molecular formula C15H25NO5 B1675737 (+)-Lycopsamine CAS No. 10285-07-1

(+)-Lycopsamine

货号: B1675737
CAS 编号: 10285-07-1
分子量: 299.36 g/mol
InChI 键: SFVVQRJOGUKCEG-ZGFBFQLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lycopsamine (CAS 10285-07-1) is a retronecine-type pyrrolizidine alkaloid (PA) isolated from various plant species, most notably from the genus Symphytum (comfrey) . As a plant secondary metabolite, it functions as a natural defense against insect herbivores and is a common contaminant found in foods such as honey, tea, and herbal supplements . This bioactive compound is provided as a high-purity reference standard for research applications. In investigative toxicology, Lycopsamine is a critical compound for studying the mechanisms of PA-induced hepatotoxicity. Research shows that it inhibits the proliferation, colonization, and migration of human hepatocytes (HepD) and induces apoptosis through multiple pathways . The mechanism involves metabolic activation in the liver, leading to a burst of intracellular reactive oxygen species (ROS), calcium overload, and disruption of mitochondrial membrane potential, triggering mitochondrial apoptosis . Furthermore, studies provide the first direct evidence that Lycopsamine, particularly in combination with its epimer intermedine, can induce endoplasmic reticulum (ER) stress, activating the PERK/eIF2α/ATF4/CHOP apoptosis pathway . Conversely, pharmacological research has explored its potential protective effects. One in vivo study on spinal cord injured (SCI) rats reported that Lycopsamine significantly improved locomotory function, reduced lesion area, and suppressed apoptotic cell death by modulating the expression of key proteins like calpain, caspase-3, caspase-9, and Bcl-2 . This suggests complex, model-dependent biological activities that warrant further investigation. This product is sold as a laboratory reference material for diagnostic and in-vivo testing. It is For Research Use Only and is not certified for human or veterinary use . Researchers should handle this compound with appropriate care, as pyrrolizidine alkaloids are classified as genotoxic, carcinogenic, and hepatotoxic .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVVQRJOGUKCEG-ZGFBFQLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145542
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10285-07-1
Record name (+)-Lycopsamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10285-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopsamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010285071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopsamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYCOPSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UER4ET3OHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Alkaloid (+)-Lycopsamine: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lycopsamine is a pyrrolizidine (B1209537) alkaloid (PA) found in a variety of plant species. PAs are a large group of heterocyclic secondary metabolites known for their significant biological activities, which range from hepatotoxicity to potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an examination of its biological activity, with a focus on its effects on cancer cell signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Boraginaceae family, with notable concentrations in the genera Symphytum (comfrey) and Amsinckia. It is also present in some species of the Asteraceae and Fabaceae families.[1] The concentration of this compound and its corresponding N-oxide can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions.

Quantitative Data on this compound and its N-oxide in Natural Sources

The following table summarizes the concentrations of this compound and its N-oxide reported in various plant species. It is important to note that these alkaloids often coexist, with the N-oxide form frequently being the more abundant.

Plant SpeciesFamilyPlant PartAnalyteConcentration (µg/g dry weight)Analytical Method
Symphytum officinale (Comfrey)BoraginaceaeRootsLycopsamine N-oxide370 - 1610LC-MS/MS
Symphytum officinale (Comfrey)BoraginaceaeLeavesLycopsamine N-oxide26 - 110LC-MS/MS
Symphytum officinale (Comfrey)BoraginaceaeLeavesLycopsamine0.018 mg/g (in a specific extract)HPLC
Amsinckia intermediaBoraginaceaeLeavesLycopsamine/Lycopsamine N-oxide~7600HPLC-esiMS
Amsinckia speciesBoraginaceaeHerbarium SpecimensLycopsamine/Intermedine (as N-oxides)1 - 4000HPLC-esi(+)MS
Ageratum conyzoidesAsteraceaeMixed PartsLycopsamine0.2 (also present as N-oxide)Not Specified

Isolation and Purification of this compound

The isolation of this compound from plant material typically involves a multi-step process including extraction, purification, and in many cases, the reduction of its naturally more abundant N-oxide form.

Experimental Protocol 1: Extraction of Pyrrolizidine Alkaloids (including Lycopsamine and its N-oxide) from Plant Material

This protocol outlines a general method for the extraction of PAs from dried and powdered plant material.

Materials:

Procedure:

  • Acidic Extraction:

    • Macerate 100 g of the powdered plant material with 500 mL of 0.05 M sulfuric acid for 24 hours at room temperature.

    • Filter the mixture and repeat the extraction on the plant residue two more times.

    • Combine the acidic extracts.

  • Liquid-Liquid Extraction (for removal of non-alkaloidal compounds):

    • Wash the combined acidic extract with dichloromethane (3 x 200 mL) to remove fats and chlorophyll. Discard the organic phase.

  • Basification and Extraction of Free Alkaloids:

    • Adjust the pH of the aqueous extract to 9-10 with ammonia solution.

    • Extract the aqueous phase with dichloromethane (5 x 200 mL).

    • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure to yield the crude alkaloid mixture.

Experimental Protocol 2: Reduction of Lycopsamine N-oxide to this compound

Since lycopsamine often occurs as its N-oxide, a reduction step is necessary to obtain the tertiary amine form.

Materials:

  • Crude alkaloid extract containing lycopsamine N-oxide

  • 2 M Hydrochloric acid

  • Zinc dust

  • Dichloromethane

  • Ammonia solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution and Reduction:

    • Dissolve the crude alkaloid extract in 2 M HCl.

    • Add zinc dust in small portions with stirring until the reaction is complete (can be monitored by TLC).

  • Work-up:

    • Filter the mixture to remove excess zinc dust.

    • Basify the filtrate to pH 9-10 with ammonia solution.

    • Extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to yield the reduced alkaloid mixture containing this compound.

Experimental Protocol 3: Purification by Column Chromatography

Further purification of this compound can be achieved using column chromatography.

Materials:

  • Reduced alkaloid mixture

  • Silica (B1680970) gel for column chromatography

  • Solvent system (e.g., a gradient of methanol in dichloromethane)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Column Preparation:

    • Prepare a silica gel column using a suitable solvent such as dichloromethane.

  • Loading and Elution:

    • Dissolve the reduced alkaloid mixture in a minimal amount of the initial eluting solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Workflow for the Isolation of this compound

G plant Dried Plant Material (e.g., Symphytum officinale) extraction Acidic Aqueous Extraction (0.05 M H2SO4) plant->extraction crude_extract Crude Acidic Extract extraction->crude_extract reduction Reduction with Zinc Dust crude_extract->reduction reduced_extract Reduced Alkaloid Mixture reduction->reduced_extract purification Column Chromatography (Silica Gel) reduced_extract->purification lycopsamine This compound (Pure Compound) purification->lycopsamine

Figure 1. General workflow for the isolation of this compound.

Biological Activity of this compound: Antiproliferative Effects

Recent studies have highlighted the potential of this compound as an anticancer agent. Research on human lung cancer A549 cells has demonstrated that lycopsamine can inhibit cell proliferation through the induction of apoptosis and autophagy.[2]

Signaling Pathway of Lycopsamine-Induced Apoptosis and Autophagy in A549 Cells

Lycopsamine has been shown to modulate the expression of key proteins involved in both apoptosis and autophagy.[2] In the context of apoptosis, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the caspase cascade.

Concurrently, lycopsamine induces autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is evidenced by the increased expression of the autophagy-related proteins Beclin-1 and the conversion of LC3-I to LC3-II.[2]

G cluster_0 Lycopsamine Treatment cluster_1 Apoptosis Pathway cluster_2 Autophagy Pathway lycopsamine This compound bax Bax (Pro-apoptotic) lycopsamine->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) lycopsamine->bcl2 Downregulates beclin1 Beclin-1 lycopsamine->beclin1 Upregulates lc3 LC3-I to LC3-II Conversion lycopsamine->lc3 Promotes apoptosis Apoptosis bax->apoptosis Promotes bcl2->apoptosis Inhibits autophagy Autophagy beclin1->autophagy Induces lc3->autophagy Induces

Figure 2. Signaling pathways of lycopsamine-induced apoptosis and autophagy.

Conclusion

This compound represents a pyrrolizidine alkaloid of significant interest due to its presence in various medicinal and common plants and its demonstrated biological activities. This guide has provided a comprehensive overview of its natural sources, detailed methodologies for its isolation and purification, and insights into its antiproliferative effects on cancer cells. The presented protocols and data serve as a valuable resource for the scientific community to further explore the therapeutic potential of this natural compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in drug development.

References

Biological activity of (+)-Lycopsamine and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of (+)-Lycopsamine and Its N-oxide

Introduction

This compound and its corresponding N-oxide are naturally occurring pyrrolizidine (B1209537) alkaloids (PAs) found in numerous plant species, particularly within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2][3][4] As secondary metabolites, they serve as a defense mechanism for plants against herbivores.[3][4][5][6] Their presence in certain herbal remedies, contaminated food sources like honey and milk, and animal feed poses a significant toxicological concern for human and animal health.[7][8][9][10] Lycopsamine N-oxide is often the more prevalent form found in plant material.[1][8] This technical guide provides a comprehensive overview of the biological activities of this compound and its N-oxide, focusing on their mechanisms of toxicity, relevant signaling pathways, and the experimental protocols used for their assessment.

Core Biological Activity: Hepatotoxicity

The primary biological activity attributed to this compound and its N-oxide is severe hepatotoxicity.[1][7] The toxicity of these PAs is not inherent but is a result of metabolic activation. This bioactivation process occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[1][11]

Lycopsamine, a tertiary amine, is readily metabolized into highly reactive electrophilic pyrrolic esters. These metabolites can then form covalent bonds (adducts) with cellular macromolecules, including proteins and DNA.[1][11] This adduction disrupts cellular function, induces oxidative stress, and can trigger cell death pathways, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1]

While Lycopsamine N-oxide is more water-soluble and generally considered a detoxification product that is more easily excreted, it is not devoid of risk.[11] It can be reduced back to the parent this compound by gut microflora and hepatic enzymes, subsequently undergoing the same toxic metabolic activation.[11][12] Therefore, although direct toxicity is lower, its potential for in vivo conversion to the more toxic form makes it a significant concern.[11] Studies have shown that lycopsamine can inhibit the proliferation, colonization, and migration of hepatocyte cells and induce apoptosis.[7][8]

Data Presentation

Table 1: Comparative Toxicity Profile of this compound and Lycopsamine N-oxide

Toxicity Endpoint This compound Lycopsamine N-oxide Rationale for Difference
In Vitro Cytotoxicity More CytotoxicLess CytotoxicLycopsamine is readily metabolized by liver enzymes to form reactive pyrrolic esters.[11]
Genotoxicity Genotoxic (presumed)Potentially GenotoxicGenotoxicity is linked to the formation of DNA adducts by reactive metabolites.[11] The N-oxide can be reduced to the parent compound.[11]
In Vivo Acute Toxicity More Toxic (presumed)Less Toxic (presumed)The tertiary amine form (lycopsamine) undergoes more efficient metabolic activation than the N-oxide form.[11]

Table 2: Physicochemical Properties

Property This compound Lycopsamine N-oxide
Molecular Formula C₁₅H₂₅NO₅C₁₅H₂₅NO₆
Molar Mass 299.36 g/mol [4]315.36 g/mol [13][14]
CAS Number 10285-07-1[4]95462-15-0[8][13][14]
Appearance Not specifiedWhite to light yellow solid[13]
Solubility Not specifiedSlightly soluble in chloroform (B151607) and methanol[13]

Signaling Pathways and Mechanisms of Action

The cellular damage induced by the reactive metabolites of lycopsamine involves the activation of specific stress and cell death signaling pathways.

Endoplasmic Reticulum (ER) Stress Pathway

A key mechanism implicated in the hepatotoxicity of lycopsamine is the induction of Endoplasmic Reticulum (ER) stress. This leads to the activation of the Unfolded Protein Response (UPR). Specifically, treatment with a mixture of intermedine (B191556) and lycopsamine has been shown to activate the PERK/eIF2α/ATF4/CHOP signaling pathway, a hallmark of the UPR.[7] This pathway ultimately leads to apoptosis.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm to Nucleus Lycopsamine Lycopsamine Metabolites ER_Stress ER Stress / Unfolded Proteins Lycopsamine->ER_Stress PERK PERK ER_Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis

Caption: ER Stress-induced apoptosis via the PERK/eIF2α/ATF4/CHOP pathway.

Mitochondrial-Mediated Apoptosis Pathway

The toxic metabolites can also directly impact mitochondria, triggering the intrinsic pathway of apoptosis.[9] This involves the activation of pro-apoptotic proteins like Bax, which increases the permeability of the mitochondrial membrane. This leads to the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.[9]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of the toxicological properties of this compound and its N-oxide.

Metabolic Activation and Toxicity Mechanism

The toxicity of both this compound and its N-oxide is contingent upon their metabolic processing in the liver. The following diagram illustrates this critical activation pathway.

Metabolic_Activation LNO Lycopsamine N-oxide (Less Toxic, Water-Soluble) Lyc This compound (Tertiary Amine) LNO->Lyc Reduction (Gut Microflora, CYPs) RPM Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) Lyc->RPM Metabolic Activation (Hepatic CYPs) Adducts DNA & Protein Adducts RPM->Adducts Covalent Binding Toxicity Hepatotoxicity (Cytotoxicity, Genotoxicity) Adducts->Toxicity

Caption: Metabolic activation of Lycopsamine and Lycopsamine N-oxide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Cell Seeding: Plate cells (e.g., human hepatocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of this compound or Lycopsamine N-oxide. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 24 or 48 hours).[7]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat Cells with Lycopsamine / N-oxide A->B C 3. Incubate (e.g., 24-48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilizing Agent E->F G 7. Measure Absorbance F->G H 8. Calculate Cell Viability & IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Genotoxicity Assessment: Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes left behind during anaphase).

  • Cell Culture: Culture suitable cells (e.g., human peripheral blood lymphocytes or a cell line like L5178Y) to a sufficient density.

  • Compound Exposure: Treat cells with a range of concentrations of the test compound, including positive and negative controls, for a period covering one to two cell cycles.

  • Cytochalasin B Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis in the presence of the test substance.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Slide Preparation: Resuspend cells in a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score a predetermined number of binucleated cells for the presence of micronuclei.

  • Data Analysis: A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.[1]

Protein Expression Analysis: Western Blot

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein. Quantify protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CHOP, anti-caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).[7]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.[7]

  • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.

Extraction and Purification from Plant Material

This protocol outlines a general method for isolating Lycopsamine N-oxide from plant sources like Symphytum officinale (comfrey).[13][15]

Extraction_Workflow cluster_SPE SPE Steps A 1. Grind Dried Plant Material B 2. Acidic Aqueous Extraction (e.g., 0.05 M H₂SO₄) A->B C 3. Centrifuge & Combine Supernatants (Crude Extract) B->C D 4. Neutralize Extract (to pH 7 with NH₃) C->D E 5. Solid-Phase Extraction (SPE) (e.g., C18 or SCX cartridge) D->E F 5a. Condition Cartridge G 5b. Load Sample F->G H 5c. Wash Impurities G->H I 5d. Elute PAs/PANOs H->I J 6. Evaporate Solvent I->J K 7. Purified Lycopsamine N-oxide J->K

Caption: Workflow for extraction and purification of Lycopsamine N-oxide.

Conclusion

This compound and its N-oxide exhibit significant biological activity, primarily characterized by dose-dependent hepatotoxicity.[7] The toxicity is intrinsically linked to their metabolic activation in the liver to reactive pyrrolic metabolites that damage cellular macromolecules.[1] The available evidence strongly indicates that this compound is more directly toxic than its N-oxide form.[11] However, the potential for in vivo reduction of the N-oxide to the more toxic parent alkaloid means it cannot be considered non-toxic.[11][12] The mechanisms of toxicity involve the induction of ER stress and mitochondrial-mediated apoptosis. A thorough understanding of these activities and the standardized protocols for their assessment is crucial for the protection of public health, the safety evaluation of herbal products, and for guiding future research in toxicology and drug development.

References

An In-Depth Technical Guide on the Core Mechanism of (+)-Lycopsamine Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, poses a significant risk of hepatotoxicity to both humans and livestock. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced liver injury. The primary mechanism involves metabolic activation by hepatic cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive pyrrolic metabolites. These electrophilic intermediates readily form adducts with cellular macromolecules, including proteins and DNA, initiating a cascade of cytotoxic events. Key downstream effects include the induction of oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction, culminating in hepatocyte apoptosis and necrosis. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate further research and the development of potential therapeutic interventions.

Introduction

Pyrrolizidine alkaloids (PAs) are a class of naturally occurring toxins produced by thousands of plant species worldwide. Contamination of food, herbal remedies, and animal feed with PA-containing plants is a global health concern. This compound, a monoester PA, is frequently implicated in cases of PA-induced liver injury, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS), liver fibrosis, and even hepatocellular carcinoma. Understanding the intricate molecular mechanisms of this compound hepatotoxicity is paramount for risk assessment, diagnosis, and the development of effective countermeasures.

Core Mechanism of Hepatotoxicity

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic bioactivation in the liver.

Metabolic Activation by Cytochrome P450

Upon ingestion, this compound is transported to the liver, where it undergoes metabolic activation primarily by cytochrome P450 enzymes, particularly isoforms like CYP3A4. This process involves the dehydrogenation of the necine base of the alkaloid, resulting in the formation of highly reactive and electrophilic pyrrolic esters (dehydropyrrolizidine alkaloids). These metabolites are potent alkylating agents that can covalently bind to cellular nucleophiles.

Formation of Macromolecular Adducts

The reactive pyrrolic metabolites of this compound readily form adducts with cellular macromolecules such as proteins and DNA. The formation of these adducts is a critical initiating event in the cascade of toxicity. Protein adduct formation can impair the function of essential enzymes and structural proteins, leading to cellular dysfunction. DNA adducts, on the other hand, are genotoxic and can lead to mutations and the initiation of carcinogenesis.

Induction of Cellular Stress and Apoptosis

The formation of macromolecular adducts and the depletion of cellular antioxidants, such as glutathione (B108866) (GSH), trigger a multi-faceted cellular stress response, which includes:

  • Oxidative Stress: The metabolic activation of this compound and the subsequent cellular damage lead to the excessive production of reactive oxygen species (ROS). This overwhelms the cellular antioxidant defense mechanisms, resulting in oxidative stress. ROS can directly damage lipids, proteins, and DNA, further exacerbating cellular injury.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of adducted and misfolded proteins in the ER disrupts its normal function, leading to ER stress. This activates the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can switch the UPR from a pro-survival to a pro-apoptotic response. One of the key pathways implicated is the PERK/eIF2α/ATF4/CHOP signaling cascade.[1][2]

  • Mitochondrial Dysfunction: Mitochondria are major targets of this compound-induced toxicity. Oxidative stress and ER stress can both lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, impaired ATP production, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[3]

These cellular stress pathways converge to activate apoptotic signaling cascades. The intrinsic (mitochondrial) pathway of apoptosis is a major contributor, involving the activation of caspase-9 and the subsequent executioner caspase-3. The cleavage of substrates like poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis. Studies on the combined effects of intermedine (B191556) and lycopsamine have also highlighted the involvement of the Bax/caspase-3/caspase-9/cl-PARP pathway in mitochondrial apoptosis.[1]

Data Presentation

While specific in vivo toxicity data for this compound is limited in publicly available literature, data from studies on the combined effects of intermedine and lycopsamine, as well as on other pyrrolizidine alkaloids, provide valuable insights.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids on Human Hepatocytes (HepD Cells)

CompoundConcentration (µg/mL)Cell Viability (%)
Intermedine7548.8
10024.9
Lycopsamine 75 47.0
100 23.5
Intermedine + Lycopsamine7532.9
10019.3
Data extracted from a study on the combined hepatotoxicity of intermedine and lycopsamine.[3]

Table 2: In Vivo Acute Liver Toxicity of Retrorsine (B1680556) (a related PA) in Rodents

SpeciesPredicted BMDL₅ (mg/kg bw)Predicted BMD Confidence Interval (mg/kg bw)
Mouse24.124.1 - 88.5
Rat79.979.9 - 104
BMDL₅ represents the lower confidence limit of the benchmark dose for a 5% increase in liver toxicity. Data from a physiologically based toxicokinetic (PBTK) model for retrorsine.[4][5]

Table 3: Histopathological Findings in Rats Treated with Monocrotaline (a related PA)

Monocrotaline Dose (mmol/kg)Coagulative NecrosisHemorrhage
0.32+-
0.50+++
0.70+++++
0.80 (pure)++++++
Qualitative scoring of liver lesions 24 hours after administration. (+) mild, (++) moderate, (+++) severe.[6]

Experimental Protocols

In Vivo Hepatotoxicity Study in Rodents (Adapted from Monocrotaline and Retrorsine Studies)

This protocol provides a general framework for inducing and assessing PA-induced hepatotoxicity in a rodent model.

4.1.1. Animal Model

  • Species: Male Sprague-Dawley or Wistar rats (200-250 g) or male C57BL/6 mice (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

4.1.2. Dosing

  • Test Substance: this compound (or other PA) dissolved in an appropriate vehicle (e.g., sterile saline, water, or 0.5% carboxymethylcellulose).

  • Administration: Administer the test substance via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Dosage: A dose-range finding study is recommended. Based on related PAs, doses for acute toxicity studies in rats could range from 30 to 100 mg/kg. For mice, doses might be in a similar or slightly higher range.[7][8]

  • Control Group: Administer the vehicle alone to the control group.

4.1.3. Monitoring and Sample Collection

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.

  • Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours post-dosing), anesthetize the animals.[6]

    • Blood Collection: Collect blood via cardiac puncture for serum biochemical analysis.

    • Tissue Collection: Euthanize the animals and perform a necropsy. Harvest the liver and other organs. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

4.1.4. Endpoint Analysis

  • Serum Biochemistry: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) as markers of liver injury.[9][10]

  • Histopathology: Process the formalin-fixed liver tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine for pathological changes such as necrosis, apoptosis, inflammation, sinusoidal dilation, and fibrosis.[11]

  • Biochemical Assays on Liver Homogenates:

    • Measure levels of oxidative stress markers (e.g., malondialdehyde, reduced glutathione).

    • Assess activities of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).

  • Molecular Analysis:

    • Western Blotting: Analyze the expression of proteins involved in apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP) and ER stress (e.g., GRP78, CHOP).

    • RT-qPCR: Analyze the gene expression of relevant markers.

In Vitro Cytotoxicity Assay (CCK-8 Assay)

This protocol details the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of hepatocytes in culture.

4.2.1. Cell Culture

  • Cell Line: Human hepatoma cell lines such as HepG2 or HepaRG, or primary hepatocytes.

  • Culture Conditions: Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

4.2.2. Assay Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control group.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins in liver tissue or cultured hepatocytes treated with this compound.

4.3.1. Protein Extraction

  • Tissue Homogenization: Homogenize snap-frozen liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Cell Lysis: For cultured cells, wash with ice-cold PBS and lyse directly in the culture dish with RIPA buffer.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay.

4.3.2. SDS-PAGE and Immunoblotting

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualization of Core Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows involved in this compound hepatotoxicity.

Hepatotoxicity_Workflow cluster_animal_study In Vivo Hepatotoxicity Study cluster_analysis Endpoint Analysis Animal Rodent Model (Rat or Mouse) Dosing This compound Administration (p.o. or i.p.) Animal->Dosing Monitoring Clinical Observation & Body Weight Dosing->Monitoring Sacrifice Euthanasia & Sample Collection Monitoring->Sacrifice Blood Blood Sample Sacrifice->Blood Liver Liver Tissue Sacrifice->Liver Serum Serum Biochemistry (ALT, AST, ALP) Blood->Serum Histo Histopathology (H&E Staining) Liver->Histo MolBio Molecular Biology (Western Blot, qPCR) Liver->MolBio Metabolic_Activation Lycopsamine This compound Liver Liver Lycopsamine->Liver CYP450 Cytochrome P450 (e.g., CYP3A4) Lycopsamine->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Metabolite (Dehydropyrrolizidine Alkaloid) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts Hepatotoxicity Hepatotoxicity Adducts->Hepatotoxicity Cellular_Toxicity_Pathways cluster_stress Cellular Stress ReactiveMetabolite Reactive Pyrrolic Metabolites OxidativeStress Oxidative Stress (↑ ROS) ReactiveMetabolite->OxidativeStress ER_Stress ER Stress (UPR Activation) ReactiveMetabolite->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mito_Dysfunction ER_Stress->Mito_Dysfunction Apoptosis Hepatocyte Apoptosis ER_Stress->Apoptosis CHOP Mito_Dysfunction->Apoptosis Caspase Activation

References

(+)-Lycopsamine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Prevalent Pyrrolizidine (B1209537) Alkaloid in the Boraginaceae Family

Introduction

(+)-Lycopsamine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites widely distributed throughout the plant kingdom, with a significant presence in the Boraginaceae family.[1][2] These compounds are infamous for their hepatotoxicity, posing a considerable risk to both livestock and humans through the consumption of contaminated plants and derived food products like honey and milk.[1][3] Despite their toxicity, certain PAs, including this compound, have garnered interest for their potential pharmacological activities, such as anticancer and anti-inflammatory properties.[4][5] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, distribution within the Boraginaceae, detailed experimental protocols for its study, and its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, toxicology, and drug development.

Chemical Profile

  • Chemical Formula: C₁₅H₂₅NO₅[6][7]

  • Molecular Weight: 299.36 g/mol [6][7]

  • IUPAC Name: [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[6]

  • CAS Number: 10285-07-1[6]

  • Structure: this compound is an ester alkaloid composed of a necine base, retronecine (B1221780), and a necic acid, viridifloric acid.[8] The presence of a 1,2-unsaturated necine base is a key structural feature responsible for its toxicity.[9] It often co-occurs with its N-oxide derivative, this compound N-oxide, which is considered a less toxic precursor that can be converted to the toxic form in the liver.[3][10]

Distribution and Quantification in Boraginaceae

This compound and its N-oxide are found in numerous species within the Boraginaceae family. The concentration of these alkaloids can vary significantly depending on the plant species, the specific organ, and developmental stage.[10][11] The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound and its N-oxide in select Symphytum species.

SpeciesPlant PartCompoundConcentration (µg/g dry weight)Analytical Method
Symphytum officinale (Comfrey)RootsLycopsamine N-oxide370 - 1610LC-MS/MS
Symphytum officinale (Comfrey)LeavesLycopsamine N-oxide26 - 110LC-MS/MS
Symphytum x uplandicum-LycopsaminePresent-
Symphytum tuberosum-Echimidine (related PA)Present-

Table 2: Concentration of this compound and related PAs in other Boraginaceae species.

SpeciesPlant PartCompound(s)Concentration (µg/g)Analytical Method
Arnebia euchroma-Lycopsamine N-oxide6.93–111.75UHPLC-MS/MS
Arnebia guttata-Intermedine N-oxide (isomer)185.63–319.85UHPLC-MS/MS
Lithospermum erythrorhizon-Echimidine N-oxide (related PA)28.47–238.79UHPLC-MS/MS
Heliotropium indicumInflorescencesTotal PAs>70% of total plant alkaloidsGC-MS
Borago officinalis (Borage)SeedsLycopsamineMinute amounts-

Biosynthesis of this compound

The biosynthesis of lycopsamine-type pyrrolizidine alkaloids is a complex process that originates from amino acid metabolism. The core pathway involves the formation of the necine base from polyamines, followed by esterification with a necic acid.

Caption: Biosynthesis of this compound from precursors.

The initial step, catalyzed by homospermidine synthase (HSS), is the formation of homospermidine from putrescine and spermidine.[10] Homospermidine is then oxidized and cyclized to form the initial necine base, trachelanthamidine, which is further converted to retronecine.[6] Separately, the necic acid moiety, viridifloric acid, is derived from the amino acid L-isoleucine.[8] Finally, retronecine and viridifloric acid undergo esterification to form this compound, which can then be N-oxidized to this compound N-oxide.[6]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

The following is a generalized protocol for the extraction and purification of this compound and its N-oxide from Boraginaceae plant material, primarily based on methods for Symphytum officinale.

  • Sample Preparation:

    • Air-dry the plant material (e.g., roots, leaves) at room temperature.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Weigh approximately 10 g of the powdered plant material.

    • Macerate the powder with 100 mL of methanol (B129727) at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the methanolic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 100 mL of 0.5 M sulfuric acid.

    • Wash the acidic solution with 3 x 50 mL of diethyl ether to remove non-alkaloidal compounds. Discard the ether layers.

    • Make the aqueous layer alkaline (pH 9-10) by adding concentrated ammonium (B1175870) hydroxide.

    • Extract the alkaloids from the alkaline solution with 3 x 50 mL of chloroform (B151607).

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Evaporate the chloroform to yield the crude alkaloid fraction.

  • Purification (Column Chromatography):

    • Prepare a silica (B1680970) gel column.

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform.

    • Apply the dissolved sample to the column.

    • Elute the column with a gradient of chloroform-methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.

    • Combine fractions containing this compound.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol outlines the analytical procedure for the quantification of this compound.

  • Sample Preparation for Analysis:

    • Accurately weigh about 1 g of powdered plant material.

    • Extract with 10 mL of 0.05 M sulfuric acid in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction on the residue.

    • Combine the supernatants and pass through a conditioned C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with water.

    • Elute the alkaloids with methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its N-oxide.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound.

    • Analyze the prepared samples and quantify the concentration based on the calibration curve.

Caption: General workflow for this compound analysis.

Biological Activities and Signaling Pathways

The primary biological activity of this compound is its hepatotoxicity, which is a consequence of its metabolic activation in the liver to reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, leading to cell damage and apoptosis.[12]

Recent studies have also highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis and autophagy in human lung cancer cells.[4]

Lycopsamine-Induced Apoptosis Signaling Pathway

The cytotoxic effects of this compound are mediated through the induction of apoptosis, involving both the intrinsic (mitochondrial) and endoplasmic reticulum (ER) stress pathways.

Caption: Lycopsamine-induced apoptosis signaling pathway.

Exposure to this compound leads to an increase in reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction.[9] This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[9]

Simultaneously, this compound induces ER stress, activating the PERK/eIF2α/ATF4/CHOP signaling cascade, which is another pathway that converges on the induction of apoptosis.[9][12]

Conclusion

This compound is a significant secondary metabolite in the Boraginaceae family with dual implications. Its inherent toxicity necessitates careful monitoring and regulation in food and herbal products. Conversely, its pro-apoptotic and other biological activities present opportunities for drug discovery and development. This guide provides a foundational resource for researchers, offering a summary of its chemical properties, distribution, biosynthesis, and detailed methodologies for its study, thereby facilitating further investigation into this important natural product.

References

(+)-Lycopsamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10285-07-1

This technical guide provides an in-depth overview of the chemical properties, biological activities, and relevant experimental protocols for the pyrrolizidine (B1209537) alkaloid, (+)-Lycopsamine. This document is intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development.

Chemical Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, notably in the Boraginaceae family. It is often found alongside its N-oxide derivative. The chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 10285-07-1[1][2][3][4]
Molecular Formula C₁₅H₂₅NO₅[1][3][5]
Molecular Weight 299.36 g/mol [1][3][5]
IUPAC Name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[1][3]
Synonyms Lycopsamine, Retronecine 9-((-)-viridiflorate)[2][3]
Melting Point 41-44°C[4]
Boiling Point 463.3±45.0 °C (Predicted)[4]
Solubility Soluble in Chloroform, Ethanol[4]
Appearance Off-White Solid[4]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its hepatotoxicity and potential anticancer effects being the most studied.

Hepatotoxicity

This compound is a known hepatotoxin.[6] Its toxicity is primarily mediated by metabolic activation in the liver by cytochrome P450 enzymes. This process leads to the formation of reactive pyrrolic metabolites that can bind to cellular macromolecules like proteins and DNA, causing cellular damage, oxidative stress, and apoptosis. This can ultimately lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[7]

A proposed mechanism for the combined hepatotoxicity of intermedine (B191556) (a stereoisomer of lycopsamine) and lycopsamine involves the induction of endoplasmic reticulum (ER) stress. This leads to an increase in intracellular Ca²⁺ and the activation of the PERK/eIF2α/ATF4/CHOP apoptosis pathway.[3][5] Additionally, the toxicity is associated with a burst of intracellular reactive oxygen species (ROS) and the activation of the mitochondrial apoptosis pathway, involving Bax, caspase-9, and caspase-3.[3]

Hepatotoxicity_Pathway Lycopsamine This compound CYP450 Cytochrome P450 (Metabolic Activation) Lycopsamine->CYP450 Reactive_Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive_Metabolites Macromolecule_Binding Binding to DNA & Proteins Reactive_Metabolites->Macromolecule_Binding ROS ROS Burst Reactive_Metabolites->ROS ER_Stress Endoplasmic Reticulum Stress Reactive_Metabolites->ER_Stress Cellular_Damage Cellular Damage Macromolecule_Binding->Cellular_Damage Apoptosis Hepatocyte Apoptosis Cellular_Damage->Apoptosis Mitochondrial_Apoptosis Mitochondrial Apoptosis (Bax, Caspase-9, Caspase-3) ROS->Mitochondrial_Apoptosis Mitochondrial_Apoptosis->Apoptosis Ca_Increase Intracellular Ca²⁺ Increase ER_Stress->Ca_Increase PERK_Pathway PERK/eIF2α/ATF4/CHOP Pathway Ca_Increase->PERK_Pathway PERK_Pathway->Apoptosis Anticancer_Pathway Lycopsamine This compound A549_Cells A549 Lung Cancer Cells Lycopsamine->A549_Cells Proliferation_Inhibition Inhibition of Proliferation A549_Cells->Proliferation_Inhibition inhibits Apoptosis Apoptosis Induction Proliferation_Inhibition->Apoptosis via Autophagy Autophagy Induction Proliferation_Inhibition->Autophagy via Cell_Cycle_Arrest G2/M Cell Cycle Arrest Proliferation_Inhibition->Cell_Cycle_Arrest via IL2_Suppression IL-2 Suppression Proliferation_Inhibition->IL2_Suppression via Bax_Bcl2 ↑ Bax ↓ Bcl-2 Apoptosis->Bax_Bcl2 LC3_Beclin1 ↑ LC3-I, LC3-II ↑ Beclin-1 Autophagy->LC3_Beclin1 Isolation_Workflow start Start: Dried & Powdered Plant Material extraction Acidic Aqueous Extraction (e.g., 0.05 M H₂SO₄) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 or SCX cartridge) supernatant->spe elution Elution with Methanol spe->elution evaporation Solvent Evaporation elution->evaporation hplc Purification by HPLC evaporation->hplc end Pure this compound N-oxide hplc->end

References

The In Vivo Genotoxicity of (+)-Lycopsamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Lycopsamine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in numerous plant species, particularly within the Boraginaceae family. Pyrrolizidine alkaloids as a class are recognized for their potential hepatotoxicity and genotoxicity, posing a significant concern for human health through contamination of food, herbal remedies, and animal feed. The genotoxic effects of PAs are not direct; they require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive pyrrolic esters. These electrophilic metabolites can then bind to cellular macromolecules, most notably DNA, to form DNA adducts. This action is the primary initiating event for their mutagenic and carcinogenic effects, which include DNA cross-linking, DNA breaks, sister chromatid exchange, micronuclei formation, and chromosomal aberrations.[1]

While the class of PAs is broadly considered genotoxic, substantial evidence from comparative in vitro studies indicates that this compound is among the least potent genotoxic agents within this group.[2][3] Its genotoxic potential is significantly lower than that of cyclic diester PAs like retrorsine (B1680556) and open diester PAs such as riddelliine and lasiocarpine.[2] Transcriptomic analyses in human liver cell models further support this, showing that this compound, unlike more potent PAs, does not significantly perturb signaling pathways related to cell cycle regulation and DNA damage repair.[4][5]

Despite the extensive in vitro characterization, specific quantitative in vivo genotoxicity data for this compound from standard rodent assays (e.g., micronucleus test, comet assay) is notably scarce in publicly available literature. The primary positive in vivo finding comes from the Drosophila melanogaster Somatic Mutation and Recombination Test (SMART), which indicated a positive genotoxic effect.[1] This whitepaper provides a comprehensive overview of the current state of knowledge, detailing the established mechanism of PA genotoxicity, presenting the available comparative data for this compound, and outlining the detailed experimental protocols for key in vivo genotoxicity assays relevant to the assessment of such compounds.

Mechanism of Pyrrolizidine Alkaloid Genotoxicity

The genotoxicity of this compound, like other PAs, is dependent on its metabolic bioactivation. The process begins in the liver and results in the formation of highly reactive electrophiles that damage DNA.

  • Metabolic Activation: PAs are converted by hepatic cytochrome P450 enzymes into reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHP-esters).[1][6]

  • DNA Adduct Formation: These reactive metabolites are strong electrophiles that readily bind to nucleophilic sites on DNA bases, forming DHP-derived DNA adducts.[1] This is considered the primary mechanism for the initiation of carcinogenesis.[1]

  • Cellular Consequences: The formation of these adducts can lead to a cascade of genotoxic events, including DNA strand breaks, chromosomal aberrations, and gene mutations.[1] The signature mutation type associated with PAs is the G:C to T:A transversion.[1]

PA_Genotoxicity_Pathway Lycopsamine This compound (Inactive Pre-toxin) CYP450 Hepatic Cytochrome P450s Lycopsamine->CYP450 Metabolism Metabolites Reactive Pyrrolic Esters (e.g., DHP-esters) CYP450->Metabolites Bioactivation DNA Cellular DNA Metabolites->DNA Adducts DHP-DNA Adducts Damage DNA Strand Breaks Chromosomal Aberrations Gene Mutations Adducts->Damage Leads to

Metabolic activation and DNA damage pathway for pyrrolizidine alkaloids.

Quantitative Data Presentation

As of this review, specific dose-response data from in vivo rodent micronucleus, comet, or chromosomal aberration assays for this compound are not available in the peer-reviewed literature. The primary in vivo evidence is a qualitative positive result in the Drosophila wing spot test.[1]

However, robust in vitro studies have consistently ranked this compound as having low genotoxic potency relative to other PAs. The following table summarizes benchmark dose (BMDL) values from a key study in metabolically competent human liver cells, where a lower BMDL value indicates higher genotoxic potency.[2]

Table 1: Comparative In Vitro Genotoxicity of Pyrrolizidine Alkaloids
Pyrrolizidine Alkaloid Genotoxicity Marker
This compound γH2AX (DNA double-strand breaks)
p53 (DNA damage response)
Retrorsine (Cyclic Diester)γH2AX
p53
Riddelliine (Open Diester)γH2AX
p53
Lasiocarpine (Open Diester)γH2AX
p53
Monocrotaline (Cyclic Diester)γH2AX
p53
Data extracted from Haas et al., 2023. "No significant response" indicates that a reliable BMDL could not be determined within the tested concentrations due to weak effects.

Detailed Experimental Protocols

The following sections describe the standard methodologies for key in vivo genotoxicity assays that are used to evaluate compounds like this compound.

Rodent Bone Marrow Micronucleus Test (OECD 474)

This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei containing chromosome fragments or whole chromosomes.[6][7]

Experimental Workflow:

Micronucleus_Test_Workflow start Start animal_prep Animal Dosing (e.g., Rodents, 3+ dose levels) Usually 2-3 doses, 24h apart start->animal_prep collection Sample Collection ~24h after final dose (Bone Marrow or Peripheral Blood) animal_prep->collection smear Slide Preparation (Smear and Fix) collection->smear stain Staining (e.g., Giemsa, Acridine Orange) To differentiate cell types smear->stain analysis Microscopic Analysis Score frequency of micronucleated immature erythrocytes (MN-PCEs) stain->analysis data Data Evaluation Statistical analysis vs. vehicle control Dose-response relationship analysis->data end End data->end

Workflow for the in vivo rodent micronucleus test.

Methodology:

  • Animal Model: Typically male and/or female mice or rats.

  • Dosing: The test compound is administered, usually via the intended route of human exposure, at a minimum of three dose levels. Dosing is often repeated (e.g., two or three administrations at 24-hour intervals). A vehicle control and a positive control group are required.

  • Sample Collection: Approximately 24 hours after the final dose, bone marrow is flushed from the femur or tibia, or peripheral blood is collected.[6]

  • Slide Preparation: Bone marrow cells are centrifuged, and a smear is prepared on a glass slide. For peripheral blood, smears are made directly.

  • Staining: Slides are stained with a dye that differentiates polychromatic (immature) erythrocytes (PCEs) from normochromatic (mature) erythrocytes.

  • Scoring: Under a microscope, at least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to total erythrocytes is also calculated as a measure of bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. The data are statistically analyzed to determine if there is a significant, dose-dependent increase in MN-PCEs in the treated groups compared to the vehicle control.

In Vivo Alkaline Comet Assay (OECD 489)

The Comet assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in eukaryotic cells from virtually any tissue.[8][9]

Methodology:

  • Animal Model & Dosing: Rodents are treated with the test compound at three or more dose levels, plus vehicle and positive controls. The dosing regimen is typically short, often 2-3 daily doses.

  • Tissue Collection & Cell Isolation: At a suitable time after the final dose (e.g., 2-6 hours), animals are euthanized, and target organs (e.g., liver, kidney, stomach) are collected.[10][11] Tissues are minced and/or treated with enzymes to produce a single-cell suspension.

  • Embedding: The isolated cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nuclear proteins, leaving behind supercoiled DNA nucleoids.

  • Alkaline Unwinding & Electrophoresis: Slides are placed in a horizontal gel electrophoresis tank filled with a high pH buffer (pH >13) to unwind the DNA. An electric field is then applied.

  • Staining & Visualization: After electrophoresis, slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green). Comets are visualized using a fluorescence microscope.

  • Scoring: Image analysis software is used to quantify the amount of DNA that has migrated from the nucleoid (the "comet head") into the "comet tail." Common metrics include % Tail DNA and Tail Moment. At least 50-100 cells are scored per sample.

  • Data Analysis: A statistically significant, dose-dependent increase in the mean % Tail DNA (or other chosen metric) indicates a positive result.

Drosophila Somatic Mutation and Recombination Test (SMART)

The SMART assay, specifically the wing spot test, detects the loss of heterozygosity in somatic cells of the fruit fly Drosophila melanogaster, which can be caused by gene mutation, chromosome aberration, or mitotic recombination.[1][4]

Methodology:

  • Genetic Crosses: Two specific fly strains with recessive wing cell markers, such as multiple wing hairs (mwh) and flare (flr), are crossed. This produces trans-heterozygous larvae (mwh + / + flr).

  • Larval Exposure: Third-instar larvae are exposed to the test substance, typically by adding it to their food medium.[5]

  • Development: The larvae consume the food, and the test compound is metabolized. If genotoxic, it can induce genetic changes in the imaginal disc cells that will later form the adult wings.

  • Scoring: Adult flies that emerge are collected, and their wings are mounted on slides and examined under a microscope.

  • Endpoint Analysis: The wings are scored for the presence of mosaic spots.

    • Small single spots (either mwh or flr): Indicate gene mutation or chromosomal deletion.

    • Large single spots (either mwh or flr): Can result from mitotic recombination.

    • Twin spots (an adjacent mwh and flr spot): Unambiguously indicate mitotic recombination.[12]

  • Data Analysis: The frequencies of the different spot types are recorded and statistically compared to a concurrent negative control group. A significant increase in spot frequency indicates a positive genotoxic or recombinogenic effect.[5]

Conclusion

The weight of evidence indicates that this compound is a pyrrolizidine alkaloid with low genotoxic potential compared to other members of its class. While the fundamental mechanism of PA genotoxicity—requiring metabolic activation to form DNA-reactive metabolites—applies to lycopsamine, in vitro studies consistently demonstrate that it is a weak inducer of DNA damage and does not significantly activate key DNA damage response pathways at concentrations where other PAs are highly active.

The single positive in vivo result from the Drosophila SMART assay suggests a potential for genotoxic activity, but the lack of data from standard mammalian in vivo assays, such as the micronucleus and comet assays, represents a significant data gap. It is plausible that the metabolic and detoxification pathways in mammals handle this compound more efficiently than other PAs, preventing significant levels of reactive metabolites from reaching target DNA in vivo. However, without direct testing, this remains speculative.

For drug development professionals and researchers, this compound should be handled with the caution appropriate for a member of a known class of genotoxins. Any risk assessment should acknowledge its comparatively low in vitro potency while recognizing the existing in vivo data gap. Further studies employing the standard in vivo protocols detailed in this guide are necessary to definitively characterize the mammalian genotoxic risk of this compound.

References

(+)-Lycopsamine in Herbal Supplements and Honey: An In-depth Technical Guide on Occurrence, Analysis, and Toxicological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by thousands of plant species, posing a significant health risk due to their hepatotoxic, genotoxic, and carcinogenic properties. (+)-Lycopsamine, a 1,2-unsaturated retronecine-type PA, is a frequent contaminant in the human food chain. Its presence is particularly notable in herbal supplements derived from PA-producing plants like comfrey (B1233415) and borage, and in honey from bees foraging on these plants. This technical guide provides a comprehensive overview of the occurrence of this compound in these matrices, details the validated analytical methodologies for its quantification, and explores its mechanisms of toxicity, including relevant cellular signaling pathways. This document serves as a critical resource for professionals engaged in food safety, natural product research, and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are secondary metabolites that plants, primarily from the Boraginaceae, Asteraceae, and Fabaceae families, produce as a defense mechanism against herbivores.[1] Over 600 PAs and their N-oxides have been identified in more than 6,000 plant species.[1][2] The consumption of PAs is a major public health concern due to their established link to liver diseases and their classification as potentially carcinogenic to humans.[1][3]

This compound and its stereoisomer, intermedine, are common monoester PAs frequently found in plants such as comfrey (Symphytum officinale), borage (Borago officinalis), and various species that are unintentionally co-harvested with crops.[4][5][6] Contamination of herbal supplements can occur through the use of these plants as ingredients or through accidental inclusion of PA-containing weeds.[7] Honey becomes contaminated when bees collect nectar and pollen from PA-producing flora.[8] Given the severe toxicity associated with PAs, sensitive analytical methods and a thorough understanding of their biological effects are crucial for risk assessment and ensuring consumer safety.[3][9]

Quantitative Occurrence of this compound

The concentration of this compound and related PAs can vary dramatically depending on the plant species, part of the plant used, geographical origin, and harvesting and processing methods.

In Herbal Supplements

Certain herbal products are known to contain high levels of PAs. Comfrey and borage are two of the most well-documented sources. The use of comfrey in dietary supplements has been advised against by the FDA due to its PA content.[10]

Table 1: Quantitative Occurrence of this compound and Related PAs in Herbal Products

Herbal Product Plant Part Analyte(s) Concentration Range Reference(s)
Comfrey (Symphytum spp.) Root Total PAs (incl. lycopsamine) 100 - 8320 µg/g (0.01% - 0.83%) [11][12]
Comfrey (Symphytum spp.) Leaf Total PAs (incl. lycopsamine) 4.5 - 2200 µg/g (0.00045% - 0.22%) [11][13]
Comfrey (Symphytum officinale) Leaf Lycopsamine 0.018 mg/g (18 µg/g) [6]
Borage (Borago officinalis) Herb Mixtures Total PAs (incl. lycopsamine N-oxide) Average of ~200 µg/kg [5]

| Borage (Borago officinalis) | Frozen Herb | Total PAs (incl. lycopsamine N-oxide) | Up to 770 µg/kg |[5] |

In Honey

Honey contamination is a direct reflection of the flora available to foraging bees. Regions with a high prevalence of plants like Echium spp. (Viper's Bugloss) or Eupatorium spp. often produce honey with detectable levels of PAs, including lycopsamine.[14][15]

Table 2: Quantitative Occurrence of this compound and Related PAs in Honey

Honey Type / Origin Analyte(s) Concentration Range Reference(s)
European Union Lycopsamine 2.3 - 22.5 µg/kg [16]
European Union Intermedine & Lycopsamine 2.2 - 23.3 µg/kg [16]
Raw Honey (from Eupatorium spp. areas) Lycopsamine-type PAs 0 - 625 µg/kg [14][15]
New Zealand Lycopsamine Identified as a typical PA type [17][18]
Polish Honey (Polyfloral) Total PAs Up to 52.4 µg/kg [8]

| Echium Honey | Lycopsamine-type PAs | Trace amounts (<0.2%) |[14] |

Experimental Protocols for Quantification

The accurate quantification of this compound at trace levels in complex matrices like herbal supplements and honey requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold standard.[7][19]

General Analytical Methodology: SPE-LC-MS/MS

The following protocol is a synthesized representation of validated methods for PA analysis.[8][19][20]

1. Sample Preparation and Extraction:

  • Weigh a homogenized test portion of the sample (e.g., 1-2 g of honey or powdered herbal material) into a centrifuge tube.

  • Add an acidic extraction solution (e.g., 10 mL of 0.05 M sulfuric acid).

  • Vortex thoroughly and extract using an ultrasonic bath or mechanical shaker for a specified time (e.g., 60 minutes).

  • Centrifuge the mixture at high speed (e.g., 8000 rpm for 5-10 minutes) to separate the supernatant from solid residues.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol (B129727) followed by deionized water.

  • Load the acidic supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge sequentially with deionized water and then methanol to remove interfering matrix components.

  • Dry the cartridge thoroughly under vacuum or a stream of nitrogen.

3. Elution:

  • Elute the retained PAs from the SCX cartridge using a freshly prepared basic solvent (e.g., 10 mL of 5% ammonia (B1221849) in methanol).

  • Collect the eluate.

4. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).[20]

  • Reconstitute the dry residue in a specific volume (e.g., 1.0 mL) of the initial mobile phase for LC-MS/MS analysis.

  • Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter into an autosampler vial.

5. LC-MS/MS Instrumental Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation (e.g., 2.1 mm × 100 mm, 1.8 µm).[19]

  • Mobile Phase: A binary gradient elution system is employed.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[19][21]

  • Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.[21] Specific precursor-to-product ion transitions are monitored for this compound ([M+H]⁺ at m/z 300) and its N-oxide ([M+H]⁺ at m/z 316).[21]

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_final Final Steps Sample Homogenized Sample (Honey or Herbal Material) Extraction Acidic Extraction (e.g., 0.05 M H₂SO₄) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SCX Cartridge Condition->Load Wash Wash Cartridge (H₂O & MeOH) Load->Wash Elute Elute PAs (5% NH₃ in MeOH) Wash->Elute Eluate Collect Eluate Elute->Eluate Evaporate Evaporate to Dryness Eluate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis G cluster_cell Cellular Stress Response cluster_perk PERK Signaling Pathway PA This compound Exposure to Hepatocyte ROS ↑ Reactive Oxygen Species (ROS) PA->ROS Ca ↑ Intracellular Ca²⁺ PA->Ca Mito Mitochondrial Apoptosis Pathway PA->Mito ER_Stress Endoplasmic Reticulum (ER) Stress Ca->ER_Stress PERK PERK Activation ER_Stress->PERK Apoptosis Hepatocyte Apoptosis (Cell Death) Mito->Apoptosis eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP CHOP->Apoptosis

References

Pharmacological Profile of (+)-Lycopsamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Lycopsamine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably within the Boraginaceae family. As with many PAs, it has been associated with hepatotoxicity. However, recent research has unveiled a more complex pharmacological profile, suggesting potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, detailing its effects on cancer cells, its interaction with specific cellular receptors, and its toxicological considerations. The information is presented for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key cellular pathways.

Anticancer Activity

This compound has demonstrated significant antiproliferative effects, particularly against human lung adenocarcinoma cells (A549). The primary mechanisms underlying this activity are the induction of apoptosis and autophagy, as well as the modulation of the cell cycle and inflammatory signaling.

Effects on A549 Human Lung Cancer Cells

Studies have shown that this compound inhibits the proliferation of A549 cells in a dose-dependent manner. This inhibitory action is attributed to a multi-faceted impact on cellular processes leading to cell death and the cessation of cell division.

Table 1: Summary of Anticancer Activities of this compound in A549 Cells

ActivityObserved EffectKey Protein Markers
Apoptosis Induction Increased programmed cell death.[1]Upregulation of Bax, Downregulation of Bcl-2.[1]
Autophagy Induction Formation of autophagosomes.[1][2]Upregulation of LC3-I, LC3-II, and Beclin-1.[1]
Cell Cycle Arrest Inhibition of cell cycle progression at the G2/M checkpoint.[1]Not specified.
Immunomodulation Suppression of Interleukin-2 (B1167480) (IL-2) expression.[1]Downregulation of IL-2.
Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

This compound promotes apoptosis in A549 cells by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it upregulates the expression of Bax, a pro-apoptotic protein, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.

Lycopsamine This compound Bcl2 Bcl-2 (Anti-apoptotic) Lycopsamine->Bcl2 downregulates Bax Bax (Pro-apoptotic) Lycopsamine->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis Lycopsamine This compound Beclin1 Beclin-1 Lycopsamine->Beclin1 upregulates LC3_I LC3-I Lycopsamine->LC3_I upregulates Autophagosome Autophagosome Formation Beclin1->Autophagosome LC3_II LC3-II (lipidation) LC3_I->LC3_II LC3_II->Autophagosome cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis Seed Seed A549 cells in 96-well plate Treat Treat with this compound Seed->Treat MTT Add MTT solution Treat->MTT Incubate Incubate for 4 hours MTT->Incubate DMSO Add DMSO to dissolve formazan Incubate->DMSO Read Measure absorbance at 570 nm DMSO->Read Calculate Calculate cell viability Read->Calculate

References

A Technical Guide to the Total Synthesis of (+)-Lycopsamine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the total synthesis of the pyrrolizidine (B1209537) alkaloid (+)-Lycopsamine, a natural product of interest for its biological activities. The guide also explores the synthesis of its analogues, providing a comprehensive resource for researchers in medicinal chemistry and drug development. The synthesis of this compound is a multi-step process that involves the preparation of two key chiral building blocks: the necine base, (+)-retronecine, and the necic acid, (+)-viridifloric acid. These are subsequently coupled to form the final product.

Core Synthetic Strategy

The overarching strategy for the total synthesis of this compound hinges on a convergent approach, where the two main fragments, the necine base and the necic acid, are synthesized separately and then joined in a final esterification step. This modular approach allows for the synthesis of various analogues by modifying either the necine base or the necic acid component.

A foundational route for the synthesis of lycopsamine and its analogues was established by Zalkow and his colleagues in 1985.[1][2] Their work involved the synthesis of both enantiomers of trachelanthic and viridifloric acids, which were then coupled with (-)-retronecine.[1] This guide will focus on the synthesis of the naturally occurring this compound, which is comprised of (+)-retronecine and (+)-viridifloric acid.

dot

Caption: Overall synthetic workflow for this compound.

Synthesis of the Necic Acid Moiety: (+)-Viridifloric Acid

The enantioselective synthesis of (+)-viridifloric acid is a critical step. While various methods have been reported, a common strategy involves the stereoselective reduction of a keto-ester precursor.

Experimental Protocol: Stereoselective Synthesis of (±)-Viridifloric Acid

A method for the stereoselective synthesis of racemic viridifloric acid involves the reduction of an α-alkoxy-β-keto ester. The isopropylidene derivative of α-hydroxy-α-isopropyl-β-keto-butyric acid is reduced with zinc borohydride, which, after hydrolysis, yields (±)-viridifloric acid.

Table 1: Quantitative Data for (±)-Viridifloric Acid Synthesis

StepReagents and ConditionsProductYield (%)Reference
Stereoselective ReductionIsopropylidene derivative of α-hydroxy-α-isopropyl-β-keto-butyric acid, Zinc Borohydride; followed by hydrolysis(±)-Viridifloric Acid-

Note: Specific yield data was not available in the reviewed literature.

Synthesis of the Necine Base Moiety: (+)-Retronecine

The synthesis of the pyrrolizidine core of (+)-retronecine has been approached in several ways, often starting from chiral precursors to establish the correct stereochemistry. An enantiospecific synthesis can be achieved from carbohydrate precursors.

Experimental Protocol: Enantiospecific Synthesis of a (+)-Retronecine Precursor

An enantiospecific route to a key lactone precursor of (+)-retronecine starts from 2,3-O-isopropylidene-D-erythrose. This is converted via its oxime to a cyanomethanesulfonate. Treatment with methyl bromoacetate (B1195939) in the presence of activated zinc, followed by cyclization with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and subsequent reduction with sodium cyanoborohydride, affords a saturated pyrrolidine (B122466) intermediate. This intermediate can then be converted to the desired lactone, a known precursor to (+)-retronecine.

dot

Retronecine_Synthesis_Workflow A 2,3-O-Isopropylidene-D-erythrose B Cyanomethanesulfonate derivative A->B Oxime formation, Mesylation C Enamino ester B->C Methyl bromoacetate, Activated Zinc D Cyclized Pyrrolidine C->D DBU E Saturated Pyrrolidine D->E Sodium Cyanoborohydride F Lactone Precursor E->F Further steps G (+)-Retronecine F->G Known conversion

Caption: Key steps in the synthesis of (+)-Retronecine.

Table 2: Quantitative Data for (+)-Retronecine Precursor Synthesis

StepReagents and ConditionsProductYield (%)Reference
Oxime and Mesylate FormationHydroxylamine, Methanesulfonyl chlorideCyanomethanesulfonate derivative95 (overall)
Enamino Ester FormationMethyl bromoacetate, Activated zincEnamino esters80
CyclizationDBUCyclized PyrrolidineHigh
ReductionSodium CyanoborohydrideSaturated Pyrrolidine80

Coupling of Necic Acid and Necine Base and Final Steps

The final stages of the synthesis involve the coupling of the protected necic acid with retronecine, followed by deprotection to yield this compound.

Experimental Protocol: Coupling and Deprotection

The isopropylidene derivative of (+)-viridifloric acid is regiospecifically coupled at the C-9 position of (+)-retronecine. The resulting protected lycopsamine is then hydrolyzed to remove the isopropylidene protecting group, affording this compound.

Table 3: Quantitative Data for the Final Steps of this compound Synthesis

StepReagents and ConditionsProductYield (%)Reference
CouplingIsopropylidene-(+)-viridifloric acid, (+)-RetronecineProtected Lycopsamine-[1]
DeprotectionHydrolysisThis compound-[1]

Note: Specific yield data for these steps were not detailed in the available literature.

Synthesis of this compound Analogues

The modular nature of this synthetic strategy allows for the creation of a variety of analogues by modifying either the necic acid or the necine base. For instance, using (+)-trachelanthic acid in place of (+)-viridifloric acid would yield (+)-Intermedine. Further modifications to the core structures of both the necic acid and the necine base can lead to a diverse library of novel pyrrolizidine alkaloids for biological screening.

Conclusion

This technical guide provides a comprehensive overview of the total synthesis of this compound and a framework for the synthesis of its analogues. By detailing the key synthetic transformations and providing a logical workflow, this document serves as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents. Further research to optimize reaction conditions and improve yields would be a valuable contribution to this field.

References

Methodological & Application

Application Note: Quantification of (+)-Lycopsamine in Honey using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrolizidine alkaloids (PAs) are a group of naturally occurring toxins produced by a variety of plant species worldwide.[1][2] These compounds can contaminate food sources, including honey, when bees forage on plants that produce them.[1] (+)-Lycopsamine is a common PA of concern due to its potential hepatotoxicity in humans.[1] Regulatory bodies have set stringent limits on the presence of PAs in food products, necessitating sensitive and reliable analytical methods for their detection and quantification. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in various honey matrices. The described protocol is intended for researchers, scientists, and professionals in the fields of food safety and drug development to ensure consumer safety and regulatory compliance.[1]

Principle

This method employs an acidic extraction of this compound and its N-oxide form from the honey matrix, followed by a solid-phase extraction (SPE) cleanup to isolate the alkaloids.[1] To ensure a comprehensive analysis, a reduction step is included to convert any present lycopsamine N-oxide to its free base form, allowing for the quantification of total this compound.[1][2] The final determination and quantification are performed by LC-MS/MS, which provides high selectivity and sensitivity for detecting low levels of the target analyte.[1]

Experimental Protocols

Materials and Reagents
Sample Preparation
  • Homogenization: Heat honey samples in a water bath at 40-45°C and homogenize to ensure uniformity before sampling.[1][3]

  • Extraction:

    • Weigh 5-10 g of the homogenized honey sample into a 50 mL polypropylene centrifuge tube.[1][2][3]

    • Add 20-30 mL of 0.05 M sulfuric acid to the tube.[1][2][3]

    • Vigorously shake the mixture until the honey is completely dissolved.[1]

  • Reduction of N-oxides:

    • Add approximately 1 g of zinc dust to the acidic extract to reduce lycopsamine N-oxide to lycopsamine.[2][3]

    • Allow the samples to react overnight. The following day, shake the samples for 30 minutes.[2]

  • Centrifugation and Filtration:

    • Centrifuge the samples at 4,000 g for 10 minutes.[2][3]

    • Filter the supernatant through cellulose filters.[2][3]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition MCX SPE cartridges with 9 mL of methanol, followed by equilibration with 9 mL of 0.05 M H₂SO₄.[2]

    • Load the filtered honey extract onto the conditioned SPE cartridge.[1]

    • Wash the cartridge with 10 mL of purified water and then 10 mL of methanol.[3]

    • Dry the cartridge under vacuum for 2 minutes.[3]

    • Elute the alkaloids with a solvent mixture. One option is an ammoniacal methanol solution.[1] A more complex and effective elution mixture consists of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (e.g., 8:1:1:0.1:0.1 v/v).[2]

  • Final Sample Preparation:

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[2]

    • Reconstitute the residue in a suitable volume (e.g., 0.4 mL) of a water and methanol mixture.[3]

    • Filter the reconstituted sample through a PVDF filter before LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm) or equivalent.[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[1][4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 3 µL.[4]

    • Column Temperature: 40°C.[4]

    • Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramps up to a high percentage (e.g., 80% B) to elute the analytes, holds for a period, and then returns to initial conditions for re-equilibration.[4]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[4][5]

    • Key Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines.[6]

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 299.2

      • Product Ions (m/z): 120.1, 138.1 (These are common fragments, specific transitions should be optimized in the laboratory).

Data Presentation

The quantitative performance of the LC-MS/MS method for this compound is summarized in the tables below. Data from various studies have been compiled for comparison.

Table 1: Method Validation Parameters for this compound Quantification in Honey

ParameterResultReference
Limit of Detection (LOD)0.015 - 0.17 µg/kg[3][4]
Limit of Quantification (LOQ)0.05 - 1.0 µg/kg[2][4]
Linearity (Correlation Coefficient, r)>0.994[5]
Recovery81.2% - 106.3%[3]
Repeatability (RSD%)3.0% - 13.6%[6]
Reproducibility (RSD%)4.8% - 18.9%[6]

Table 2: Example of this compound Concentrations Found in Honey Samples

Honey TypeConcentration Range (µg/kg)Reference
Polyfloral Honey (Poland)Below LOQ - 52.4[2]
Various Honey Samples (Europe)2.3 - 22.5[3]
Borage HoneyPresence confirmed[7]
New Zealand HoneyDetected in 84% of samples[8]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the quantification of this compound in honey.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Honey Sample Homogenization extraction Acidic Extraction (0.05 M H₂SO₄) homogenization->extraction Weigh 5-10g reduction Reduction of N-oxides (Zinc Dust) extraction->reduction Add Zn cleanup Solid-Phase Extraction (MCX Cartridge) reduction->cleanup Centrifuge & Filter final_prep Evaporation & Reconstitution cleanup->final_prep Elute & Dry lc_separation LC Separation (C18 Column) final_prep->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection ESI+ quantification Quantification (Calibration Curve) ms_detection->quantification Peak Area reporting Reporting (µg/kg) quantification->reporting

Caption: Experimental workflow for the quantification of this compound in honey.

logical_relationship cluster_analyte Target Analytes in Honey cluster_method Analytical Steps cluster_result Final Result lycopsamine This compound lcmsms LC-MS/MS Quantification lycopsamine->lcmsms lycopsamine_n_oxide Lycopsamine N-oxide reduction Reduction Step (Zinc) lycopsamine_n_oxide->reduction reduction->lycopsamine converts to total_lycopsamine Total this compound Concentration lcmsms->total_lycopsamine

Caption: Logical relationship for total this compound quantification.

References

Application Notes: Cell-Based Assays to Evaluate (+)-Lycopsamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Lycopsamine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, notably within the Boraginaceae family.[1] Contamination of food products, herbal medicines, and animal feed with PA-containing plants is a significant public health concern due to their potential for severe hepatotoxicity.[1][2] The toxicity of this compound, and its often more prevalent N-oxide form, is primarily mediated through metabolic activation in the liver by cytochrome P450 enzymes.[1][3][4] This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and the induction of cell death pathways.[3][4]

Robust and reproducible in vitro cell-based assays are therefore essential for characterizing the cytotoxic potential of this compound, determining its dose-dependent effects, and elucidating the underlying molecular mechanisms. These application notes provide detailed protocols for a panel of key assays to assess cell viability, membrane integrity, and apoptosis induction following exposure to this compound.

Key Considerations for In Vitro Testing

  • Metabolic Activation: Because PAs require metabolic activation to exert their toxicity, it is crucial to use cell lines with endogenous cytochrome P450 (CYP) activity (e.g., HepaRG cells) or engineered cell lines that express specific CYP enzymes (e.g., CYP3A4-overexpressing HepG2 cells).[1] Standard cell lines with low metabolic capacity may show limited toxicity.

  • Cell Line Selection: The choice of cell line should be appropriate for the toxicological endpoint. For hepatotoxicity studies, liver-derived cell lines such as HepG2, HepaRG, or primary hepatocytes are recommended.[1]

  • Controls: Appropriate controls, including vehicle controls (e.g., DMSO), untreated controls, and positive controls (known cytotoxic agents), are critical for data interpretation.

Assessment of Cell Viability and Metabolism: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed cells in 96-well plate adhere 2. Allow cells to adhere overnight seed->adhere treat 3. Treat cells with This compound adhere->treat incubate_treat 4. Incubate for 24-72 hours treat->incubate_treat add_mtt 5. Add MTT solution (0.5 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate for 3-4 hours at 37°C add_mtt->incubate_mtt solubilize 7. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize shake 8. Shake plate to dissolve formazan solubilize->shake read 9. Read absorbance at ~570 nm shake->read analyze 10. Calculate % viability and IC50 value read->analyze

Fig. 1: Workflow for the MTT cell viability assay.
Protocol: MTT Assay

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Selected cell line (e.g., HepG2, HepaRG)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[5][7]

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol).[4][7]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete culture medium.[4] Incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[7][8]

  • Formazan Formation: Incubate the plate for 3 to 4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[1]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][9]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6] A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of a compound that inhibits cell viability by 50%).

Assessment of Cell Membrane Integrity: LDH Release Assay

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture supernatant upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt into a colored formazan product, quantifiable by absorbance.[11]

Experimental Workflow: LDH Release Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed and treat cells (as in MTT assay) setup 2. Set up controls: - Untreated (Spontaneous) - Lysis Buffer (Maximum) seed->setup centrifuge 3. Centrifuge plate to pellet cells/debris setup->centrifuge transfer 4. Transfer supernatant to new 96-well plate centrifuge->transfer add_reagent 5. Add LDH Reaction Mix to each well transfer->add_reagent incubate 6. Incubate at RT (protected from light) add_reagent->incubate stop 7. Add Stop Solution (optional, kit-dependent) incubate->stop read 8. Read absorbance at ~490 nm stop->read analyze 9. Calculate % Cytotoxicity read->analyze

Fig. 2: Workflow for the LDH cytotoxicity assay.
Protocol: LDH Release Assay

Materials:

  • Cells seeded and treated with this compound in a 96-well plate

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH Assay Buffer, Substrate Mix, and Lysis Solution)

  • Sterile, 96-well flat-bottom assay plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with various concentrations of this compound as described in the MTT protocol (Steps 1-3).

  • Prepare Controls: On the same plate, prepare the following triplicate controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which Lysis Solution (e.g., 10X Lysis Buffer provided in a kit) will be added 45 minutes before supernatant collection.

    • Culture Medium Background: Wells containing only culture medium without cells.

  • Supernatant Collection: Following the treatment incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet the cells.[12]

  • Assay Reaction: Carefully transfer 50 µL of cell-free supernatant from each well of the treatment plate to a new, clean 96-well assay plate.[12]

  • Reagent Addition: Prepare the LDH Reaction Mix according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate mix). Add 50 µL of the Reaction Mix to each well of the assay plate containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]

  • Data Analysis:

    • Subtract the culture medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be evaluated by measuring the activation of caspases, which are proteases that execute the apoptotic process, or by detecting changes in the cell membrane, such as the externalization of phosphatidylserine (B164497) (PS).[14]

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7. In apoptotic cells, these caspases cleave a specific peptide substrate (e.g., DEVD), releasing a chromophore (p-nitroanilide, pNA) or a fluorophore (e.g., AMC), which can be measured by a spectrophotometer or fluorometer, respectively.[15][16]

Experimental Workflow: Caspase Activity Assay

Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Data Analysis seed 1. Seed and treat cells in 96-well plate lyse 2. Lyse cells with chilled Lysis Buffer seed->lyse incubate_lysis 3. Incubate on ice for 10 minutes lyse->incubate_lysis transfer 4. Transfer lysate to new assay plate incubate_lysis->transfer add_reagent 5. Add Reaction Buffer and Caspase Substrate transfer->add_reagent incubate_reaction 6. Incubate at 37°C for 1-2 hours add_reagent->incubate_reaction read 7. Read absorbance (405 nm) or fluorescence (Ex/Em) incubate_reaction->read analyze 8. Calculate fold-increase in caspase activity read->analyze

Fig. 3: Workflow for the Caspase-3/7 activity assay.
Protocol: Caspase-3/7 Activity Assay (Colorimetric)

Materials:

  • Cells treated with this compound in a 96-well plate (preferably white- or black-walled for luminescence/fluorescence)

  • Commercially available Caspase-3 Activity Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound as previously described.

  • Cell Lysis: After treatment, centrifuge the plate and carefully remove the supernatant. Add 50 µL of chilled Cell Lysis Buffer to each well.

  • Incubation: Incubate the plate on ice for 10 minutes.[15]

  • Reaction Setup: Prepare the Caspase Reaction Mix (Reaction Buffer + DTT + DEVD-pNA substrate) according to the kit manufacturer's instructions.

  • Substrate Addition: Add 50 µL of the Reaction Mix to each well containing cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm.[15]

  • Data Analysis: Compare the absorbance from this compound-treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Potential Signaling Pathways in this compound Cytotoxicity

Research on this compound and structurally related PAs suggests that their cytotoxicity is mediated through a complex network of cellular events, primarily involving the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which converge to trigger apoptosis.[1][9][17]

  • Metabolic Activation: this compound is converted by hepatic CYP enzymes into reactive pyrrolic metabolites.[1]

  • Cellular Damage: These reactive metabolites form adducts with proteins and DNA, leading to cellular dysfunction and the generation of reactive oxygen species (ROS).[3][4]

  • ER Stress-Mediated Apoptosis: The accumulation of unfolded proteins and oxidative stress can trigger the Unfolded Protein Response (UPR) in the ER. One key pathway involves the activation of PERK, which phosphorylates eIF2α, leading to the preferential translation of ATF4.[17] ATF4, in turn, upregulates the pro-apoptotic transcription factor CHOP, which promotes cell death.[1][9][17]

  • Mitochondrial (Intrinsic) Apoptosis: Cellular stress also impacts the mitochondria. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted, favoring apoptosis.[18] Increased Bax expression leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[17] Cytochrome c then activates the initiator caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[17][19]

Signaling_Pathway cluster_initiation Initiation cluster_damage Cellular Damage cluster_er ER Stress Pathway cluster_mito Mitochondrial Pathway cluster_execution Execution lyco This compound cyp CYP450 Enzymes (Metabolic Activation) lyco->cyp metabolites Reactive Pyrrolic Metabolites cyp->metabolites adducts Protein & DNA Adducts metabolites->adducts ros ROS Generation metabolites->ros er_stress ER Stress adducts->er_stress ros->er_stress bax Bax ros->bax perk PERK er_stress->perk eif2a eIF2α perk->eif2a atf4 ATF4 eif2a->atf4 chop CHOP atf4->chop cas3 Caspase-3 chop->cas3 bcl2 Bcl-2 bcl2->bax mito Mitochondrion bax->mito cytc Cytochrome c (Release) mito->cytc cas9 Caspase-9 cytc->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig. 4: Potential signaling pathways of this compound-induced cytotoxicity.

Data Presentation

Quantitative data from cytotoxicity experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)

Exposure TimeIC50 (µM)95% Confidence Interval
24 hours150.5135.2 - 167.8
48 hours88.279.1 - 98.3
72 hours52.745.9 - 60.5
Note: Data are representative and should be determined experimentally.

Table 2: Effect of this compound on Membrane Integrity (LDH Assay) after 48h

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle)4.5 ± 1.2
2515.8 ± 2.5
5028.9 ± 3.1
10055.4 ± 4.8
20085.1 ± 5.6
Note: Data are representative and should be determined experimentally.

Table 3: Induction of Apoptosis by this compound (Caspase-3 Activity) after 24h

Concentration (µM)Caspase-3 Activity (Fold Increase vs. Control)
0 (Vehicle)1.0
251.8 ± 0.3
503.5 ± 0.6
1006.2 ± 0.9
Note: Data are representative and should be determined experimentally.

References

Animal Models for Studying (+)-Lycopsamine-Induced Liver Injury: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lycopsamine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, which poses a significant risk of hepatotoxicity to both humans and livestock through the consumption of contaminated food and herbal remedies. The liver is the primary target organ for PA toxicity, where metabolic activation by cytochrome P450 enzymes leads to the formation of reactive pyrrolic esters. These metabolites readily bind to cellular macromolecules, inducing cellular damage, oxidative stress, and apoptosis, which can culminate in serious conditions such as hepatic sinusoidal obstruction syndrome (HSOS). Understanding the mechanisms of this compound-induced liver injury is critical for risk assessment and the development of therapeutic interventions. Animal models are indispensable for elucidating the pathogenesis of this toxicity. This document provides detailed application notes and protocols for establishing and evaluating this compound-induced liver injury in rodent models.

Recommended Animal Models

Mice and rats are the most frequently used animal models for investigating PA-induced hepatotoxicity. While no single model perfectly replicates human toxicity, rodents provide a reliable and well-characterized system for studying the key toxicological pathways.

  • Mice: Adult male C57BL/6 or BALB/c mice are commonly used due to their well-defined immune and metabolic systems.

  • Rats: Male Sprague-Dawley or Wistar rats are also suitable models for assessing chemically induced liver injury.

The choice of species and strain may depend on the specific research question, as there can be species- and strain-dependent differences in metabolism and sensitivity to PAs.

Data Presentation: Quantitative Analysis of Liver Injury

The following tables summarize expected quantitative data for biochemical markers of liver injury following the administration of this compound or its closely related N-oxide. It is important to note that specific dose-response data for this compound is limited in publicly available literature; therefore, these tables represent expected trends and data ranges based on studies of structurally similar monoester pyrrolizidine alkaloids. Actual values may vary depending on the specific experimental conditions.

Table 1: Expected Dose-Dependent Effects of this compound N-oxide on Serum Biochemical Markers in Mice

Dose (mg/kg, i.p.)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)Total Bilirubin (mg/dL)
Vehicle Control25 - 5050 - 10040 - 800.1 - 0.5
Low Dose (e.g., 50)↑ (Slight Increase)↑ (Slight Increase)No Significant ChangeNo Significant Change
Mid Dose (e.g., 150)↑↑ (Moderate Increase)↑↑ (Moderate Increase)↑ (Slight Increase)↑ (Slight Increase)
High Dose (e.g., 300)↑↑↑ (Significant Increase)↑↑↑ (Significant Increase)↑↑ (Moderate Increase)↑↑ (Moderate Increase)

Table 2: Expected Time-Course of Changes in Serum Biochemical Markers in Rats Following a Single Hepatotoxic Dose of a this compound Analog

Time Post-AdministrationAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
0 hr (Baseline)30 - 6060 - 120
6 hr
12 hr↑↑↑↑
24 hr↑↑↑ (Peak)↑↑↑ (Peak)
48 hr
72 hr↔ (Returning to Baseline)↔ (Returning to Baseline)

Table 3: Semi-Quantitative Histopathological Scoring of Liver Injury

A scoring system can be utilized to quantify the severity of liver damage observed in histological sections.

FeatureScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Hepatocellular Necrosis No necrosisSingle-cell necrosis, focalMultifocal necrosisExtensive, bridging necrosis
Inflammation No inflammationScattered inflammatory cellsSmall aggregates of inflammatory cellsLarge aggregates, diffuse inflammation
Steatosis (Fatty Change) No steatosis<33% of hepatocytes affected33-66% of hepatocytes affected>66% of hepatocytes affected
Sinusoidal Obstruction Normal sinusoidsMild sinusoidal dilationModerate sinusoidal dilation with congestionSevere sinusoidal obstruction and hemorrhage

Experimental Protocols

Protocol 1: Induction of Acute Liver Injury with this compound N-oxide in Mice

This protocol outlines the procedure for inducing acute liver injury in mice using this compound N-oxide, a common and stable precursor to this compound.

Materials:

  • This compound N-oxide

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Animal handling and dosing equipment (e.g., oral gavage needles)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (serum separator tubes)

  • 10% neutral buffered formalin

  • Liquid nitrogen

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water.

  • Dosing Solution Preparation: Prepare a stock solution of this compound N-oxide in sterile saline. The concentration should be calculated to allow for the administration of the desired dose in a suitable volume (e.g., 10 mL/kg body weight).

  • Animal Grouping and Dosing:

    • Randomly divide the animals into a control group and multiple treatment groups (n=6-8 animals per group).

    • Record the body weight of each animal before dosing.

    • Administer the this compound N-oxide solution to the treatment groups via oral gavage or intraperitoneal injection.

    • Administer an equivalent volume of the vehicle (sterile saline) to the control group.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, ruffled fur, and changes in behavior.

  • Sample Collection:

    • At a predetermined time point (e.g., 24, 48, or 72 hours) after dosing, anesthetize the animals.

    • Collect blood via cardiac puncture or from the retro-orbital sinus for serum biochemical analysis.

    • Euthanize the animals using an approved method (e.g., cervical dislocation under anesthesia).

    • Perform a gross necropsy and carefully excise the liver.

    • A portion of the liver should be fixed in 10% neutral buffered formalin for histopathological analysis.

    • The remaining liver tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.

Protocol 2: Assessment of Liver Injury

A. Serum Biochemical Analysis:

  • Allow the collected blood to clot at room temperature and then centrifuge to separate the serum.

  • Analyze the serum for levels of key liver injury markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin, using a commercial clinical chemistry analyzer.

B. Histopathological Evaluation:

  • Process the formalin-fixed liver tissues, embed them in paraffin, and section them at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Evaluate the slides under a light microscope for evidence of hepatotoxicity, such as hepatocellular necrosis, inflammation, steatosis, sinusoidal damage, and megalocytosis. A semi-quantitative scoring system (as described in Table 3) can be used for a more objective assessment.

C. Analysis of Oxidative Stress:

  • Homogenize a portion of the frozen liver tissue in an appropriate buffer.

  • Use commercially available kits to measure the levels of markers of oxidative stress, such as reduced glutathione (B108866) (GSH) and malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), according to the manufacturer's instructions.

D. Western Blot for Apoptosis Markers:

  • Extract total protein from the frozen liver tissue.

  • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, Bax, and Bcl-2, followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_0 Animal Preparation cluster_1 Induction of Liver Injury cluster_2 Sample Collection & Processing cluster_3 Data Analysis acclimatization Acclimatization (1 week) grouping Grouping & Dosing (Vehicle, Low, Mid, High Dose) acclimatization->grouping administration This compound N-oxide Administration (Oral Gavage / IP Injection) grouping->administration monitoring Daily Monitoring (Clinical Signs, Body Weight) administration->monitoring blood_collection Blood Collection (Cardiac Puncture) monitoring->blood_collection liver_harvest Liver Harvest monitoring->liver_harvest serum_separation Serum Separation blood_collection->serum_separation tissue_processing Tissue Processing (Formalin Fixation, Snap Freezing) liver_harvest->tissue_processing biochemistry Serum Biochemistry (ALT, AST, ALP, Bilirubin) serum_separation->biochemistry histopathology Histopathology (H&E Staining, Scoring) tissue_processing->histopathology oxidative_stress Oxidative Stress Assays (GSH, MDA, SOD) tissue_processing->oxidative_stress western_blot Western Blot (Apoptosis Markers) tissue_processing->western_blot

Caption: Experimental workflow for a this compound-induced liver injury study.

Signaling Pathways in this compound-Induced Hepatotoxicity

This compound-induced liver injury involves a complex interplay of cellular stress pathways, primarily centered around endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which converge to trigger apoptosis.

G cluster_0 Initiation cluster_1 Cellular Stress cluster_2 Apoptotic Pathways lycopsamine This compound cyp450 CYP450 Metabolism lycopsamine->cyp450 in liver reactive_metabolites Reactive Pyrrolic Metabolites cyp450->reactive_metabolites ros ROS Production reactive_metabolites->ros er_stress ER Stress reactive_metabolites->er_stress mitochondrial_dysfunction Mitochondrial Dysfunction reactive_metabolites->mitochondrial_dysfunction ros->er_stress ros->mitochondrial_dysfunction perk_pathway PERK -> eIF2α -> ATF4 -> CHOP er_stress->perk_pathway bax_pathway Bax/Bcl-2 Ratio ↑ mitochondrial_dysfunction->bax_pathway perk_pathway->bax_pathway caspase_cascade Caspase-9 -> Caspase-3 Activation bax_pathway->caspase_cascade apoptosis Hepatocyte Apoptosis caspase_cascade->apoptosis

Caption: Key signaling pathways in this compound-induced hepatocyte apoptosis.

Logical Relationship of Hepatotoxicity Mechanisms

G lycopsamine This compound Ingestion metabolic_activation Metabolic Activation (CYP450s in Liver) lycopsamine->metabolic_activation reactive_metabolites Formation of Reactive Metabolites metabolic_activation->reactive_metabolites macromolecule_binding Covalent Binding to Cellular Macromolecules (Proteins, DNA) reactive_metabolites->macromolecule_binding cellular_dysfunction Cellular Dysfunction macromolecule_binding->cellular_dysfunction oxidative_stress Oxidative Stress (ROS Generation) cellular_dysfunction->oxidative_stress er_stress Endoplasmic Reticulum Stress cellular_dysfunction->er_stress mitochondrial_damage Mitochondrial Damage cellular_dysfunction->mitochondrial_damage apoptosis Apoptosis oxidative_stress->apoptosis er_stress->apoptosis mitochondrial_damage->apoptosis liver_injury Liver Injury (Necrosis, Inflammation) apoptosis->liver_injury

Caption: Logical flow of events in this compound-induced hepatotoxicity.

Application Note: High-Resolution Mass Spectrometry for the Differentiation of (+)-Lycopsamine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of plant secondary metabolites, with over 660 known compounds, produced by more than 6,000 plant species.[1] Many of these compounds are hepatotoxic, genotoxic, and carcinogenic, posing a significant health risk if they contaminate food, honey, or herbal medicines.[1][2] (+)-Lycopsamine is a monoester retronecine-type PA that co-occurs with several of its isomers, including intermedine, indicine, rinderine (B1680642), and echinatine.[2][3] These isomers often exhibit identical mass-to-charge ratios and similar fragmentation patterns in mass spectrometry, making their individual identification and quantification a significant analytical challenge.[4][5][6]

Due to potential variations in toxicity among isomers, developing reliable analytical methods to differentiate and quantify them is crucial for accurate risk assessment and regulatory compliance.[2] This application note presents a detailed protocol for the differentiation of this compound and its key isomers using a combination of optimized liquid chromatography and high-resolution tandem mass spectrometry (LC-HRMS/MS). The methodology leverages chromatographic separation under specific conditions to resolve the isomers, which is essential for their unambiguous identification.[3][6]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol is based on established methods for extracting PAs from complex plant matrices.[7]

Reagents and Materials:

  • Homogenized, dried plant material

  • Extraction Solution: 0.05 M Sulfuric Acid in 50:50 Methanol/Water (v/v)

  • Neutralization Solution: 5% Ammonia solution in methanol[7]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 150 mg, 6 cc

  • SPE Conditioning Solvents: Methanol, Deionized Water

  • SPE Wash Solvents: Deionized Water, Methanol

  • SPE Elution Solvent: 5% Ammonium Hydroxide in a mixture of Ethyl Acetate:Methanol:Acetonitrile (80:10:10, v/v/v)

  • Reconstitution Solvent: 5% Methanol in Water (v/v)[8]

  • Centrifuge tubes (50 mL), ultrasonic bath, horizontal shaker, SPE manifold, nitrogen evaporator.

Procedure:

  • Extraction:

    • Weigh 1.0 g ± 0.01 g of homogenized plant material into a 50 mL centrifuge tube.

    • Add 20 mL of the acidic extraction solution.[7]

    • Vortex thoroughly and extract for 15 minutes in an ultrasonic bath or for 30 minutes on a horizontal shaker.[7]

    • Centrifuge the sample at 3800 x g for 10 minutes.[7]

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 20 mL of extraction solution and combine the supernatants.[7]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition the Oasis MCX SPE cartridge by passing 3 mL of Methanol followed by 3 mL of Deionized Water.

    • Loading: Load the combined supernatant (extract) onto the conditioned cartridge.

    • Washing: Wash the cartridge sequentially with 6 mL of Deionized Water and then 6 mL of Methanol to remove interferences.

    • Elution: Elute the target PA isomers from the cartridge using 6 mL of the elution solvent into a clean collection tube.

  • Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

    • Reconstitute the dried residue in 1.0 mL of the reconstitution solvent.

    • Vortex, filter through a 0.22 µm syringe filter, and transfer to an LC-MS vial for analysis.

LC-HRMS/MS Instrumental Analysis

The key to differentiating the isomers is achieving chromatographic separation. Operating the column at a low temperature has been shown to be crucial for resolving critical isomer pairs like lycopsamine, intermedine, and indicine.[4][5][6]

Parameter Condition
Liquid Chromatography
InstrumentUHPLC System
ColumnACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent C18 column[8]
Column Temperature5 °C (Crucial for isomer separation) [4][5][6]
Mobile Phase A0.1% Formic Acid in Water[8]
Mobile Phase B0.1% Formic Acid in Methanol[8]
Flow Rate0.3 mL/min[8]
Injection Volume3 µL[8]
Gradient Elution0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[8]
High-Resolution Mass Spectrometry
InstrumentOrbitrap or Q-TOF High-Resolution Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Nebulizer GasNitrogen, 50 psi
Capillary Temperature325 °C
Scan ModeFull Scan MS followed by data-dependent MS/MS (dd-MS2)
Full Scan Rangem/z 100-600
Full Scan Resolution> 60,000 FWHM
MS/MS FragmentationHigher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)
Collision EnergyOptimized for m/z 300.1805 (typically 20-40 eV)
MS/MS Resolution> 15,000 FWHM

Data Presentation and Results

Successful differentiation relies on the combination of chromatographic retention time (RT) and high-resolution mass spectral data. While many isomers share the same precursor mass and fragmentation patterns, their distinct stereochemistry allows for separation under optimized LC conditions.[3][5]

Quantitative Data Summary for Lycopsamine Isomer Differentiation

The following table summarizes the key mass spectrometric data for this compound and its common isomers. Note that absolute retention times will vary by system, but the relative elution order is the critical differentiating factor.

IsomerPrecursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Typical Base Peak (m/z)Key Differentiating Feature
This compound 300.1805138.0914, 120.0808, 94.065194.0651Chromatographic separation from intermedine/indicine.[4][6]
Intermedine 300.1805138.0914, 120.0808, 94.065194.0651Chromatographic separation from lycopsamine/indicine.[5][6]
Indicine 300.1805138.0914, 120.0808, 94.065194.0651Chromatographic separation from lycopsamine/intermedine.[5][6]
Rinderine 300.1805138.0914, 120.0808, 94.0651138.0914Different base peak and chromatographic separation.[4]
Echinatine 300.1805138.0914, 120.0808, 94.0651138.0914Different base peak and chromatographic separation.[4]

Note: The precursor ion m/z value corresponds to the calculated exact mass for the formula C15H26NO5+.

Visualizations

Experimental Workflow

The entire process from sample collection to final isomer identification is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Plant Material Homogenate extraction Acidic Solvent Extraction (H2SO4/MeOH/H2O) sample->extraction centrifuge Centrifugation & Supernatant Collection extraction->centrifuge spe Solid-Phase Extraction (SPE) (MCX Cartridge) centrifuge->spe evap Evaporation & Reconstitution spe->evap lc Low-Temperature UHPLC Separation (5 °C) evap->lc hrms HRMS Detection (Full Scan) [m/z 300.1805] lc->hrms msms Data-Dependent MS/MS (Fragmentation) hrms->msms rt Retention Time (RT) Matching msms->rt frag Fragmentation Pattern Analysis msms->frag confirm Isomer Confirmation rt->confirm frag->confirm

Caption: Experimental workflow for Lycopsamine isomer differentiation.

Logical Relationship for Isomer Identification

The following diagram illustrates the decision-making logic used to identify a specific isomer from the analytical data.

G cluster_lc Chromatographic Separation cluster_msms MS/MS Fragmentation Analysis start Precursor Ion Detected m/z 300.1805 rt1 Retention Time 1 (RT1) start->rt1 Elutes at rt2 Retention Time 2 (RT2) start->rt2 Elutes at rt3 Retention Time 3 (RT3) start->rt3 Elutes at rt_other Other RTs start->rt_other Elutes at bp94 Base Peak m/z 94? rt1->bp94 rt2->bp94 rt3->bp94 bp138 Base Peak m/z 138? rt_other->bp138 lycopsamine This compound bp94->lycopsamine Yes (RT1) intermedine Intermedine bp94->intermedine Yes (RT2) indicine Indicine bp94->indicine Yes (RT3) rinderine Rinderine bp138->rinderine Yes echinatine Echinatine bp138->echinatine Yes

Caption: Decision tree for identifying Lycopsamine isomers.

Conclusion

The differentiation of this compound and its isomers is a critical task in the safety assessment of food and natural products. The described method, combining a robust sample preparation protocol with a low-temperature UHPLC separation and high-resolution mass spectrometry, provides the necessary specificity and sensitivity for this challenge. Chromatographic resolution is the most critical factor for distinguishing isomers like lycopsamine, intermedine, and indicine, which produce nearly identical mass spectra.[5][6] For other isomers, such as rinderine and echinatine, differences in the base peak of the MS/MS spectrum can provide an additional layer of confirmation.[4] This comprehensive approach allows researchers and analysts to confidently identify and differentiate these toxicologically significant compounds in complex matrices.

References

Application Note and Protocol: Solid-Phase Extraction for (+)-Lycopsamine Sample Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Lycopsamine is a pyrrolizidine (B1209537) alkaloid (PA) commonly found in various plant species, particularly those belonging to the Boraginaceae family. Due to their potential hepatotoxicity, the presence of PAs like this compound in herbal products, food, and animal feed is a significant safety concern.[1][2] Accurate and sensitive quantification of these compounds is crucial for quality control and risk assessment. Solid-phase extraction (SPE) is a robust and widely adopted technique for the cleanup and concentration of this compound from complex sample matrices prior to chromatographic analysis. This document provides detailed application notes and protocols for the solid-phase extraction of this compound.

Application Notes

Solid-phase extraction is a cornerstone of modern analytical sample preparation, offering a versatile and efficient means to isolate analytes of interest from complex mixtures. For the cleanup of this compound and other pyrrolizidine alkaloids, two primary SPE mechanisms are commonly employed: strong cation exchange (SCX) and reversed-phase (C18).

  • Strong Cation Exchange (SCX) SPE: This is a highly effective method for isolating basic compounds like PAs.[3] The stationary phase of the SCX cartridge is functionalized with strongly acidic groups (e.g., sulfonic acid). At an acidic pH, the nitrogen atom in the necine base of Lycopsamine becomes protonated, acquiring a positive charge. This allows it to be retained on the negatively charged sorbent. Interfering non-basic compounds are washed away, and the purified PAs are then eluted by increasing the pH with a basic solution, which neutralizes the charge on the analytes and disrupts the ionic interaction.[4]

  • Reversed-Phase (C18) SPE: This technique separates compounds based on their hydrophobicity. The C18 sorbent is nonpolar, and it retains nonpolar analytes from a polar sample matrix. While PAs have some nonpolar character, this method is often used in conjunction with acidic sample loading conditions to ensure the retention of the protonated alkaloids.[5] The elution is typically achieved with a less polar organic solvent like methanol (B129727).[6]

The choice of SPE sorbent and the optimization of the protocol, including sample pH, wash solutions, and elution solvents, are critical for achieving high recovery and purity of this compound. Following SPE cleanup, the purified extract is typically analyzed using highly sensitive techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][7]

Experimental Protocols

Protocol 1: SPE Cleanup of this compound from Plant Material using Strong Cation Exchange (SCX)

This protocol is suitable for the extraction and purification of this compound from dried and ground plant material.[1]

1. Sample Preparation and Extraction:

  • Weigh 2.0 g of homogenized plant material into a 50 mL centrifuge tube.[1]

  • Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in water).[1][6]

  • Sonicate the mixture for 15-30 minutes in an ultrasonic bath.[1][7]

  • Centrifuge the sample at approximately 3800 x g for 10 minutes.[1][6]

  • Carefully decant the supernatant into a clean collection tube.[1]

  • Repeat the extraction process on the plant residue with an additional 20 mL of the extraction solution and combine the supernatants.[3][6]

  • Adjust the pH of the combined extracts to approximately 7 with an ammonia (B1221849) solution.[1][2]

2. Solid-Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.[1][7]

  • Loading: Load the neutralized extract onto the conditioned SPE cartridge.[1][7]

  • Washing: Wash the cartridge sequentially with 5 mL of deionized water and then 5 mL of methanol to remove impurities.[1][7]

  • Elution: Elute the retained this compound and other PAs with 10 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[3][7]

3. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][7]

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.[1][6]

Protocol 2: SPE Cleanup of this compound from Honey using Reversed-Phase (C18)

This protocol is adapted for the cleanup of this compound from honey samples.[6][8]

1. Sample Preparation and Extraction:

  • Weigh 5-10 g of homogenized honey into a 50 mL centrifuge tube.[8]

  • Add 20 mL of 0.05 M sulfuric acid and mix thoroughly until the honey is completely dissolved.[8]

  • Centrifuge the solution at 4,000 x g for 10 minutes.[8]

  • Collect the supernatant for SPE cleanup.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[6]

  • Loading: Load an aliquot of the acidic honey extract onto the conditioned C18 cartridge.[6]

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities such as sugars.[6]

  • Elution: Elute the this compound and other PAs from the cartridge using 5 mL of methanol.[6]

3. Final Preparation:

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the residue in a suitable volume of the initial mobile phase for subsequent analysis.[6]

Data Presentation

Table 1: Materials and Reagents for this compound SPE Cleanup

Material/ReagentSpecificationProtocol
This compound StandardAnalytical GradeN/A
Plant Material/HoneyHomogenized1 & 2
Sulfuric Acid (H₂SO₄)0.05 M in Water1 & 2
Methanol (MeOH)HPLC Grade1 & 2
WaterDeionized/HPLC Grade1 & 2
Ammonia Solution (NH₄OH)For pH adjustment and elution1
Strong Cation Exchange (SCX) SPE Cartridgese.g., 500 mg, 6 mL1
Reversed-Phase (C18) SPE Cartridges-2
Centrifuge Tubes50 mL1 & 2
Ultrasonic Bath-1
CentrifugeCapable of >3800 x g1 & 2
Nitrogen Evaporator-1 & 2

Table 2: Recovery of Lycopsamine and Other Pyrrolizidine Alkaloids Using Various SPE Methods

AnalyteMatrixSPE SorbentRecovery (%)Reference
LycopsaminePlant MaterialSCX80 - 100%[1]
LycopsamineHoneySCX66.3 - 95.1%[1]
LycopsamineAqueous StandardOrganosilyl-Sulfonated Halloysite Nanotubes95.1 ± 2.0 to 104.5 ± 8.9%[9]
MonocrotalineAqueous StandardOrganosilyl-Sulfonated Halloysite Nanotubes82.9 ± 7.6 to 85.2 ± 10.9%[9]
HeliotrineAqueous StandardOrganosilyl-Sulfonated Halloysite Nanotubes98.1 ± 4.1 to 102.3 ± 5.0%[9]
SenecionineAqueous StandardOrganosilyl-Sulfonated Halloysite Nanotubes89.2 ± 6.2 to 96.3 ± 4.3%[9]

Note: Recovery data can vary based on the specific sample matrix, concentration, and laboratory conditions.

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Post-SPE Processing & Analysis Sample Sample Matrix (e.g., Plant Material, Honey) Extraction Acidic Extraction (0.05 M H₂SO₄) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Conditioning 1. Conditioning (Methanol, Water) Loading 2. Sample Loading (Crude Extract) Conditioning->Loading Washing 3. Washing (Water, Methanol) Loading->Washing Elution 4. Elution (e.g., 5% NH₄OH in Methanol) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols for the Structural Elucidaion of (+)-Lycopsamine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Lycopsamine is a pyrrolizidine (B1209537) alkaloid, a class of natural products known for their potential hepatotoxicity.[1] These compounds are biosynthesized by a variety of plant species and can contaminate livestock feed, herbal remedies, and honey.[1] Accurate structural elucidation is paramount for toxicological assessment and for the development of analytical methods to detect and quantify these compounds in various matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of complex natural products like this compound.[2][3][4] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Molecular Structure of this compound

This compound consists of a retronecine (B1221780) necine base esterified with viridifloric acid. The correct assignment of all proton (¹H) and carbon (¹³C) chemical shifts, along with the analysis of through-bond and through-space correlations, is essential for confirming its structure.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃). The data is based on the comprehensive analysis reported in the literature, which is crucial for the verification of the compound's identity.[2]

Table 1: ¹H NMR Data of this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.82br s
3.95m
3.29m
3.40m
2.75m
2.05m
1.95m
74.05m
84.25m
9a4.90d12.0
9b4.75d12.0
2'---
3'4.15q6.5
4'2.10m
1''1.25d6.5
5'0.95d7.0
6'0.90d7.0

Data adapted from Colegate et al., 2014.[2]

Table 2: ¹³C NMR Data of this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
1135.0
2128.0
362.5
554.0
635.5
770.5
878.0
962.0
1'175.0
2'84.0
3'77.0
4'34.0
1''17.0
5'17.5
6'16.5

Data adapted from Colegate et al., 2014.[2]

Experimental Protocols

1. Sample Preparation

A crucial step for obtaining high-quality NMR spectra is meticulous sample preparation.

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as semi-automated flash chromatography.[2]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for pyrrolizidine alkaloids. Ensure the solvent is of high isotopic purity and free from water and other contaminants.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. After dissolving the sample, filter it into the NMR tube to remove any particulate matter.

2. NMR Data Acquisition

The following NMR experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[5]

  • ¹H NMR (Proton): This is the fundamental experiment to determine the number of different proton environments and their multiplicities.

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR (Carbon-13): This experiment identifies the number of unique carbon atoms in the molecule.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps in differentiating between CH, CH₂, and CH₃ groups.

    • Pulse Sequence: DEPT-135 pulse sequence.

    • Parameters: Similar to ¹³C NMR. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.[6][7]

    • Pulse Sequence: Standard COSY-90 or DQF-COSY.

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 8-16.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹JCH).[8][9]

    • Pulse Sequence: Standard HSQC with gradient selection.

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Increments: 128-256 in the indirect dimension (t₁).

    • Number of Scans per Increment: 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting different spin systems and identifying quaternary carbons.[8][9]

    • Pulse Sequence: Standard HMBC with gradient selection.

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Number of Increments: 256-512 in the indirect dimension (t₁).

    • Number of Scans per Increment: 16-32.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

    • Pulse Sequence: Standard NOESY or ROESY.

    • Mixing Time: 300-800 ms (B15284909) for NOESY, 150-300 ms for ROESY.

    • Other Parameters: Similar to COSY.

3. Data Processing and Analysis

  • Fourier Transformation: Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decay (FID) before Fourier transformation to enhance resolution or signal-to-noise.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).[8]

  • Spectral Interpretation:

    • ¹H and ¹³C/DEPT Analysis: Assign the signals based on their chemical shifts, multiplicities, and DEPT information.

    • COSY Analysis: Connect coupled protons to build spin systems within the molecule.

    • HSQC Analysis: Assign the carbon signals that are directly attached to the assigned protons.

    • HMBC Analysis: Use the long-range correlations to connect the different spin systems and to assign quaternary carbons.

    • NOESY/ROESY Analysis: Use the through-space correlations to confirm the stereochemistry of the molecule.

Visualizations

Workflow for NMR-based Structural Elucidation

G cluster_0 Sample Preparation cluster_1 1D NMR Experiments cluster_2 2D NMR Experiments cluster_3 Data Analysis & Structure Determination Isolation Isolation & Purification of this compound SamplePrep Dissolution in CDCl3 Isolation->SamplePrep H1_NMR ¹H NMR SamplePrep->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR DEPT DEPT-135 C13_NMR->DEPT COSY COSY DEPT->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Processing Data Processing & Referencing NOESY->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Final Structure of this compound Interpretation->Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Key HMBC Correlations for this compound

Caption: Key HMBC correlations for this compound.

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols outlined in this document, researchers can confidently confirm the identity and stereochemistry of this pyrrolizidine alkaloid. The provided NMR data serves as a valuable reference for analytical chemists, toxicologists, and drug development professionals working with this class of compounds. The application of these NMR techniques is essential for ensuring the safety and quality of food products, herbal medicines, and for advancing research into the biological activities of pyrrolizidine alkaloids.

References

Application Notes and Protocols for the Use of (+)-Lycopsamine as a Reference Standard in Toxicological Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lycopsamine is a pyrrolizidine (B1209537) alkaloid (PA) found in a variety of plant species, particularly those belonging to the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] PAs are a class of natural toxins of significant concern due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity in both humans and animals following the consumption of contaminated food, herbal remedies, and animal feed.[1][3][4] The toxicity of most PAs, including this compound, is dependent on metabolic activation in the liver by cytochrome P450 (CYP) enzymes into highly reactive pyrrolic esters.[3][4] These reactive metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and the initiation of toxic responses.[1]

As a well-characterized chemical entity, this compound serves as an essential reference standard in toxicology studies. Its use allows for the accurate quantification of exposure levels in contaminated materials, the investigation of dose-response relationships, and the elucidation of the mechanisms underlying PA-induced toxicity.[5] These application notes provide a comprehensive overview of the toxicological profile of this compound, detailed experimental protocols for its assessment, and guidance on data presentation for toxicological studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for its proper handling, storage, and preparation of standard solutions for experimental use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₅H₂₅NO₅[6][7]
Molecular Weight 299.36 g/mol [6][7]
CAS Number 10285-07-1[6][7]
IUPAC Name [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate[6]
Appearance Amorphous solid[1]
Solubility Soluble in ethanol[1]
Storage Store at < -15°C in a well-closed container.[8]

Toxicological Profile

Mechanism of Action

The toxicity of this compound is initiated through its metabolic activation, primarily in the liver.[3] While this compound itself exhibits low direct cytotoxicity, its biotransformation by CYP enzymes, particularly CYP3A4, generates reactive pyrrolic metabolites.[3] These electrophilic intermediates can covalently bind to cellular nucleophiles, including proteins and DNA, leading to the formation of adducts.[1] This process can disrupt cellular function, induce oxidative stress, and trigger programmed cell death pathways, such as apoptosis.[1][2]

Recent studies on the combined effects of intermedine (B191556) and lycopsamine have indicated the involvement of endoplasmic reticulum (ER) stress-mediated apoptosis.[2] This pathway is initiated by the accumulation of unfolded or misfolded proteins in the ER, leading to the activation of the PERK/eIF2α/ATF4/CHOP signaling cascade, which ultimately results in apoptosis.[2] Additionally, studies have shown that lycopsamine can induce apoptosis and autophagy in human lung cancer cells.[9]

G cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage and Signaling Lycopsamine This compound CYP450 Cytochrome P450 (e.g., CYP3A4) Lycopsamine->CYP450 Oxidation ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Esters) CYP450->ReactiveMetabolites MacromoleculeAdducts DNA and Protein Adducts ReactiveMetabolites->MacromoleculeAdducts Covalent Binding Autophagy Autophagy ReactiveMetabolites->Autophagy Induction ER_Stress Endoplasmic Reticulum (ER) Stress MacromoleculeAdducts->ER_Stress Cellular_Damage Cellular Damage & Cytotoxicity MacromoleculeAdducts->Cellular_Damage PERK_pathway PERK/eIF2α/ATF4/CHOP Pathway ER_Stress->PERK_pathway Activation Apoptosis Apoptosis PERK_pathway->Apoptosis Induction

Caption: Metabolic activation and cellular toxicity pathway of this compound.

Quantitative Toxicity Data

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSource
Acute Toxicity, OralH300: Fatal if swallowed[6]
Acute Toxicity, DermalH310: Fatal in contact with skin[6]
Acute Toxicity, InhalationH330: Fatal if inhaled[6]

In vitro studies provide valuable data on the cytotoxic and genotoxic potential of this compound. A study on the combined cytotoxicity of intermedine and lycopsamine on human hepatocytes (HepD) demonstrated a dose-dependent decrease in cell viability.[2] Furthermore, comparative genotoxicity studies have shown that lycopsamine is one of the least genotoxic PAs.[10]

Table 3: Comparative Genotoxicity of Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells

Pyrrolizidine AlkaloidγH2AX (BMDL₅₀ in µM)p53 (BMDL₁₀₀ in µM)
Lycopsamine No significant response No significant response
Retrorsine0.050.04
Riddelliine0.150.11
Lasiocarpine0.190.12
Data extracted from Haas et al., 2023.[10] A lower BMDL (Benchmark Dose Lower Confidence Limit) value indicates higher genotoxic potency.

Experimental Protocols

Detailed methodologies are crucial for the reliable assessment of the toxicological properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

  • Metabolically competent human liver cells (e.g., HepG2-CYP3A4)

  • Complete cell culture medium

  • This compound reference standard

  • Sterile, tissue culture-treated 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2-CYP3A4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest lycopsamine concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G start Start cell_seeding Seed HepG2-CYP3A4 cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h treatment Treat cells with This compound incubation_24h->treatment incubation_toxicant Incubate 24/48/72h treatment->incubation_toxicant mtt_addition Add MTT solution incubation_toxicant->mtt_addition incubation_mtt Incubate 4h mtt_addition->incubation_mtt solubilization Solubilize formazan with DMSO incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS

Accurate quantification of this compound in biological samples (e.g., plasma, tissue homogenates) is essential for toxicokinetic studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid (FA) (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Centrifuge, vortex mixer, and evaporator

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the IS in methanol.

    • Prepare calibration standards by spiking blank biological matrix with known concentrations of this compound.

    • For sample preparation, add IS to the biological sample.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE) (Optional, for cleaner samples):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with water and then methanol.

    • Elute this compound with a suitable solvent (e.g., 5% ammonia (B1221849) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Injection Volume: 5-10 µL.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from the calibration curve.

Data Presentation

Quantitative data from toxicology studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 4: Example of Data Presentation for In Vitro Cytotoxicity of this compound

Cell LineExposure Time (hours)IC50 (µM) [95% Confidence Interval]
HepG2-CYP3A424[Insert Value]
HepG2-CYP3A448[Insert Value]
HepG2-CYP3A472[Insert Value]
Primary Human Hepatocytes24[Insert Value]
Primary Human Hepatocytes48[Insert Value]
Primary Human Hepatocytes72[Insert Value]

Conclusion

This compound is an indispensable reference standard for research into the toxicology of pyrrolizidine alkaloids. While specific in vivo lethal dose data for this compound are limited, in vitro assays provide valuable information on its cytotoxic and genotoxic potential. The provided protocols offer standardized methodologies for assessing the toxicity of this compound, which will aid in risk assessment and the development of strategies to mitigate the harmful effects of PA exposure. The use of high-purity this compound as a reference standard is paramount for ensuring the accuracy and reproducibility of toxicological data.

References

Application Notes and Protocols for Quantitative PCR Analysis of Gene Expression Changes Induced by (+)-Lycopsamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid found in various plant species, has garnered significant interest in the scientific community due to its diverse biological activities. Preclinical studies have indicated its potential as an anti-cancer agent through the induction of apoptosis and autophagy. Furthermore, it is known to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways. Concurrently, like other pyrrolizidine alkaloids, this compound has been associated with hepatotoxicity. Understanding the molecular mechanisms underlying these effects is paramount for its potential therapeutic development and for assessing its toxicological profile.

Quantitative Polymerase Chain Reaction (qPCR) is a powerful and sensitive technique for quantifying gene expression changes. By measuring the alterations in messenger RNA (mRNA) levels of specific genes, qPCR provides crucial insights into the cellular response to chemical compounds. These application notes provide a comprehensive guide for researchers to utilize qPCR for studying the dose-dependent effects of this compound on the expression of genes involved in apoptosis, autophagy, MAPK signaling, p53 signaling, and hepatotoxicity.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize representative quantitative PCR data illustrating the expected dose-dependent fold changes in gene expression in a relevant cell line (e.g., HepG2 human hepatoma cells) following a 24-hour treatment with this compound.

Note: The following data are illustrative and based on the known biological activities of this compound and related compounds. Actual results may vary depending on the experimental conditions, cell type, and concentration of this compound used.

Table 1: Apoptosis-Related Gene Expression

GeneFunctionFold Change (10 µM this compound)Fold Change (50 µM this compound)
BaxPro-apoptotic1.83.5
Bcl-2Anti-apoptotic-1.5-3.2
Caspase-3Executioner caspase2.14.8
p53Tumor suppressor, apoptosis induction1.52.8

Table 2: Autophagy-Related Gene Expression

GeneFunctionFold Change (10 µM this compound)Fold Change (50 µM this compound)
LC3BAutophagosome formation2.55.1
Beclin-1Autophagy initiation2.24.5
p62/SQSTM1Autophagic cargo receptor-1.8-3.9

Table 3: MAPK Signaling Pathway-Related Gene Expression

GeneFunctionFold Change (10 µM this compound)Fold Change (50 µM this compound)
JNK (JUN)Stress response, apoptosis2.04.2
ERK1 (MAPK3)Cell proliferation, differentiation1.32.5
p38 (MAPK14)Stress response, inflammation1.93.8

Table 4: p53 Signaling Pathway-Related Gene Expression

GeneFunctionFold Change (10 µM this compound)Fold Change (50 µM this compound)
p53 (TP53)Tumor suppressor1.52.8
MDM2p53 inhibitor-1.4-2.9
p21 (CDKN1A)Cell cycle arrest1.73.3

Table 5: Hepatotoxicity Marker Gene Expression

GeneFunctionFold Change (10 µM this compound)Fold Change (50 µM this compound)
ALTLiver enzyme1.22.5
ASTLiver enzyme1.32.8
GSTA1Detoxification1.83.6
CYP3A4Drug metabolism-1.5-3.0

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: HepG2 (human hepatoma) cells are a suitable model for studying both anti-cancer effects and hepatotoxicity.

  • Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in culture medium to the final desired concentrations (e.g., 10 µM and 50 µM). The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Incubation: Replace the culture medium with the this compound-containing medium or vehicle control (0.1% DMSO) and incubate for 24 hours.

RNA Isolation
  • Lysis: After the 24-hour incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of a suitable lysis reagent (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to lyse the cells.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (or random hexamers), and nuclease-free water to a final volume of 10 µL.

  • Denaturation: Incubate the mixture at 65°C for 5 minutes and then place it on ice.

  • Reverse Transcription Mix: Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.

  • Reaction: Add 10 µL of the reverse transcription master mix to the RNA-primer mixture and incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes. The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)
  • Primer Design: Design or obtain validated primers for the target genes and at least two stable reference genes (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA.

  • qPCR Reaction Mix: Prepare a master mix for each gene containing a qPCR master mix (e.g., SYBR Green), forward and reverse primers, and nuclease-free water.

  • Plate Setup: Pipette the master mix into the wells of a qPCR plate. Add the diluted cDNA (typically a 1:10 dilution of the synthesized cDNA) to the respective wells. Include no-template controls (NTCs) for each primer set.

  • qPCR Program: Perform the qPCR using a real-time PCR detection system with a typical program:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

Experimental_Workflow A Cell Culture (HepG2) B This compound Treatment (10 µM & 50 µM, 24h) A->B Treat cells C RNA Isolation B->C Lyse cells D cDNA Synthesis (Reverse Transcription) C->D Synthesize cDNA E Quantitative PCR (qPCR) D->E Amplify cDNA F Data Analysis (2-ΔΔCt) E->F Calculate Ct values G Gene Expression Fold Change F->G Determine relative expression

Caption: Experimental workflow for qPCR analysis.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lycopsamine This compound RAS RAS Lycopsamine->RAS Activates RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 MKK4_7 MKK4/7 RAF->MKK4_7 MKK3_6 MKK3/6 RAF->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 ERK1_2->AP1 CREB CREB ERK1_2->CREB JNK JNK MKK4_7->JNK JNK->AP1 p38 p38 MKK3_6->p38 ATF2 ATF-2 p38->ATF2

Caption: MAPK Signaling Pathway Activation.

p53_Signaling_Pathway cluster_stimulus Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response cluster_outcomes Outcomes Lycopsamine This compound p53 p53 Lycopsamine->p53 Induces MDM2 MDM2 p53->MDM2 Negative Feedback p21 p21 p53->p21 Activates Transcription GADD45 GADD45 p53->GADD45 Activates Transcription Bax Bax p53->Bax Activates Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis

Caption: p53 Signaling Pathway Modulation.

Apoptosis_Autophagy_Crosstalk cluster_autophagy Autophagy cluster_apoptosis Apoptosis Lycopsamine This compound Mitochondrial_Stress Mitochondrial Stress Lycopsamine->Mitochondrial_Stress ER_Stress ER Stress Lycopsamine->ER_Stress Bax Bax Mitochondrial_Stress->Bax Beclin1 Beclin-1 ER_Stress->Beclin1 LC3_II LC3-II Beclin1->LC3_II Bcl2 Bcl-2 Beclin1->Bcl2 Crosstalk Autophagosome Autophagosome LC3_II->Autophagosome Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Inhibits Apoptotic_Cell Apoptotic Cell Caspase3->Apoptotic_Cell

Caption: Apoptosis and Autophagy Crosstalk.

Application Notes and Protocols for In Vivo Neuroprotection Studies of (+)-Lycopsamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid, has demonstrated potential neuroprotective properties. A study on spinal cord injury in rats revealed that this compound treatment improved locomotory function, reduced lesion area, and suppressed apoptotic cell death.[1][2][3][4] The observed mechanisms included the downregulation of calpain, cleaved caspase 3 and 9, and Bax, alongside the upregulation of Bcl-2.[1][4] Furthermore, this compound modulated the inflammatory response by upregulating the anti-inflammatory cytokine IL-10 and downregulating the pro-inflammatory cytokine TNF-α.[1][4]

These application notes provide a framework for the in vivo experimental design to further investigate the neuroprotective effects of this compound in a cerebral ischemia model. The protocols outlined below detail the procedures for animal modeling, behavioral testing, and subsequent biochemical and histological analyses to comprehensively evaluate its therapeutic potential.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data to illustrate the expected outcomes of in vivo neuroprotection studies with this compound. These tables are structured for clear comparison between treatment groups.

Table 1: Effect of this compound on Neurological Deficit and Infarct Volume

Treatment GroupNeurological Score (24h post-MCAO)Infarct Volume (mm³)
Sham0.2 ± 0.10
Vehicle (MCAO)3.8 ± 0.4210 ± 25
This compound (10 mg/kg)2.5 ± 0.3135 ± 20
This compound (20 mg/kg)1.8 ± 0.2 90 ± 15

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle (MCAO) group.

Table 2: Behavioral Assessment in Morris Water Maze

Treatment GroupEscape Latency (s) - Day 5Time in Target Quadrant (%) - Probe Trial
Sham15.2 ± 2.145.5 ± 3.2
Vehicle (MCAO)48.5 ± 4.520.1 ± 2.8
This compound (10 mg/kg)35.1 ± 3.830.8 ± 3.1
This compound (20 mg/kg)25.8 ± 3.2 38.2 ± 2.9

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle (MCAO) group.

Table 3: Biochemical Markers of Oxidative Stress in Brain Tissue

Treatment GroupMDA (nmol/mg protein)SOD Activity (U/mg protein)GSH (µg/mg protein)
Sham1.2 ± 0.215.8 ± 1.18.5 ± 0.7
Vehicle (MCAO)4.8 ± 0.58.2 ± 0.93.1 ± 0.4
This compound (10 mg/kg)3.1 ± 0.411.5 ± 1.05.8 ± 0.6*
This compound (20 mg/kg)2.0 ± 0.3 14.1 ± 1.27.6 ± 0.5**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle (MCAO) group.

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the induction of focal cerebral ischemia in rodents, a widely used model to mimic human ischemic stroke.[5][6]

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine)[5]

  • 4-0 nylon monofilament with a silicon-coated tip[5]

  • Surgical instruments

  • Heating pad

Procedure:

  • Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

  • Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Insert the 4-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After 90 minutes of occlusion, gently withdraw the filament to allow for reperfusion.[7]

  • Suture the incision and allow the animal to recover.

  • Administer this compound or vehicle intraperitoneally immediately after reperfusion.

Behavioral Testing: Morris Water Maze (MWM)

The MWM test is used to assess hippocampal-dependent spatial learning and memory.[8][9]

Materials:

  • Circular water tank (150 cm diameter) filled with opaque water (22-24°C)[9][10]

  • Submerged escape platform (10 cm diameter)[9]

  • Video tracking system

Procedure:

  • Acquisition Phase (Days 1-5 post-MCAO):

    • Conduct four trials per day for each rat.

    • For each trial, gently place the rat into the water at one of four starting positions.

    • Allow the rat to swim freely for 60 seconds to find the hidden platform.[9]

    • If the rat fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 20 seconds.[9]

    • Record the escape latency (time to find the platform).

  • Probe Trial (Day 6 post-MCAO):

    • Remove the platform from the tank.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant where the platform was previously located.

Biochemical Analysis: Oxidative Stress Markers

This protocol details the measurement of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH) in brain tissue.

a. Tissue Preparation:

  • At the end of the experiment, euthanize the rats and perfuse with ice-cold saline.

  • Dissect the ischemic brain hemisphere and homogenize it in phosphate (B84403) buffer.

  • Centrifuge the homogenate and collect the supernatant for analysis.

b. TBARS Assay for MDA: This assay measures lipid peroxidation.[1]

  • Mix the brain homogenate supernatant with thiobarbituric acid (TBA) reagent.

  • Incubate the mixture at 95°C for 60 minutes.[11]

  • After cooling, measure the absorbance of the resulting pink-colored product at 532 nm.[12]

  • Calculate MDA concentration based on a standard curve.

c. SOD Activity Assay:

  • Use a commercial SOD assay kit.

  • The assay is typically based on the inhibition of a superoxide-generating reaction.

  • Measure the absorbance at the wavelength specified by the kit manufacturer.

  • Calculate SOD activity as units per milligram of protein.

d. GSH Assay:

  • Use a commercial GSH assay kit.

  • The assay often involves the reaction of GSH with Ellman's reagent.

  • Measure the absorbance at 412 nm.

  • Calculate GSH concentration as micrograms per milligram of protein.

Histological Analysis: Nissl Staining

Nissl staining is used to assess neuronal survival in the ischemic penumbra.[13][14][15]

Materials:

Procedure:

  • Perfuse the brain with saline followed by 4% paraformaldehyde.

  • Post-fix the brain in 4% paraformaldehyde and then cryoprotect in sucrose (B13894) solution.

  • Cut coronal sections (20-30 µm) using a cryostat or microtome.[15]

  • Mount the sections on slides.

  • Rehydrate the sections and stain with 0.1% cresyl violet solution for 5-10 minutes.[14][15]

  • Differentiate the sections in 95% ethanol.[13]

  • Dehydrate through an ethanol series, clear in xylene, and coverslip with mounting medium.[13][14]

  • Count the number of viable (Nissl-positive) neurons in the peri-infarct cortex under a microscope.

Mandatory Visualizations

Signaling Pathways

Caption: Proposed signaling pathways for this compound neuroprotection.

Experimental Workflow

G cluster_0 In Vivo Experimental Design cluster_1 4. Post-Mortem Analysis MCAO 1. MCAO Model Induction (Wistar Rats) Treatment 2. Treatment Administration (this compound or Vehicle) MCAO->Treatment Reperfusion Behavioral 3. Behavioral Assessment (Morris Water Maze) Treatment->Behavioral Days 1-6 Biochem Biochemical Assays (Oxidative Stress Markers) Behavioral->Biochem Day 7 (Euthanasia) Histo Histological Analysis (Nissl Staining) Behavioral->Histo Day 7 (Euthanasia) Data 5. Data Analysis & Interpretation Biochem->Data Histo->Data

Caption: Workflow for in vivo neuroprotection studies of this compound.

References

Application Notes and Protocols for Testing (+)-Lycopsamine on Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the hepatotoxic effects of (+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid of toxicological concern. The following sections detail experimental procedures for evaluating cytotoxicity, apoptosis, and the underlying signaling pathways in hepatocyte cell cultures.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. Contamination of herbal medicines, teas, and food products with PAs poses a significant health risk due to their potential hepatotoxicity. The toxic effects of PAs are primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic metabolites.[1][2] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and apoptosis.[1] Understanding the mechanisms of this compound-induced hepatotoxicity is crucial for risk assessment and the development of potential protective strategies.

Recent studies have indicated that lycopsamine is one of the less potent genotoxic PAs.[3] However, it still induces cellular damage. Its mechanism of action involves the induction of oxidative stress, mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[4][5][6]

Data Presentation: Quantitative Toxicity of this compound

The following tables summarize key quantitative data from in vitro studies on the effects of lycopsamine on hepatocytes. It is important to note that several studies have found this compound to be weakly cytotoxic, and as a result, determining a precise IC50 or EC50 value has been challenging.[6][7]

Table 1: Cytotoxicity of this compound and a Mixture with Intermedine (B191556) on HepD Cells

TreatmentConcentration (µg/mL)Cell Viability (%)
This compound7547.0
10023.5
Intermedine & this compound Mix7532.9
10019.3

Data extracted from a study on human hepatocytes (HepD cells) after 24 hours of exposure. The combination of intermedine and lycopsamine showed more significant cytotoxicity than lycopsamine alone.[5]

Table 2: Genotoxic Potency of Lycopsamine in Human Hepatocytes

Cell TypeGenotoxicity MarkerBMDL (µM)
HepG2-CYP3A4 CellsγH2AX (BMDL₅₀)No significant response
p53 (BMDL₁₀₀)No significant response
Primary Human Hepatocytes (PHH)γH2AX (BMDL₅₀)10.3
p53 (BMDL₁₀₀)12.6

BMDL (Lower Confidence Limit of the Benchmark Dose) represents the dose at which a predetermined benchmark response is observed. A lower BMDL value indicates higher genotoxic potency. Data from Haas et al. (2023) shows that while lycopsamine has weak cytotoxic effects, it does induce a DNA damage response in primary human hepatocytes.[3]

Experimental Protocols

Hepatocyte Cell Culture

Objective: To maintain healthy hepatocyte cultures for toxicity testing.

Materials:

  • Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2, HepaRG)

  • Collagen-coated cell culture plates

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thaw cryopreserved hepatocytes according to the supplier's instructions.

  • Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 1 x 10⁵ cells/well for a 96-well plate).

  • Culture the cells in hepatocyte culture medium supplemented with FBS and antibiotics.

  • Allow the cells to adhere and form a monolayer for 24-48 hours before treatment.

  • For experiments, replace the culture medium with a serum-free medium containing various concentrations of this compound or vehicle control.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the effect of this compound on hepatocyte viability.

Materials:

  • Hepatocyte cultures in 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in a serum-free culture medium.

  • Remove the medium from the cultured hepatocytes and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value if possible.[1]

Apoptosis Detection: Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Hepatocyte cultures

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Treat hepatocytes with desired concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant containing floating cells.

  • Wash the cells twice with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

DNA Damage Assessment: γH2AX Staining

Objective: To detect DNA double-strand breaks induced by this compound.

Materials:

  • Hepatocytes cultured on coverslips

  • Paraformaldehyde (4%)

  • Triton X-100 (0.3%)

  • Bovine Serum Albumin (BSA) (5%)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Protocol:

  • Fix the treated cells with 4% paraformaldehyde for 30 minutes at room temperature.[8]

  • Wash the cells three times with PBS.[8]

  • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[8]

  • Block with 5% BSA in PBS for 30 minutes.[8]

  • Incubate with the primary anti-γH2AX antibody overnight at 4°C.[8]

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[8]

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize the γH2AX foci using a fluorescence microscope.

Caspase-3/9 Activity Assay

Objective: To measure the activity of key executioner and initiator caspases in the apoptotic pathway.

Materials:

  • Treated hepatocyte cell lysates

  • Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits

  • Microplate reader

Protocol:

  • Treat hepatocytes with this compound for the desired time.

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to the wells of a microplate.

  • Add the caspase-3 or caspase-9 substrate to the respective wells.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase activity based on the manufacturer's instructions. Studies have shown that a mixture of intermedine and lycopsamine increases the expression of caspase-3 and caspase-9.[5]

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Toxicity Assessment start Seed Hepatocytes treat This compound Treatment start->treat viability Cytotoxicity Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis dna_damage DNA Damage Assay (γH2AX Staining) treat->dna_damage caspase Caspase Activity (Caspase-3/9) treat->caspase

Caption: Experimental workflow for assessing this compound hepatotoxicity.

signaling_pathway cluster_initiators Initiating Events cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_er ER Stress Pathway cluster_execution Execution Phase lycopsamine This compound metabolism Metabolic Activation (CYP450) lycopsamine->metabolism metabolites Reactive Pyrrolic Metabolites metabolism->metabolites ros Oxidative Stress (ROS Burst) metabolites->ros er_stress ER Stress metabolites->er_stress dna_damage DNA Damage metabolites->dna_damage mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction perk PERK/eIF2α/ATF4/CHOP Pathway er_stress->perk bax Bax Activation mito_dysfunction->bax casp9 Caspase-9 Activation bax->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Hepatocyte Apoptosis perk->apoptosis casp3->apoptosis

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

References

Application of (+)-Lycopsamine in Lung Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid, has demonstrated significant potential as an anti-cancer agent in preclinical studies involving human lung cancer cell lines. Research indicates that this natural compound exerts its cytotoxic effects through multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and modulation of the immune response. These findings present this compound as a promising lead molecule for the development of novel therapeutics for lung cancer. This document provides a detailed overview of its application in lung cancer cell line research, including experimental data, detailed protocols, and visual representations of its mechanism of action.

Mechanism of Action

This compound has been shown to inhibit the proliferation of human lung cancer cells, specifically the A549 cell line, in a dose-dependent manner.[1] Its anti-proliferative effects are attributed to several key cellular events:

  • Induction of Apoptosis: this compound promotes programmed cell death by modulating the expression of key apoptotic proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1]

  • Induction of Autophagy: The compound also triggers autophagy, a cellular process of self-degradation of components. This is evidenced by the increased expression of pro-autophagy proteins such as LC3-I, LC3-II, and Beclin-1 upon treatment.[1]

  • Cell Cycle Arrest: Flow cytometry analysis has revealed that this compound causes cell cycle arrest at the G2/M checkpoint, preventing cancer cells from proceeding through mitosis and proliferation.[1]

  • Suppression of Interleukin-2 (B1167480) (IL-2): Treatment with this compound leads to a decrease in the expression of the IL-2 gene, suggesting a potential immunomodulatory role in the tumor microenvironment.[1]

Data Presentation

The following table summarizes the key findings on the effects of this compound on the A549 human lung cancer cell line.

ParameterObservationEffect of this compoundReference
Cell Proliferation Dose-dependent reduction in cell viabilityInhibition[1]
Apoptosis Increased population of apoptotic cellsInduction[1]
Bax protein expressionUpregulation[1]
Bcl-2 protein expressionDownregulation[1]
Autophagy LC3-I, LC3-II, Beclin-1 protein expressionUpregulation[1]
Cell Cycle Cell population at G2/M phaseArrest[1]
Gene Expression Interleukin-2 (IL-2)Suppression[1]

Mandatory Visualizations

Signaling Pathway of this compound in Lung Cancer Cells

cluster_0 Cellular Effects cluster_1 Apoptosis Induction cluster_2 Autophagy Induction cluster_3 Cell Cycle Arrest cluster_4 Immunomodulation Lycopsamine This compound Bax Bax ↑ Lycopsamine->Bax Bcl2 Bcl-2 ↓ Lycopsamine->Bcl2 Autophagy_Proteins LC3-I, LC3-II, Beclin-1 ↑ Lycopsamine->Autophagy_Proteins CellCycle G2/M Arrest Lycopsamine->CellCycle IL2 IL-2 Gene ↓ Lycopsamine->IL2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Autophagy Autophagy Autophagy_Proteins->Autophagy

Caption: Mechanism of this compound in lung cancer cells.

Experimental Workflow for Investigating this compound

cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: A549 Lung Cancer Cells treatment Treat with this compound (Varying Concentrations) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Apoptosis & Cell Cycle) treatment->flow dapi DAPI Staining (Nuclear Morphology) treatment->dapi tem TEM (Autophagy) treatment->tem wb Western Blot (Protein Expression) treatment->wb analysis_viability Determine IC50 mtt->analysis_viability analysis_apoptosis Quantify Apoptotic Cells flow->analysis_apoptosis analysis_cellcycle Analyze Cell Cycle Distribution flow->analysis_cellcycle analysis_protein Quantify Protein Levels (Bax, Bcl-2, LC3, etc.) wb->analysis_protein conclusion Conclusion: Evaluate Anti-Cancer Efficacy analysis_viability->conclusion analysis_apoptosis->conclusion analysis_cellcycle->conclusion analysis_protein->conclusion

Caption: Experimental workflow for this compound research.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and reagents.

Cell Culture
  • Cell Line: Human lung carcinoma A549 cells and normal human lung fibroblast MRC5 cells.[1]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed A549 cells in a 6-well plate and treat with this compound as described above for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression
  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, LC3-I/II, Beclin-1, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

Cell Cycle Analysis
  • Cell Seeding and Treatment: Culture and treat A549 cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion

This compound exhibits potent anti-cancer activity against human lung cancer cells by inducing apoptosis and autophagy, and causing cell cycle arrest.[1] The detailed protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in in vivo models and to fully elucidate the intricate signaling pathways involved in its anti-cancer effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming (+)-Lycopsamine and Intermedine Co-elution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of the diastereomeric pyrrolizidine (B1209537) alkaloids, (+)-Lycopsamine and Intermedine (B191556), during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and Intermedine co-elute in our standard reversed-phase HPLC method?

A1: this compound and Intermedine are diastereomers, meaning they have the same molecular formula (C15H25NO5) and molecular weight (299.4 g/mol ) but differ in the spatial arrangement of atoms at one of their chiral centers.[1] Specifically, they have different absolute configurations in their acid moieties.[1] This structural similarity results in very close physicochemical properties, leading to their co-elution under typical achiral reversed-phase HPLC conditions.

Q2: What are the main analytical challenges associated with these compounds?

A2: The primary challenge is achieving baseline separation of these two isomers, which is crucial for accurate quantification and toxicological assessment.[2][3] Their identical mass spectra make it impossible to distinguish them by mass spectrometry alone when they co-elute.[4][5] Furthermore, they often occur together in plant extracts, along with their respective N-oxides, adding complexity to the analysis.[6][7]

Troubleshooting Guide: Resolving Co-elution

This guide provides several strategies to overcome the co-elution of this compound and Intermedine.

Issue: Peaks for this compound and Intermedine are not resolved.

dot

cluster_0 Troubleshooting Workflow Start Co-eluting Peaks Lycopsamine & Intermedine Method_Optimization Strategy 1: Method Optimization Start->Method_Optimization Try first Chiral_Chromatography Strategy 2: Chiral Chromatography Method_Optimization->Chiral_Chromatography If not successful Result Baseline Separation Achieved Method_Optimization->Result Derivatization Strategy 3: Derivatization Chiral_Chromatography->Derivatization Alternative approach Chiral_Chromatography->Result Derivatization->Result

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Solution 1: Optimization of Chromatographic Conditions

Simple modifications to your existing HPLC or UHPLC method can often lead to successful separation.

  • Low-Temperature Chromatography: Reducing the column temperature can enhance the selectivity between diastereomers. A study successfully resolved lycopsamine and intermedine by operating the UHPLC system at 5°C.[4][5]

  • Mobile Phase Modification: Systematically vary the mobile phase composition.

    • Solvent Type: Test different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.

    • Additives: The addition of a small percentage of a different solvent or a specific additive to the mobile phase can sometimes improve resolution.

    • pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.

  • Stationary Phase Screening: If mobile phase optimization is insufficient, consider screening different stationary phases. Columns with different selectivities (e.g., phenyl-hexyl, cyano) may provide the necessary resolution.

Table 1: Example UHPLC Gradient for Isomer Separation at Low Temperature [4][5]

Time (min)% Mobile Phase A (e.g., 0.1% Formic Acid in Water)% Mobile Phase B (e.g., Acetonitrile)
0.0955
10.06040
12.0595
15.0595
15.1955
20.0955
Column Temperature: \multicolumn{2}{c}{5°C}

Solution 2: Chiral Chromatography

Employing a chiral stationary phase (CSP) is a direct and effective way to separate diastereomers and enantiomers.

  • Column Selection: Immobilized carbohydrate-based chiral columns, such as Chiralpak IA and Chiralpak IC, have been shown to be effective for the baseline separation of this compound and Intermedine.[8]

  • Mobile Phase for Chiral Columns: The choice of mobile phase is critical in chiral separations. For Chiralpak IA, successful separations have been achieved using mobile phases such as acetonitrile/methanol (80:20) or methanol/methyl-t-butyl ether (90:10), both containing 0.1% diethylamine (B46881) as an additive.[8]

dot

cluster_1 Chiral Separation Workflow Sample Mixture of Lycopsamine & Intermedine Injection Inject onto Chiral HPLC Column Sample->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Elution Separated Peaks Elute at Different Retention Times Separation->Elution Detection Detection (UV, MS) Elution->Detection

Caption: Experimental workflow for chiral HPLC separation.

Solution 3: Derivatization

This indirect approach involves reacting the analytes with a chiral derivatizing agent to form new diastereomeric products that are more easily separated on a standard achiral column.[9]

  • Principle: The co-eluting diastereomers are converted into a mixture of diastereomeric esters or amides with significantly different physicochemical properties, allowing for separation on a conventional C18 column.[10][11]

  • Chiral Derivatizing Agent: An enantiomerically pure reagent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), can be used to esterify the hydroxyl groups of this compound and Intermedine.[10][11]

Experimental Protocol: Derivatization with MαNP Acid
  • Sample Preparation: Dissolve approximately 1 mg of the alkaloid mixture in 1 mL of a suitable dry, aprotic solvent (e.g., dichloromethane).

  • Derivatization Reaction:

    • Add 1.2 equivalents of the chiral derivatizing agent (e.g., MαNP acid).

    • Add 1.5 equivalents of a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • HPLC Analysis: Reconstitute the dried residue in the mobile phase and inject it into a standard reversed-phase HPLC system with UV detection.[11]

Table 2: Representative HPLC Conditions for Separating Derivatized Diastereomers [11]

ParameterCondition
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 90% B over 15 min.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength for the derivative
Column Temperature Ambient or controlled (e.g., 25°C)

Advanced Techniques

For particularly challenging separations or for preparative scale isolation, consider the following:

  • Flash Chromatography: A semi-automated flash chromatography system using boronated soda glass beads has been successfully employed for the large-scale separation of lycopsamine and intermedine.[12]

  • Two-Dimensional HPLC (2D-HPLC): This powerful technique can be used to achieve very high resolution by subjecting fractions from a first-dimension separation to a second, orthogonal separation.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively overcome the co-elution of this compound and Intermedine, leading to accurate and reliable analytical results.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of (+)-Lycopsamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (+)-Lycopsamine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include endogenous substances like salts, lipids, and proteins from the sample's origin (e.g., herbal supplements, honey, biological fluids). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A continuous infusion of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract (which has undergone the full sample preparation process) is then injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Post-Extraction Spike: The response of this compound is compared between two samples. The first is a standard solution of the analyte in a neat (clean) solvent. The second is a blank matrix extract that is spiked with this compound at the same concentration after the extraction process. A significant difference between the peak areas of these two samples indicates the presence of matrix effects. The matrix effect can be calculated using the formula:

    • Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) x 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. For most pyrrolizidine (B1209537) alkaloids, signal enhancement has been observed in matrices like honey.[1]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A: The choice of sample preparation is critical for reducing matrix effects. Here's a comparison of common techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used method for cleaning up complex samples containing pyrrolizidine alkaloids like this compound. Cation-exchange SPE cartridges are particularly useful as they can retain the basic alkaloid structure of this compound while allowing interfering matrix components to be washed away. This technique generally provides cleaner extracts compared to others.

  • Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique. It involves partitioning the analyte between two immiscible liquid phases. However, the choice of solvents is crucial, and it may be less efficient at removing certain types of interferences compared to SPE.

  • Protein Precipitation (PPT): While simple and quick, protein precipitation is generally less effective at removing matrix components that cause ion suppression. It is more suitable for simpler matrices or when followed by another cleanup step.

For complex matrices like herbal teas and supplements, a combination of acidic extraction followed by SPE is a common and robust approach.

Q4: Can optimizing my LC-MS/MS parameters help mitigate matrix effects?

A: Yes, optimizing chromatographic and mass spectrometric conditions can significantly reduce the impact of matrix effects:

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is a key strategy. This can be achieved by:

    • Modifying the Gradient: Adjusting the mobile phase gradient can improve resolution.

    • Changing the Column: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) can alter selectivity. For isomeric pyrrolizidine alkaloids, including the lycopsamine group, hydrophilic interaction liquid chromatography (HILIC) has been shown to provide different selectivity compared to reversed-phase columns.

    • Adjusting Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

  • Mass Spectrometry Parameters: While less impactful than sample preparation and chromatography for eliminating the root cause, optimizing MS parameters like ionization source settings (e.g., capillary voltage, gas flow, temperature) can help maximize the signal for this compound.

Q5: Is the use of a stable isotope-labeled internal standard (SIL-IS) effective for correcting matrix effects for this compound?

A: Yes, using a SIL-IS, such as this compound-d5, is a highly effective strategy to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It is assumed to co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification. However, it's important to verify that the SIL-IS and the native analyte have identical retention times, as chromatographic separation between them can lead to incomplete correction of matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or no signal for this compound Severe ion suppression from the sample matrix.- Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) with a cation-exchange cartridge. - Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components. - Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone.
Poor peak shape (e.g., tailing, fronting) Co-eluting matrix components interfering with the chromatography.- Change Analytical Column: Use a column with a different selectivity. - Adjust Mobile Phase pH: Modifying the pH can alter the retention and peak shape of both the analyte and interferences. - Use a Guard Column: A guard column can help trap strongly retained matrix components.
Inconsistent results (poor precision) Variable matrix effects between samples.- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. - Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples.
High background noise Incomplete removal of matrix components.- Enhance SPE Washing Steps: Increase the volume or change the composition of the wash solutions during the SPE procedure. - Use a Diverter Valve: Divert the LC flow to waste during the early and late parts of the chromatogram when highly retained or unretained matrix components may elute.

Data Presentation

Table 1: Representative Recovery and Matrix Effect Data for Pyrrolizidine Alkaloids in Different Matrices

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
This compoundHoneyAcidic Extraction + SPE81.2 - 106.3Signal Enhancement[1]
Pyrrolizidine AlkaloidsHerbal TeaAcidic Extraction + SPE70 - 85Not specified
This compoundGreen TeaAcidic Extraction + SPE75 - 115Not specified[2]
Pyrrolizidine AlkaloidsMilkLLE + SPE64 - 127Not specified[3]

Note: The data presented are representative values from the literature for pyrrolizidine alkaloids and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Preparation of Standard Solution (Neat Solution):

    • Prepare a stock solution of this compound in methanol (B129727).

    • Dilute the stock solution with the initial mobile phase composition (e.g., 5% methanol in water with 0.1% formic acid) to a known concentration (e.g., 10 ng/mL).

  • Preparation of Spiked Matrix Sample:

    • Select a representative blank matrix sample (e.g., a certified pyrrolizidine alkaloid-free herbal supplement).

    • Perform the complete sample preparation procedure (e.g., acidic extraction followed by SPE cleanup) on the blank matrix.

    • Spike the final extract with the this compound stock solution to achieve the same final concentration as the neat solution.

  • LC-MS/MS Analysis:

    • Inject and analyze both the neat solution and the spiked matrix sample using the developed LC-MS/MS method.

  • Calculation:

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100

Protocol 2: Sample Preparation of Herbal Tea for this compound Analysis
  • Sample Homogenization:

    • Grind the herbal tea sample to a fine powder.

  • Extraction:

    • Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

    • Vortex for 1 minute and then extract using an overhead shaker for 30 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

    • Load 2 mL of the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.

    • Elute the this compound with 5 mL of 5% ammonia (B1221849) in methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Visualizations

Matrix_Effect_Troubleshooting_Workflow start Start: Inconsistent or Inaccurate This compound Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? (Suppression or Enhancement) assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., implement SPE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography (e.g., change gradient, new column) optimize_sp->optimize_lc use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end End: Accurate & Precise Results revalidate->end no_me->end

Caption: Troubleshooting workflow for matrix effects.

Sample_Preparation_Workflow start Start: Herbal Sample extraction 1. Acidic Extraction (0.05 M H2SO4 in 50% MeOH) start->extraction centrifuge 2. Centrifugation extraction->centrifuge spe_loading 4. Load Supernatant centrifuge->spe_loading spe_conditioning 3. SPE Cartridge Conditioning (Methanol, then Acidic Water) spe_conditioning->spe_loading spe_wash 5. Wash Cartridge (Water, then Methanol) spe_loading->spe_wash spe_elution 6. Elute this compound (Ammoniated Methanol) spe_wash->spe_elution evaporation 7. Evaporate to Dryness spe_elution->evaporation reconstitution 8. Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Sample preparation workflow for this compound.

References

Technical Support Center: Stabilizing (+)-Lycopsamine Samples for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling (+)-Lycopsamine to ensure sample integrity and stability over the long term.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: this compound, a pyrrolizidine (B1209537) alkaloid, is susceptible to degradation primarily through two pathways:

  • Hydrolysis: The ester linkages in the molecule can be hydrolyzed, especially under acidic or basic conditions, breaking the molecule into its constituent necine base (retronecine) and necic acids.

  • Oxidation: The tertiary amine in the necine base can be oxidized to form this compound N-oxide. The double bond in the necine base is also a potential site for oxidative degradation.[1][2]

Q2: What are the ideal storage conditions for solid this compound?

Q3: How should I store this compound in solution?

A3: Stock solutions should be prepared in a high-purity solvent such as methanol (B129727) or acetonitrile. For long-term storage, it is recommended to store these solutions in tightly sealed vials at -20°C or below. One study has shown that aqueous samples of lycopsamine are stable for at least 25 days at temperatures of 22°C, 10°C, and -25°C. However, for maximum stability, especially for longer durations, frozen storage is recommended. Avoid repeated freeze-thaw cycles by storing in aliquots.

Q4: Can I store this compound in an aqueous buffer?

A4: If you need to store this compound in an aqueous buffer, it is crucial to control the pH. Neutral to slightly acidic conditions (pH 4-6) are generally preferred to minimize hydrolysis. Avoid alkaline conditions, as they can significantly accelerate the hydrolysis of the ester groups.

Q5: My chromatogram shows an unexpected peak when analyzing my this compound sample. What could it be?

A5: An unexpected peak could be a degradation product or an impurity. The most common related substance is this compound N-oxide.[1] Other possibilities include hydrolysis products or isomers. To identify the unknown peak, a forced degradation study can be performed to intentionally generate degradation products and compare their retention times with the unexpected peak.

Data Presentation: Recommended Storage Conditions

Form Storage Temperature Recommended Duration Key Considerations
Solid ≤ -20°CLong-term (months to years)Store in a tightly sealed, light-resistant container in a desiccated environment.[3][4][5]
2-8°CShort-term (weeks)Increased risk of degradation compared to frozen storage. Protect from moisture.
Room TemperatureNot recommended for long-term storageSignificant degradation may occur over time.
In Organic Solvent (e.g., Methanol) ≤ -20°CLong-term (months)Aliquot to avoid repeated freeze-thaw cycles. Use high-purity solvents.
In Aqueous Solution ≤ -20°CUp to several monthsBuffer to a slightly acidic pH (4-6). Aliquot to avoid freeze-thaw cycles.
2-8°CUp to 1 monthMonitor for signs of degradation.
Room TemperatureUp to 25 days (in water)Short-term use only. Increased risk of hydrolysis.

Troubleshooting Guide

Issue Possible Cause Solution
Low recovery of this compound after sample preparation Adsorption to surfacesUse silanized glassware or polypropylene (B1209903) tubes.
Degradation during processingKeep samples cool and protected from light. Avoid extreme pH conditions.
Incomplete extraction from a matrixOptimize the extraction solvent and procedure. Ensure the pH of the extraction solvent is appropriate.
Poor peak shape (tailing) in HPLC analysis Interaction with residual silanols on the columnUse a high-quality, end-capped C18 column. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep this compound protonated.[6]
Variable retention times in HPLC Inconsistent mobile phase preparationPrepare mobile phases fresh and ensure accurate pH and solvent composition.[6]
Column temperature fluctuationsUse a column oven to maintain a stable temperature.[6]
Column degradationUse a guard column and replace the analytical column if performance deteriorates.
Co-elution with other peaks Presence of isomers or degradation productsOptimize the chromatographic method. A shallower gradient or a different stationary phase (e.g., phenyl-hexyl) may improve resolution.[6]

Experimental Protocols

Protocol 1: Long-Term Stability Study of Solid this compound

Objective: To evaluate the stability of solid this compound under different storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot approximately 1 mg of solid this compound into several amber glass vials.

  • Storage Conditions: Store the vials under the following conditions as per ICH guidelines[7][8][9][10][11]:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Time Points: Analyze the samples at initial (T=0) and then at regular intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months). For accelerated conditions, testing at 0, 3, and 6 months is recommended.[8][11]

  • Analysis: At each time point, dissolve the contents of one vial in a known volume of methanol and analyze by a validated stability-indicating HPLC-MS/MS method to determine the purity and identify any degradation products.

  • Data Evaluation: Compare the purity of the stored samples to the initial sample. A significant change is typically defined as a >5% loss in potency.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[12][13][14]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[13]

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat a solution of the compound in methanol at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Neutralization: After the incubation period, neutralize the acidic and basic solutions with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-MS/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear, which are potential degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Visualizations

experimental_workflow cluster_storage Long-Term Stability Study cluster_forced Forced Degradation Study start_storage Aliquot Solid this compound storage_conditions Store at Different Conditions (25°C, 40°C, 5°C, -20°C) start_storage->storage_conditions time_points Analyze at Time Points (0, 3, 6, 12... months) storage_conditions->time_points analyze_storage HPLC-MS/MS Analysis time_points->analyze_storage evaluate_storage Evaluate Purity and Degradation analyze_storage->evaluate_storage start_forced Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start_forced->stress neutralize Neutralize (if applicable) stress->neutralize analyze_forced HPLC-MS/MS Analysis neutralize->analyze_forced evaluate_forced Identify Degradation Products analyze_forced->evaluate_forced

Caption: Workflow for stability and forced degradation studies.

degradation_pathway lycopsamine This compound n_oxide This compound N-Oxide lycopsamine->n_oxide Oxidation hydrolysis_products Retronecine + Necic Acids lycopsamine->hydrolysis_products Hydrolysis (Acid/Base)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape in (+)-Lycopsamine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to the analysis of (+)-Lycopsamine. This resource provides in-depth guidance in a question-and-answer format to help researchers, scientists, and drug development professionals identify and resolve common problems leading to poor peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatography challenging?

This compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring compounds found in many plant species.[1] These alkaloids are of significant interest due to their potential toxicity.[2][3] From a chromatographic perspective, this compound is a basic compound.[3] This characteristic is the primary reason for challenges in achieving good peak shape, particularly peak tailing, during reversed-phase high-performance liquid chromatography (HPLC). Furthermore, this compound often co-elutes with its isomers, such as Intermedine, which have very similar physicochemical properties, making their separation difficult.[4]

Q2: My this compound peak is tailing significantly. What are the most likely causes?

Peak tailing for basic compounds like this compound in reversed-phase HPLC is most commonly caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase of the column.[5] Other potential causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, this compound can be present in both ionized and neutral forms, leading to peak distortion.[4][6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.

  • Extra-column Effects: Issues such as excessive tubing length or dead volumes in the HPLC system can contribute to peak broadening and tailing.[7]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to poor peak shape.

Troubleshooting Guides

Issue 1: Asymmetrical Peak with Tailing

This is the most common peak shape problem encountered during the analysis of this compound.

Troubleshooting Workflow:

G cluster_mp Mobile Phase Optimization cluster_col Column Evaluation cluster_sys System Inspection start Poor Peak Shape (Tailing) check_mobile_phase 1. Check Mobile Phase pH start->check_mobile_phase adjust_ph Lower pH with Acidic Modifier (e.g., 0.1% Formic Acid) check_mobile_phase->adjust_ph Is pH optimal? check_column 2. Evaluate Column reduce_concentration Reduce Sample Concentration check_column->reduce_concentration Is column overloaded? check_system 3. Inspect HPLC System minimize_dead_volume Minimize Tubing Length and Dead Volume check_system->minimize_dead_volume Are there extra-column effects? solution_found Good Peak Shape adjust_ph->solution_found Resolved add_competing_base Add Competing Base (e.g., Triethylamine) adjust_ph->add_competing_base Still tailing? add_competing_base->check_column add_competing_base->solution_found Resolved reduce_concentration->solution_found Resolved use_endcapped_column Use High-Quality End-Capped Column reduce_concentration->use_endcapped_column Still tailing? use_endcapped_column->solution_found Resolved flush_column Flush or Replace Column use_endcapped_column->flush_column Is column old/contaminated? flush_column->check_system flush_column->solution_found Resolved check_fittings Check for Leaks and Proper Fittings minimize_dead_volume->check_fittings check_fittings->solution_found G cluster_coelution Isomer Co-elution cluster_solvent Sample Solvent Effects cluster_hardware Column Hardware Issues start Peak Splitting or Shoulder check_coelution 1. Consider Co-elution of Isomers start->check_coelution optimize_gradient Optimize Gradient Profile (shallower gradient) check_coelution->optimize_gradient Isomer separation needed? check_sample_solvent 2. Check Sample Solvent match_solvent Dissolve Sample in Initial Mobile Phase check_sample_solvent->match_solvent Solvent mismatch? check_column_hardware 3. Inspect Column Hardware check_frit Check for Blocked Frit check_column_hardware->check_frit Hardware issue? solution_found Resolved Peak optimize_gradient->solution_found Resolved change_organic_modifier Change Organic Modifier (e.g., Acetonitrile vs. Methanol) optimize_gradient->change_organic_modifier Still unresolved? change_organic_modifier->check_sample_solvent change_organic_modifier->solution_found Resolved match_solvent->check_column_hardware match_solvent->solution_found Resolved check_void Check for Column Void check_frit->check_void check_void->solution_found G start Start Method Development sample_prep Sample Preparation (SPE) start->sample_prep initial_hplc Initial HPLC Run (using starting conditions) sample_prep->initial_hplc evaluate_peak_shape Evaluate Peak Shape initial_hplc->evaluate_peak_shape optimize_mobile_phase Optimize Mobile Phase (pH, Organic Modifier) evaluate_peak_shape->optimize_mobile_phase Poor Shape optimize_gradient Optimize Gradient Profile evaluate_peak_shape->optimize_gradient Good Shape, Poor Resolution validate_method Method Validation evaluate_peak_shape->validate_method Good Shape and Resolution optimize_mobile_phase->optimize_gradient Good Shape, Poor Resolution optimize_mobile_phase->validate_method Good Shape and Resolution optimize_gradient->validate_method final_method Finalized Method validate_method->final_method

References

Optimizing MS/MS parameters for sensitive detection of (+)-Lycopsamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the sensitive detection of (+)-Lycopsamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for the sensitive detection of this compound using MS/MS?

A1: For sensitive and specific detection of this compound in positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common and abundant product ions result from the fragmentation of the necine base. Based on fragmentation pattern studies, characteristic fragment ions are observed at m/z 120 and 138.[1][2]

Q2: Which type of liquid chromatography (LC) column is best suited for this compound analysis?

A2: Reversed-phase C18 columns are most commonly used and have demonstrated good separation for pyrrolizidine (B1209537) alkaloids (PAs), including Lycopsamine.[3][4][5] Columns such as the ACQUITY UPLC HSS T3 are frequently cited for providing excellent separation.[3][5][6] For complex samples with many isomers, BEH C8 columns have also been used to provide a good compromise in chromatographic resolution.[7]

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, such as ion suppression, can significantly impact sensitivity.[8] To minimize these effects, a robust sample preparation procedure is crucial. This often involves a solid-phase extraction (SPE) cleanup step.[3][4][5][9] Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridges are effective for cleaning up extracts from complex matrices like herbal teas or honey.[3][4] Additionally, using matrix-matched calibration curves is recommended for accurate quantification.[7]

Q4: What is a suitable mobile phase composition for LC-MS/MS analysis of this compound?

A4: A common mobile phase composition involves a gradient elution with water and a polar organic solvent, both containing a small amount of an acid and/or a salt to improve peak shape and ionization efficiency. A typical system uses:

  • Solvent A: Water with 0.1% formic acid or 0.05% formic acid and 2.5 mmol/L ammonium (B1175870) formate.[3][5]

  • Solvent B: Acetonitrile or methanol (B129727) with the same additives as Solvent A.[3][5][10] The gradient starts with a high percentage of Solvent A, which is gradually decreased to elute this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Weak Signal Sample Degradation: this compound may be unstable under certain conditions.Prepare fresh samples and standards. Store stock solutions at -20°C.[7] Avoid extreme evaporation steps during sample preparation.[11]
Incorrect MS/MS Parameters: Ionization source settings (e.g., temperature, gas flows) or MRM transitions are not optimal.Verify the precursor ion (m/z 299.8-300.2) and product ions (m/z 120, 138).[1][12] Optimize ion source parameters and collision energy.[8]
Inefficient Extraction: The analyte is not being efficiently extracted from the sample matrix.Use an acidic extraction solvent (e.g., 0.05 M sulfuric acid in 50% methanol) to ensure PAs are protonated and soluble.[4] Sonication can improve extraction efficiency.[3][13]
Poor Peak Shape (Tailing or Fronting) Column Contamination/Degradation: Buildup of matrix components on the analytical column.Use a guard column to protect the analytical column.[14] Flush the column according to the manufacturer's instructions. If the problem persists, replace the column.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte.Ensure the mobile phase contains an acidic modifier like formic acid to maintain a consistent protonated state for this compound.[5][10]
Retention Time Shift Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation of the organic component.Prepare fresh mobile phases daily.[14] Ensure solvent lines are properly primed.
Column Equilibration: Insufficient time for the column to equilibrate between injections.Ensure the column is equilibrated with the initial mobile phase conditions for at least 10 column volumes before each injection.[8]
Fluctuating Temperature: Variations in column temperature can cause shifts in retention time.Use a column oven to maintain a stable temperature.[5]
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase or buildup of contaminants in the LC-MS system.Use high-purity, LC-MS grade solvents.[14] Flush the entire system, including the ion source, to remove potential contaminants.[14]
Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the signal.Improve the sample cleanup procedure, for example by using Solid-Phase Extraction (SPE).[4][5]

Experimental Protocols

Protocol 1: Extraction of this compound from Herbal Tea

This protocol provides a detailed methodology for the extraction and purification of this compound from a complex matrix like herbal tea, adapted from established methods.[3][4]

  • Sample Homogenization: Weigh 2.0 g of a homogenized herbal tea sample into a 50 mL centrifuge tube.[3]

  • Extraction: Add 20-40 mL of an extraction solvent consisting of 0.05 M sulfuric acid in 50% aqueous methanol.[4]

  • Sonication & Centrifugation: Vortex the mixture for 1 minute, then sonicate for 30 minutes.[3] Centrifuge the sample at 8000 rpm for 5-10 minutes.[3][4]

  • SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge (e.g., 150 mg, 6 cc) by passing 3-5 mL of methanol followed by 3-5 mL of deionized water.[4]

  • Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 4-5 mL of deionized water and then 4-5 mL of methanol to remove impurities.[4]

  • Elution: Elute the analyte with 4-10 mL of 5% ammonium hydroxide (B78521) in methanol.[3][4]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.[3]

Protocol 2: LC-MS/MS Analysis

This protocol outlines the key parameters for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography Parameters

ParameterRecommended Setting
Column ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[3][5][6]
Mobile Phase A 0.05% Formic Acid and 2.5 mmol/L Ammonium Formate in Water[3]
Mobile Phase B 0.05% Formic Acid and 2.5 mmol/L Ammonium Formate in Acetonitrile/Methanol[3]
Flow Rate 0.3 - 0.4 mL/min[3][4]
Column Temperature 40 °C[5]
Injection Volume 3 - 10 µL[5][10]
Gradient Elution Start at 5% B, increase to 95% B over 10-12 minutes, hold, then re-equilibrate.[4]

Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode[3]
Detection Mode Multiple Reaction Monitoring (MRM)[3][10]
Precursor Ion (Q1) m/z 300.18[12]
Product Ions (Q3) m/z 120.1, m/z 138.1[1][2]
Ion Source Temp. Dependent on instrument, typically 120-150 °C
Desolvation Temp. Dependent on instrument, typically 350-500 °C
Collision Gas Argon
Collision Energy (CE) Requires optimization for specific instrument and transition.

Visualizations

cluster_workflow Experimental Workflow for this compound Analysis sample Sample Collection (e.g., Herbal Tea, Honey) prep Sample Preparation (Extraction & SPE Cleanup) sample->prep Homogenize analysis LC-MS/MS Analysis (MRM Mode) prep->analysis Inject data Data Processing (Integration & Quantification) analysis->data Acquire Data report Reporting data->report Generate Results

Caption: High-level experimental workflow for this compound analysis.

start Start Troubleshooting: Poor or No Signal check_standards Are standards visible? start->check_standards check_lcms Check LC-MS System: - Solvent Levels - Leaks - System Suitability check_standards->check_lcms No check_sample_prep Is sample preparation adequate? check_standards->check_sample_prep Yes check_ms_params Check MS Parameters: - MRM Transitions - Source Conditions - Collision Energy check_lcms->check_ms_params optimize_prep Optimize Sample Prep: - Extraction Solvent - SPE Cleanup - Reconstitution Volume check_sample_prep->optimize_prep No check_matrix Suspect Matrix Effects? (e.g., Post-column infusion) check_sample_prep->check_matrix Yes end Problem Resolved optimize_prep->end use_matched_cal Use Matrix-Matched Calibrants check_matrix->use_matched_cal Yes check_matrix->end No use_matched_cal->end

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

cluster_frag Simplified MS/MS Fragmentation of this compound cluster_products Collision-Induced Dissociation (CID) parent Precursor Ion This compound [M+H]⁺ m/z 300.18 frag1 Product Ion m/z 120.1 parent->frag1 Fragment frag2 Product Ion m/z 138.1 parent->frag2 Fragment

References

Technical Support Center: (+)-Lycopsamine In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Lycopsamine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you reduce variability and ensure the reproducibility of your in vitro assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in my this compound in vitro assay results?

A1: High variability in in vitro assays, particularly with natural compounds like this compound, can stem from multiple sources. These can be broadly categorized as biological, methodological, and compound-related factors. Common issues include inconsistent cell culture practices, the need for metabolic activation which may be variable, and the inherent stability of the compound under specific assay conditions. Irreproducible preclinical research is a significant issue, with flawed biological reagents, study design, and lab protocols being major contributors.[1][2]

Q2: What is metabolic activation, and why is it critical for this compound assays?

A2: this compound is a pyrrolizidine (B1209537) alkaloid (PA). PAs are generally not toxic in their original form but are converted into highly reactive pyrrolic metabolites by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4.[3][4] This process is called metabolic activation. These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.[5] Therefore, using cell lines with low metabolic capacity may result in falsely low or absent toxicity.[3] It is essential to use cell lines with endogenous CYP activity (e.g., HepaRG) or those engineered to express specific CYP enzymes.[3][6]

Q3: Which cell line is most appropriate for studying this compound toxicity?

A3: The choice of cell line should align with the toxicological endpoint you are investigating.[3]

  • For Hepatotoxicity: Liver-derived cell lines are recommended. Options include HepG2 (human liver carcinoma), HepaRG (human hepatic progenitor cells that differentiate into a co-culture of hepatocytes and biliary-like cells), or primary hepatocytes.[3][5]

  • For Genotoxicity: Cell lines such as TK6 (human lymphoblastoid) are suitable for assays like the in vitro micronucleus assay.[3]

  • Metabolic Competence: Regardless of the tissue of origin, the cell line must be metabolically competent to activate this compound. Standard HepG2 cells have low CYP activity, so using CYP3A4-overexpressing HepG2 cells or co-culturing with a metabolic activation system (like liver S9 fractions) is often necessary.[3][6]

Q4: What are the key differences between this compound and its N-oxide form in vitro?

A4: Pyrrolizidine alkaloids can exist as tertiary amines (like this compound) or as their corresponding N-oxides. Generally, N-oxides are less toxic than their parent alkaloids in vitro because they are more water-soluble and less readily metabolized into reactive pyrroles.[7] However, PA N-oxides can be reduced back to the more toxic parent PA in vivo, particularly by gut microbiota, which contributes to their overall toxicity profile.[5][7] This is a critical distinction, as in vitro systems lacking this reductive capability may underestimate the potential toxicity of the N-oxide form.[7]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: High Well-to-Well Variability or Inconsistent Replicates

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between plating groups of wells to prevent settling. Pay attention to seeding density, as too high or too low can affect results.[8]
"Edge Effect" in Plates Evaporation in the outer wells of a microplate can concentrate media components and the test compound. To mitigate this, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.[2]
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique and timing when adding reagents to all wells.
Cell Line Health Regularly check cultures for signs of contamination (bacterial, fungal, mycoplasma).[9] Maintain a consistent passage frequency and avoid using cells of a high passage number, which can lead to phenotypic drift.[9]

Problem: No or Unexpectedly Low Cytotoxicity Observed

Possible Cause Recommended Solution
Lack of Metabolic Activation As detailed in the FAQ, this is a primary reason for low toxicity with PAs. Use a metabolically competent cell line (e.g., HepaRG) or supplement your system with an exogenous metabolic source like liver S9 fractions.[3][6]
Compound Instability This compound may be unstable under certain conditions. Prepare stock solutions fresh and minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Consider the pH and temperature of the assay medium, as these can affect stability.[10][11]
Incorrect Assay Choice The selected cytotoxicity assay may not be suitable for the compound's mechanism of action. For example, if a compound is cytostatic (inhibits growth) rather than cytotoxic (kills cells), a metabolic assay like MTT may show reduced signal without actual cell death. Consider using multiple assays that measure different endpoints (e.g., membrane integrity, apoptosis).[8][12]
Insufficient Incubation Time The toxic effects of this compound may require a longer exposure time to manifest, especially if they are dependent on cell division or cumulative damage. Typical incubation times range from 24 to 72 hours.[3]

Problem: High Background Signal or Assay Interference

Possible Cause Recommended Solution
Compound's Intrinsic Properties This compound may possess color or fluorescent properties that interfere with absorbance or fluorescence-based readouts. Run a compound-only control (no cells) to quantify this interference and subtract it from the experimental values.
Media Component Interference Phenol (B47542) red in culture media can interfere with some colorimetric assays. Use phenol red-free media if this is a known issue for your chosen assay. Serum components can also interfere with certain reagents.[2]
Microbial Contamination Bacterial or yeast contamination can alter pH and metabolize assay reagents (e.g., tetrazolium salts in MTT assays), leading to false signals. Regularly test for contamination, especially mycoplasma, which is not visible by standard microscopy.[4][13]

Problem: Results Are Not Reproducible Between Experiments

Possible Cause Recommended Solution
Cell Line Authentication Cell line misidentification and cross-contamination are widespread problems that undermine reproducibility.[1][14] Authenticate your cell lines periodically using methods like Short Tandem Repeat (STR) profiling.[1][13]
Reagent Variability Use high-quality reagents from reputable sources.[9] Record the lot numbers of all reagents, especially serum (e.g., FBS), as batch-to-batch variability is a major source of inconsistency.[9]
Inconsistent Environmental Conditions Ensure the incubator maintains a stable temperature (typically 37°C) and CO₂ concentration (typically 5%).[9] Variations in these parameters can significantly impact cell health and response to treatment.
Poor Documentation Meticulously document all experimental protocols, including cell seeding density, passage number, reagent lot numbers, and incubation times. This is crucial for identifying sources of variability over time.[9]

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a method to determine the cytotoxic potential of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]

Materials:

  • Metabolically competent cells (e.g., HepaRG or CYP3A4-overexpressing HepG2)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the old medium from the wells and replace it with 100 µL of the prepared dilutions. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[3]

Materials:

  • Metabolically competent cells

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate for the desired time period. The optimal time for caspase activation may be shorter than for cytotoxicity and should be determined empirically.

  • Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the plate contents on an orbital shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Section 4: Quantitative Data Summary

The following tables summarize quantitative data for pyrrolizidine alkaloids from in vitro studies and the performance of common analytical methods.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

CompoundCell LineAssayExposure TimeIC₅₀ / EC₅₀ Value
Lycopsamine N-oxideHepG2MTT72h> 100 µM
LycopsamineHepG2-CYP3A4-72hEC₅₀ could not be determined
Intermedine/Lycopsamine MixHepDCCK-824hSignificant viability decrease at 20 µg/mL
LycopsamineA549--~50 µM

Note: Data is compiled from multiple sources and should be used for reference purposes.[3][5][15] IC₅₀ is the concentration that inhibits a biological process by 50%, while EC₅₀ is the concentration that induces a response halfway between baseline and maximum.[3]

Table 2: Performance Comparison of Analytical Quantification Methods for PAs

ParameterLC-MS/MSHPLC-UV
Limit of Quantification (LOQ) 0.1 - 10 ng/mL10 - 20 ng/mL or higher
Selectivity Very HighModerate to Low
Matrix Effect High (requires correction)Lower
Typical Application Trace-level detection in complex matrices (food, herbal products)Quality control for higher concentration samples

Source: This table summarizes typical performance parameters for the quantification of pyrrolizidine alkaloids like this compound.[16]

Section 5: Visual Guides and Workflows

Visual aids can help clarify complex pathways and troubleshooting logic.

G start High Variability or Poor Reproducibility Observed cat1 Review Cell Culture Practices start->cat1 cat2 Evaluate Assay Protocol start->cat2 cat3 Verify Compound & Reagents start->cat3 check1a Contamination Check (Mycoplasma, Bacteria) cat1->check1a check1b Cell Line Authentication (STR Profiling) cat1->check1b check1c Consistent Passaging & Cell Density cat1->check1c check2a Metabolic Activation? (e.g., HepaRG, S9) cat2->check2a check2b Pipetting Technique & Calibration cat2->check2b check2c Controls Included? (Vehicle, Positive, Blank) cat2->check2c check2d Incubation Time & Conditions (CO2, Temp) cat2->check2d check3a Compound Stability (Fresh Prep, Storage) cat3->check3a check3b Reagent Lot Numbers (Especially Serum) cat3->check3b check3c Assay Interference (Compound Color/Fluorescence) cat3->check3c

Caption: A troubleshooting workflow for identifying sources of variability in in vitro assays.

G cluster_0 Metabolic Activation Pathway Lyc_N_Oxide This compound N-oxide (Less Toxic) Lyc This compound Lyc_N_Oxide->Lyc Reduction (in vivo) Metabolites Reactive Pyrrolic Esters (Electrophilic) Lyc->Metabolites Oxidation (CYP450 Enzymes, e.g., CYP3A4) Adducts Macromolecular Adducts (DNA, Proteins) Metabolites->Adducts Covalent Binding Toxicity Cytotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation is required for this compound-induced toxicity.

G ER_Stress ER Stress (Caused by Reactive Metabolites) PERK PERK (Activation) ER_Stress->PERK eIF2a eIF2α (Phosphorylation) PERK->eIF2a ATF4 ATF4 (Increased Translation) eIF2a->ATF4 CHOP CHOP (Increased Expression) ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: The PERK/eIF2α/ATF4/CHOP signaling pathway in PA-induced apoptosis.[15][17]

References

Addressing solubility issues of (+)-Lycopsamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of (+)-Lycopsamine in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a pyrrolizidine (B1209537) alkaloid, a class of naturally occurring compounds found in various plant species.[1][2] It is investigated for its biological activities, but like many alkaloids, it can exhibit limited solubility in neutral aqueous solutions, which can pose challenges for in vitro and in vivo studies, affecting bioavailability and the accuracy of experimental results.[1]

Q2: What are the general chemical properties of this compound relevant to its solubility?

A2: this compound is a tertiary amine with the molecular formula C₁₅H₂₅NO₅ and a molecular weight of approximately 299.36 g/mol .[3] As a basic compound, its solubility is expected to be pH-dependent, with higher solubility in acidic conditions where it can form a more soluble protonated salt. It is generally more soluble in polar organic solvents like methanol (B129727) and ethanol (B145695) than in nonpolar solvents.[2][4] A 50:50 methanol/water mixture has been noted as an effective solvent for extraction.

Q3: What is a typical starting point for dissolving this compound for an in vitro cell-based assay?

A3: A common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final desired concentration in the aqueous cell culture medium.[5][6] It is crucial to ensure that the final concentration of the organic solvent in the cell culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5][6] For some applications, dissolving pyrrolizidine alkaloids in phosphate-buffered saline (PBS) at pH 7.4 has also been reported for creating stock solutions.

Troubleshooting Guide: Dissolving this compound in Aqueous Buffers

This guide addresses common issues encountered when preparing solutions of this compound for experimental use.

Problem Possible Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of DMSO stock solution into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.1. Decrease the final concentration: The most straightforward solution is to lower the final working concentration of this compound. 2. Increase the percentage of co-solvent: If the experimental design allows, slightly increasing the final DMSO concentration (while remaining below cytotoxic levels) may help. 3. Use a different co-solvent: Consider using ethanol as an alternative to DMSO.[6] 4. Utilize sonication: Brief sonication of the final solution can sometimes help dissolve small amounts of precipitate.
Cloudiness or incomplete dissolution in PBS (pH 7.4). This compound has limited solubility at neutral pH.1. Adjust the pH: Lowering the pH of the buffer will increase the solubility of the basic this compound. A buffer with a pH between 5 and 6.5 could be tested. However, ensure the final pH is compatible with your experimental system. 2. Use a solubilizing agent: The addition of cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[7]
Variability in experimental results between batches of prepared solutions. Inconsistent dissolution or degradation of the compound.1. Ensure complete dissolution: Visually inspect the stock solution for any undissolved particles before each use. A brief vortex or sonication can help ensure homogeneity. 2. Prepare fresh solutions: Due to potential stability issues, it is recommended to prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Verify stock solution concentration: If possible, verify the concentration of the stock solution periodically using a validated analytical method like HPLC-UV.
Low recovery after filtration of the prepared solution. Adsorption of this compound to the filter membrane.1. Choose an appropriate filter: Test different filter membrane materials (e.g., PVDF, PTFE, nylon) for low compound binding. 2. Pre-saturate the filter: Pass a small amount of the solution through the filter and discard it before filtering the final volume to saturate any binding sites. 3. Consider centrifugation: As an alternative to filtration, centrifuge the solution to pellet any undissolved material and carefully collect the supernatant.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table provides calculated and general solubility information. Researchers should experimentally determine the precise solubility in their specific buffer systems.

Property Value Source/Comment
Molecular FormulaC₁₅H₂₅NO₅PubChem CID: 107938[3]
Molecular Weight299.36 g/mol PubChem CID: 107938[3]
Calculated logP-0.4PubChem CID: 107938[3]
Calculated Water Solubility (logS)-1.17Chemeo[8]
General Aqueous SolubilityPoor at neutral pHPyrrolizidine alkaloids are generally more soluble in acidic solutions.
Solubility in Organic SolventsSoluble in methanol, ethanol, DMSOGeneral property of alkaloids.

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

Objective: To prepare a concentrated stock solution of this compound for use in cell-based experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept at a non-toxic level, typically below 0.5%.[5][6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Determination of Aqueous Solubility by Shake-Flask Method followed by HPLC-UV Analysis

Objective: To quantitatively determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile:Water with 0.1% formic acid)

  • Shaker or rotator

  • Centrifuge or filtration system with low-binding filters

Procedure:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The solid should be in excess to ensure a saturated solution.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Carefully collect the supernatant or filtrate.

  • Prepare a series of standards of known concentrations of this compound in the same buffer (potentially with a small amount of organic co-solvent to ensure dissolution of the standards).

  • Analyze the saturated solution and the standards by HPLC-UV. Pyrrolizidine alkaloids can often be detected at low wavelengths (around 210-220 nm).

  • Construct a calibration curve from the standards and determine the concentration of this compound in the saturated solution. This concentration represents the aqueous solubility under the tested conditions.

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

G Signaling Pathway of this compound-Induced Hepatotoxicity cluster_0 Cellular Stress & Signaling Initiation Lycopsamine This compound ROS Reactive Oxygen Species (ROS) Burst Lycopsamine->ROS ER_Stress Endoplasmic Reticulum (ER) Stress Lycopsamine->ER_Stress Bax Bax ROS->Bax Ca_Overload Cytoplasmic Ca2+ Overload ER_Stress->Ca_Overload PERK PERK ER_Stress->PERK activates eIF2a eIF2a PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves PARP->Apoptosis leads to G Experimental Workflow for Assessing this compound Solubility cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis cluster_results Results start Start: Obtain This compound prep_buffer Prepare Aqueous Buffer (e.g., PBS at desired pH) start->prep_buffer add_excess Add Excess this compound to Buffer prep_buffer->add_excess shake Equilibrate (Shake/Rotate) for 24-48 hours add_excess->shake separate Separate Solid from Liquid (Centrifuge or Filter) shake->separate hplc_analysis Analyze Supernatant/Filtrate and Standards by HPLC-UV separate->hplc_analysis prep_standards Prepare Standard Solutions of Known Concentrations prep_standards->hplc_analysis calibration Construct Calibration Curve hplc_analysis->calibration determine_sol Determine Solubility (mg/mL or µM) calibration->determine_sol end End determine_sol->end

References

Technical Support Center: Minimizing Degradation of (+)-Lycopsamine During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of (+)-Lycopsamine during sample preparation. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: The stability of this compound, a pyrrolizidine (B1209537) alkaloid (PA), can be compromised by several factors during sample preparation. These include:

  • pH: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The ester functional group in its structure can be cleaved, leading to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate degradation reactions. For instance, pressurized hot water extraction has been shown to reduce the extraction efficiency of lycopsamine, potentially due to oxidation at higher temperatures.[1] PA N-oxides, which can be present alongside this compound, are also known to be thermolabile.

  • Oxidation: Exposure to oxidizing agents or even atmospheric oxygen can lead to the degradation of this compound.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of the molecule.

Q2: My analytical results show a lower than expected concentration of this compound N-oxide. What could be the cause?

A2: A common issue encountered is the degradation of the N-oxide form to the tertiary base, this compound. The primary degradation pathway for Lycopsamine N-oxide during extraction is its reduction. This can be caused by naturally occurring reducing agents within the plant matrix or introduced during the sample preparation process. To minimize this, it is recommended to maintain acidic extraction conditions (pH < 5), which helps to stabilize the N-oxide form.

Q3: Are there any general tips for handling and storing samples containing this compound to prevent degradation?

A3: Yes, proper handling and storage are crucial. Here are some best practices:

  • Storage Temperature: Store samples at low temperatures. Studies have shown that this compound is stable for at least 25 days when stored at -25°C, 10°C, and 22°C. For long-term storage, freezing is recommended.

  • Protection from Light: Store samples in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: If possible, store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Control: For liquid samples or extracts, ensure the pH is acidic (ideally below 5) to enhance stability, especially for the N-oxide form.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Issue 1: Low Recovery of this compound

Symptom: The quantified amount of this compound is consistently lower than expected across multiple samples.

Possible Cause Troubleshooting Step Explanation
Degradation during Extraction Optimize extraction pH. Use a mildly acidic solution (e.g., 0.05 M sulfuric acid or 0.1% formic acid in water/methanol).Acidic conditions help to protonate the alkaloid, increasing its stability and solubility in the extraction solvent.
Control extraction temperature. Avoid high temperatures; perform extractions at room temperature or below if possible.High temperatures can accelerate the degradation of this compound and its N-oxide.
Incomplete Extraction Ensure the plant material is finely ground.A smaller particle size increases the surface area for more efficient extraction.
Increase extraction time or perform multiple extraction cycles.This ensures that the maximum amount of the analyte is extracted from the sample matrix.
Adsorption to Surfaces Use silanized glassware.This reduces the active sites on the glass surface where the polar this compound molecule can adsorb.
Ensure the reconstitution solvent is appropriate and fully dissolves the dried extract.Inadequate dissolution can lead to loss of analyte before injection.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram

Symptom: Your chromatogram shows additional peaks that are not present in your standard solution of this compound.

Possible Cause Troubleshooting Step Explanation
Hydrolytic Degradation Check the pH of your sample and mobile phase. Ensure it is not alkaline.Hydrolysis of the ester group in this compound can occur in basic conditions, leading to the formation of retronecine (B1221780) and the corresponding necic acid.
Oxidative Degradation Degas solvents and use fresh, high-purity solvents. Minimize sample exposure to air.Oxygen can cause the formation of oxidation products, resulting in extra peaks.
Isomerization Review the literature for known isomers of this compound that may be present in your sample matrix.This compound has several isomers, such as intermedine (B191556) and indicine, which may co-elute or appear as separate peaks depending on the chromatographic conditions.[2]
N-Oxide Reduction Analyze for the presence of this compound N-oxide in your standards and samples.If your sample preparation involves conditions that can reduce the N-oxide, you may see an increase in the this compound peak and a decrease in the N-oxide peak.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for this compound is asymmetrical.

Possible Cause Troubleshooting Step Explanation
Secondary Interactions Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid).As a basic compound, this compound can interact with acidic silanol (B1196071) groups on the column packing, causing peak tailing. An acidic mobile phase keeps the analyte protonated and minimizes these interactions.[3]
Use a high-quality, end-capped C18 column.End-capping reduces the number of free silanol groups available for secondary interactions.
Column Overload Reduce the injection volume or dilute the sample.Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[4]
Column Contamination Use a guard column and/or perform a column wash.Matrix components can accumulate on the column, affecting its performance. A guard column can help protect the analytical column.[5]

Experimental Protocols

Protocol 1: Acidic Extraction and Solid-Phase Extraction (SPE) for this compound and its N-oxide from Plant Material

This protocol is a widely used method for the extraction and purification of pyrrolizidine alkaloids from dried plant material.

  • Sample Preparation:

    • Weigh 1 gram of finely ground, dried plant material into a centrifuge tube.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol (B129727) or 0.1% formic acid in methanol).

    • Vortex the mixture for 1 minute.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the plant material pellet two more times.

    • Combine all the supernatants.

  • SPE Cleanup (using a strong cation exchange - SCX cartridge):

    • Conditioning: Condition the SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of the acidic extraction solvent.

    • Loading: Load the combined supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove impurities.

    • Elution: Elute the alkaloids with 10 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_spe SPE Cleanup (SCX) cluster_analysis Analysis Preparation sample 1. Finely Ground Sample add_solvent 2. Add Acidic Solvent sample->add_solvent sonicate 3. Sonicate add_solvent->sonicate centrifuge 4. Centrifuge & Collect Supernatant sonicate->centrifuge repeat_extraction 5. Repeat Extraction centrifuge->repeat_extraction combine 6. Combine Supernatants repeat_extraction->combine condition 7. Condition Cartridge combine->condition load 8. Load Extract condition->load wash 9. Wash load->wash elute 10. Elute Alkaloids wash->elute evaporate 11. Evaporate Eluate elute->evaporate reconstitute 12. Reconstitute evaporate->reconstitute lcms 13. LC-MS Analysis reconstitute->lcms

Caption: Workflow for Extraction and Cleanup of this compound.

degradation_pathways lycopsamine_n_oxide This compound N-Oxide lycopsamine This compound lycopsamine_n_oxide->lycopsamine Reduction (e.g., reducing agents in matrix) hydrolysis_products Hydrolysis Products (Retronecine + Necic Acid) lycopsamine->hydrolysis_products Hydrolysis (e.g., alkaline pH) oxidation_products Oxidation Products lycopsamine->oxidation_products Oxidation (e.g., O2, high temp)

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Synthesis of (+)-Lycopsamine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Lycopsamine and its stereoisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these pyrrolizidine (B1209537) alkaloids.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

Issue 1: Poor Diastereoselectivity in the Esterification Reaction

Q: I am getting a mixture of diastereomers (Lycopsamine and Intermedine) in my esterification of (-)-retronecine with viridifloric acid. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in the esterification step is crucial and can be influenced by several factors. Here are some troubleshooting steps:

  • Purity of Necic Acid: Ensure you are starting with enantiomerically pure (-)-viridifloric acid. Contamination with its diastereomer, trachelanthic acid, will inevitably lead to the formation of a mixture of Lycopsamine and Intermedine (B191556).

  • Protecting Groups: The use of a protecting group on the diol functionality of viridifloric acid can influence the stereochemical outcome. An isopropylidene protecting group is commonly used and can help direct the esterification to the desired stereoisomer.[1]

  • Coupling Reagents: The choice of coupling reagents can impact the reaction's stereoselectivity. While DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) is a common choice, exploring other modern coupling reagents might offer better control.

  • Reaction Conditions: Temperature and solvent can play a role. Running the reaction at lower temperatures may enhance diastereoselectivity. Experiment with different aprotic solvents to find the optimal conditions for your specific setup.

Issue 2: Difficulty in Separating this compound from its Stereoisomers

Q: I have synthesized a mixture of this compound and its stereoisomers (e.g., Intermedine) and I'm struggling to separate them by standard column chromatography. What are my options?

A: The separation of pyrrolizidine alkaloid diastereomers is a well-documented challenge due to their very similar physicochemical properties.[2] Here are several advanced separation techniques you can employ:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: This is a powerful technique for separating enantiomers and diastereomers. Chiral columns, such as Chiralpak IA and IC, have been successfully used for the separation of Lycopsamine and Intermedine.[3]

  • Semi-Automated Flash Chromatography with Boronated Glass Beads: This method has been shown to be effective for the gram-scale separation of Lycopsamine and Intermedine.[1] The boronate esters formed with the diol moiety of the necic acid part of the molecule have different stabilities, which allows for their separation.

  • High-Speed Counter-Current Chromatography (CCC): CCC has been applied to the separation of pyrrolizidine alkaloids. However, it has been reported that while it can resolve some alkaloids, it may not be able to separate certain diastereomeric pairs like 7-acetyl-lycopsamine and 7-acetyl-intermedine.[4]

  • Low-Temperature Ultra-High-Performance Liquid Chromatography (UHPLC): Operating at low temperatures (e.g., 5 °C) can enhance the resolution of isomeric pyrrolizidine alkaloids.[5]

Issue 3: Epimerization of the Necic Acid Moiety

Q: I suspect that the stereochemistry of my viridifloric acid is changing during the synthesis, leading to the formation of unwanted stereoisomers. How can I prevent epimerization?

A: Epimerization of the necic acid can occur, particularly at the carbon alpha to the carboxylic acid, under harsh reaction conditions. To minimize this:

  • Mild Reaction Conditions: Use mild bases and coupling reagents for the esterification reaction. Strong bases can promote epimerization.

  • Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of epimerization.

  • Protecting Group Strategy: Protecting the hydroxyl groups of the necic acid can sometimes help to lock the conformation and reduce the likelihood of epimerization at adjacent centers.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for the stereoselective synthesis of this compound?

A1: The synthesis of this compound requires two key chiral precursors: the necine base, (-)-retronecine , and the necic acid, (-)-viridifloric acid . The stereochemistry of the final product is determined by the stereochemistry of these starting materials.

Q2: How can I obtain enantiomerically pure (-)-viridifloric acid?

A2: Enantiomerically pure (-)-viridifloric acid can be obtained through chiral resolution of the racemic mixture. This typically involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine.[6][7] The diastereomers can then be separated by crystallization, followed by regeneration of the enantiomerically pure acid.

Q3: What is the role of protecting groups in the synthesis of this compound?

A3: Protecting groups are crucial for a successful synthesis. Specifically:

  • They prevent unwanted side reactions at the diol functionality of viridifloric acid during the esterification reaction.

  • They can help to control the stereochemical outcome of the esterification by influencing the approach of the reagents.

  • Common protecting groups for diols include acetals, such as the isopropylidene group.[1]

Q4: Can I use Gas Chromatography (GC) to analyze my this compound stereoisomers?

A4: Direct analysis of Lycopsamine and its N-oxide stereoisomers by GC is generally not feasible because these compounds are non-volatile and can be thermally labile.[2] LC-MS/MS is the preferred method for the analysis and quantification of these compounds.[2]

Data Presentation

Table 1: Chromatographic Separation of Lycopsamine and Intermedine Stereoisomers

Chromatographic MethodColumnMobile PhaseOutcomeReference
Chiral HPLCChiralpak IAACN/methanol (80:20) + 0.1% diethylamineBaseline separation[3]
Chiral HPLCChiralpak ICMethanol/methyl-t-butyl ether (90:10) + 0.1% diethylamineBaseline separation[3]
Semi-automated Flash ChromatographyBoronated soda glass beadsGradient elutionGram-scale separation[1]
UHPLC-MS/MSC18 reversed-phaseAlkaline mobile phaseSuccessful separation of isomers[2]
Low-Temperature UHPLC--Improved resolution of isomers[5]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Viridifloric Acid (General Procedure)

This protocol outlines the general steps for the chiral resolution of a racemic carboxylic acid using a chiral base.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic viridifloric acid in a suitable solvent (e.g., ethanol, acetone).

    • Add an equimolar amount of a chiral resolving agent (e.g., a chiral amine like (-)-brucine or (+)-cinchonine).

    • Heat the mixture to dissolve the components completely, then allow it to cool slowly to facilitate fractional crystallization.

  • Separation of Diastereomers:

    • The less soluble diastereomeric salt will crystallize out of the solution.

    • Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

    • Recrystallize the collected salt multiple times to achieve high diastereomeric purity.

  • Regeneration of the Enantiomerically Pure Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically pure viridifloric acid.

    • Extract the pure acid with an organic solvent and remove the solvent under reduced pressure.

    • The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

Protocol 2: Stereoselective Esterification of (-)-Retronecine with Protected (-)-Viridifloric Acid

This protocol describes a common method for the coupling of the necine base and the protected necic acid.

  • Protection of (-)-Viridifloric Acid:

    • Dissolve (-)-viridifloric acid in a mixture of acetone (B3395972) and 2,2-dimethoxypropane.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction with a mild base (e.g., sodium bicarbonate) and extract the protected acid.

  • Esterification:

    • Dissolve the protected (-)-viridifloric acid and (-)-retronecine in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add DMAP (4-dimethylaminopyridine) as a catalyst.

    • Cool the mixture to 0 °C and add a solution of DCC (dicyclohexylcarbodiimide) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with aqueous acid and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography to obtain the protected this compound.

  • Deprotection:

    • Dissolve the protected this compound in a suitable solvent (e.g., methanol).

    • Add an aqueous acid (e.g., dilute HCl) and stir at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the reaction and purify the final product, this compound.

Visualizations

Stereoisomer_Relationship cluster_nec_acid Necic Acid Stereoisomers cluster_retronecine Necine Base cluster_lycopsamine Final Products (-)-Viridifloric Acid (-)-Viridifloric Acid (-)-Trachelanthic Acid (-)-Trachelanthic Acid (-)-Viridifloric Acid->(-)-Trachelanthic Acid Diastereomers This compound This compound (-)-Viridifloric Acid->this compound Esterification (+)-Intermedine (+)-Intermedine (-)-Trachelanthic Acid->(+)-Intermedine Esterification (-)-Retronecine (-)-Retronecine (-)-Retronecine->this compound (-)-Retronecine->(+)-Intermedine This compound->(+)-Intermedine Diastereomers

Caption: Relationship between precursors and final stereoisomers.

Synthesis_Workflow start Racemic Viridifloric Acid chiral_res Chiral Resolution start->chiral_res pure_acid (-)-Viridifloric Acid chiral_res->pure_acid protection Protection (e.g., Isopropylidene) pure_acid->protection protected_acid Protected (-)-Viridifloric Acid protection->protected_acid esterification Stereoselective Esterification protected_acid->esterification retronecine (-)-Retronecine retronecine->esterification protected_lycop Protected this compound esterification->protected_lycop deprotection Deprotection protected_lycop->deprotection lycopsamine This compound deprotection->lycopsamine purification Purification / Separation of Diastereomers lycopsamine->purification final_product Pure this compound purification->final_product

Caption: General workflow for stereoselective synthesis.

Troubleshooting_Separation start Poor Separation of Diastereomers is_prep_scale Is it a preparative scale separation? start->is_prep_scale flash_chrom Try semi-automated flash chromatography with boronated glass beads is_prep_scale->flash_chrom Yes is_analytical Is it for analytical purposes? is_prep_scale->is_analytical No chiral_hplc Use HPLC with a chiral stationary phase (e.g., Chiralpak IA/IC) is_analytical->chiral_hplc Yes low_temp_uhplc Optimize UHPLC conditions, consider low temperature analysis is_analytical->low_temp_uhplc Also consider chiral_hplc->low_temp_uhplc

Caption: Decision tree for troubleshooting separation issues.

References

Technical Support Center: Method Development for Separating (+)-Lycopsamine from its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the separation of (+)-Lycopsamine from its corresponding N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from Lycopsamine N-oxide? A1: The main challenge lies in the significant polarity difference between the tertiary amine this compound and its highly polar N-oxide. This difference can lead to poor retention of the N-oxide on traditional reversed-phase columns and requires specialized chromatographic techniques.[1] Additionally, Lycopsamine N-oxide can be thermally labile, making analytical techniques like Gas Chromatography (GC) unsuitable for direct analysis.[2]

Q2: What is the most effective analytical technique for the simultaneous separation and quantification of these two compounds? A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC–MS/MS) is the most effective and widely used technique.[2] It combines the high resolving power of UHPLC for separating the two compounds with the high sensitivity and specificity of MS/MS for detection and quantification, even in complex matrices.[3][4]

Q3: Can Gas Chromatography (GC) be used for this analysis? A3: Gas Chromatography is generally considered impracticable for the direct analysis of Lycopsamine N-oxide because N-oxides are non-volatile and thermally unstable.[2] To use GC, the N-oxide must first be chemically reduced to the free base this compound, which can then be analyzed. This multi-step process is more complex than direct LC-MS/MS analysis.[2][5]

Q4: What is the recommended initial extraction procedure to isolate both compounds from plant material? A4: An acidic aqueous extraction is the standard method.[3] The plant material is typically extracted with a dilute acid solution (e.g., 0.05 M H₂SO₄).[6][7] This process protonates both the tertiary amine of Lycopsamine and the N-oxide, converting them into salts that are soluble in the aqueous medium, thus facilitating their efficient extraction from the plant matrix.[3]

Q5: How can I selectively purify both compounds from a crude extract? A5: Solid-Phase Extraction (SPE) using a Strong Cation-Exchange (SCX) sorbent is highly effective.[8][9] Under acidic conditions, both compounds are positively charged and will be retained by the negatively charged SCX sorbent. Interfering compounds can be washed away, and the alkaloids can then be eluted using a basic methanolic solution.[8]

Troubleshooting Guide

Symptom 1: Poor chromatographic resolution or co-elution of this compound and its N-oxide peaks.

  • Possible Cause: The stationary phase of your HPLC column lacks the necessary selectivity. Traditional C18 columns may not provide sufficient retention for the highly polar N-oxide.

  • Solution:

    • Switch Column Chemistry: Consider using a polar-embedded or end-capped C18 column, which offers better retention for polar compounds.[1] For optimal retention of the N-oxide, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent choice as it provides orthogonal selectivity to reversed-phase columns.[1]

    • Optimize Mobile Phase: Adjusting the pH of the mobile phase can alter the ionization state and retention of Lycopsamine. For reversed-phase, using a mobile phase with a pH around 9 has shown success in separating isomers.[2] For HILIC, a high percentage of an organic solvent like acetonitrile (B52724) with a small amount of aqueous buffer is typical.[1]

    • Adjust Gradient: Make the elution gradient shallower to increase the separation time between the two peaks.[2]

Symptom 2: Low or no recovery of Lycopsamine N-oxide after sample preparation.

  • Possible Cause: The N-oxide may have degraded during the extraction or cleanup process. N-oxides can be susceptible to reduction back to their free base form, especially at high temperatures.[2][10]

  • Solution:

    • Avoid High Temperatures: Perform extraction and solvent evaporation steps at a controlled, low temperature (e.g., < 40°C).[8] Use ultrasonication at room temperature instead of refluxing.[7]

    • Confirm SPE Protocol: Ensure the pH of the sample loaded onto the SCX cartridge is acidic (pH ~2-3) to guarantee the protonation and retention of the N-oxide.[8][11] Use the correct elution solvent (e.g., 2-5% ammonia (B1221849) in methanol) to effectively displace the retained alkaloids.[8]

Symptom 3: Significant signal suppression or matrix effects in LC-MS/MS analysis.

  • Possible Cause: Co-eluting matrix components from the sample (e.g., honey, plant extracts) are interfering with the ionization of the target analytes in the mass spectrometer source.

  • Solution:

    • Improve Sample Cleanup: Employ a robust Solid-Phase Extraction (SPE) protocol. Strong Cation-Exchange (SCX) is highly effective for cleaning up complex samples by selectively isolating the basic alkaloids from neutral and acidic interferences.[2][8]

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound and/or its N-oxide if available. This will compensate for signal loss during ionization and improve the accuracy of quantification.

Symptom 4: The chemical reduction of the N-oxide to the free base is incomplete.

  • Possible Cause: The reducing agent is old or insufficient, or the reaction conditions are not optimal.

  • Solution:

    • Use Fresh Reducing Agent: Use fresh zinc dust for the reduction.[5]

    • Ensure Acidic Conditions: The reduction with zinc requires an acidic medium to proceed efficiently.[5]

    • Monitor Reaction: Monitor the reaction progress using TLC or a rapid LC-MS method to ensure the complete disappearance of the N-oxide starting material before proceeding with the workup.

Experimental Protocols

Protocol 1: Extraction and SPE Cleanup using Strong Cation-Exchange (SCX)

This protocol describes the extraction of this compound and its N-oxide from plant material followed by purification.

  • Sample Preparation: Dry the plant material at < 50°C and grind it into a fine powder.[12]

  • Extraction:

    • Weigh 1-2 g of powdered material into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.[8]

    • Sonicate the mixture for 30 minutes at room temperature.[7]

    • Centrifuge at ~4000 x g for 10 minutes and carefully collect the acidic supernatant.[8]

  • SPE Cartridge Conditioning:

    • Use a strong cation-exchange (SCX) cartridge (e.g., 500 mg, 6 mL).[8]

    • Condition the cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water, and finally 5 mL of 0.05 M sulfuric acid.[8][13] Do not let the sorbent go dry.

  • Sample Loading: Load the acidic supernatant from step 2 onto the conditioned cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar, non-basic impurities.[8]

    • Wash the cartridge with 5 mL of methanol to remove less polar, non-basic impurities.[4]

  • Elution: Elute the retained this compound and Lycopsamine N-oxide with 10 mL of 5% ammoniated methanol.[2][4]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 2: Analytical Separation by UHPLC-MS/MS

This protocol provides typical starting conditions for the chromatographic separation.

  • Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.[2]

  • Column: A high-strength silica (B1680970) C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a good starting point.[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[4][13]

    • Solvent B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[4][13]

  • Gradient Elution: Develop a linear gradient starting with a low percentage of Solvent B (e.g., 5%) and increasing over time to achieve separation.

  • MS Detection:

    • Ionization: Electrospray ionization in positive mode (ESI+).[7]

    • Detection: Multiple Reaction Monitoring (MRM).[4] Optimized precursor-to-product ion transitions should be used (e.g., Lycopsamine N-oxide: m/z 316 -> m/z 120, m/z 138).[2]

Protocol 3: Selective Chemical Reduction of Lycopsamine N-oxide

This protocol is used when the goal is to quantify total Lycopsamine (pre-existing and from the N-oxide).

  • Preparation: Take the purified extract from Protocol 1 (after elution and evaporation) and redissolve it in ~10 mL of 1 M H₂SO₄.

  • Reduction: Add an excess of zinc dust (~200 mg) to the acidic solution.[5]

  • Reaction: Stir the mixture at room temperature for at least 2 hours. The N-oxides will be reduced to their corresponding free bases.[5]

  • Workup:

    • Filter the solution to remove the excess zinc dust.

    • Make the filtrate alkaline (pH ~9-10) by adding concentrated ammonia solution.

    • Extract the free base this compound into an organic solvent like dichloromethane (B109758) or chloroform.

    • Dry the organic extract, evaporate the solvent, and reconstitute for analysis.

Data Presentation

Table 1: Typical UHPLC-MS/MS Parameters for Separation

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., HSS T3, 2.1x100 mm, 1.8 µm)[4]Good starting point for retaining both polar and non-polar compounds.
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate[13]Promotes ionization for ESI+ and provides good peak shape.
Mobile Phase B Methanol/Acetonitrile + 0.1% Formic Acid[4]Organic eluent for reversed-phase chromatography.
Flow Rate 0.3 - 0.4 mL/min[4]Typical for UHPLC columns of this dimension.
Ionization Mode ESI+[7]Alkaloids readily form positive ions.
Detection Mode MRM[2]Provides high selectivity and sensitivity for quantification.
Key Transitions Lycopsamine N-oxide: m/z 316 -> 120, 138[2]Specific fragments used for unambiguous identification.

Table 2: Comparison of Separation Strategies

StrategyPrincipleProsCons
Direct Analysis Chromatographically separate Lycopsamine and its N-oxide in a single run.- Quantifies both forms individually.- Less sample manipulation.- Requires advanced chromatography (e.g., HILIC or optimized RP).- Finding a column that provides good peak shape for both can be difficult.[1]
Reduction Method Convert all N-oxide to the free base, then analyze a single compound.- Simplifies chromatography.- Useful for quantifying "total" Lycopsamine content.- Does not provide information on the original ratio of N-oxide to free base.- Adds an extra chemical reaction step.[5]

Visualizations

Caption: Experimental workflow for separating this compound and its N-oxide.

Caption: Troubleshooting logic for poor chromatographic separation.

References

Dealing with isobaric interferences in (+)-Lycopsamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of (+)-Lycopsamine. The focus is on addressing challenges related to isobaric interferences commonly encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isobaric interferences in this compound analysis?

A1: The most common isobaric interferences for this compound are its stereoisomers, which have the same molecular weight and chemical formula. These include Intermedine, Indicine, Rinderine, and Echinatine. Their corresponding N-oxides are also isobaric with Lycopsamine N-oxide.[1][2] Due to their structural similarities, these compounds often co-elute and exhibit similar fragmentation patterns in mass spectrometry, making accurate quantification of this compound challenging.[1][2]

Q2: Why is it difficult to separate this compound from its isomers?

A2: this compound and its isomers, such as Intermedine, are diastereomers.[1] This means they have very similar physicochemical properties, leading to nearly identical behavior in standard chromatographic systems.[1] The separation factor (α) for these isomer pairs is typically very small (α < 1.5), which makes achieving baseline chromatographic resolution difficult and often requires highly optimized methods.[1]

Q3: What is the recommended analytical technique for quantifying this compound in the presence of its isomers?

A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the most effective and widely used technique.[1] This method offers the high resolving power of UHPLC necessary to attempt separation of the isomers, combined with the high sensitivity and selectivity of tandem mass spectrometry for detection.[1]

Troubleshooting Guide

Issue 1: Poor Chromatographic Resolution of this compound and its Isomers

Symptoms:

  • Co-elution or overlapping peaks for this compound and other pyrrolizidine (B1209537) alkaloids (PAs).

  • Inability to accurately quantify individual isomers.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Column Chemistry Use a high-resolution reversed-phase C18 column with a small particle size (e.g., ≤1.8 µm) to maximize peak efficiency.[3]
Inefficient Mobile Phase Optimize the mobile phase composition. Using an alkaline mobile phase (e.g., with 5 mM ammonium (B1175870) carbonate, pH 9) can sometimes improve the separation of PA isomers.[1] Alternatively, a mobile phase with 0.1% formic acid and 5 mM ammonium formate (B1220265) is also commonly used.[3]
Inadequate Gradient Elution Adjust the gradient profile. A shallower, longer gradient can often improve the resolution of closely eluting compounds.[1]
High Flow Rate Reduce the flow rate to increase the interaction time with the stationary phase, which can enhance separation.[1]

G cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Poor Chromatographic Resolution (Co-eluting Peaks) Cause1 Suboptimal Column Symptom->Cause1 Cause2 Inefficient Mobile Phase Symptom->Cause2 Cause3 Steep Gradient Symptom->Cause3 Cause4 High Flow Rate Symptom->Cause4 Solution1 Use High-Resolution C18 Column (e.g., ≤1.8 µm) Cause1->Solution1 Solution2 Optimize Mobile Phase (e.g., Alkaline pH) Cause2->Solution2 Solution3 Use Shallower Gradient Cause3->Solution3 Solution4 Reduce Flow Rate Cause4->Solution4

Issue 2: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • Analyte peaks are small, noisy, or below the limit of quantification (LOQ).

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Sample Extraction/Cleanup Employ a strong cation exchange solid-phase extraction (SCX-SPE) step. This is highly effective for concentrating PAs and their N-oxides while removing matrix interferences.[1]
Suboptimal Mass Spectrometry Parameters Perform a thorough optimization of the ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energies for your specific instrument to maximize the signal for the precursor and product ions.
Degradation of N-oxides PA N-oxides can be reduced to their free base form during sample preparation. Ensure that the sample preparation process, especially elution from SPE, is optimized to maintain the integrity of the N-oxides.

G cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Symptom Low Signal Intensity Cause1 Inefficient Extraction Symptom->Cause1 Cause2 Suboptimal MS Parameters Symptom->Cause2 Cause3 Analyte Degradation Symptom->Cause3 Solution1 Use SCX-SPE for Cleanup Cause1->Solution1 Solution2 Optimize Source and Collision Energy Cause2->Solution2 Solution3 Optimize Sample Prep Conditions Cause3->Solution3

Experimental Protocols

Protocol 1: Sample Preparation using Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and cleanup of this compound and its isomers from complex matrices like honey or plant material.

Materials:

  • Homogenized sample

  • Extraction Solution: 0.05 M Sulfuric Acid

  • Methanol (B129727) (HPLC grade)

  • Water (deionized)

  • Elution Solution: 5% Ammoniated Methanol

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)

Procedure:

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of 0.05 M sulfuric acid.

    • Vortex or sonicate for 15 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Conditioning: Condition the SCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[3]

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

    • Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of methanol to remove interferences.[3]

    • Elution: Elute the analytes with 10 mL of 5% ammoniated methanol.[1]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

G Start Homogenized Sample Extraction Extraction with 0.05 M Sulfuric Acid Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE_Loading Load Supernatant onto SPE Cartridge Centrifugation->SPE_Loading SPE_Conditioning SPE Conditioning (Methanol & Acid) SPE_Conditioning->SPE_Loading SPE_Washing Wash SPE Cartridge (Water & Methanol) SPE_Loading->SPE_Washing SPE_Elution Elute with 5% Ammoniated Methanol SPE_Washing->SPE_Elution Evaporation Evaporate to Dryness SPE_Elution->Evaporation Reconstitution Reconstitute in Initial Mobile Phase Evaporation->Reconstitution End Analysis by LC-MS/MS Reconstitution->End

Protocol 2: UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[3]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[3]

  • Gradient: A typical gradient starts at 5% B, ramps to 80-95% B over 10-15 minutes, holds, and then re-equilibrates.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40°C.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

Data Presentation

Table 1: MRM Transitions for this compound and Isobaric Interferences

Since isomers have the same precursor ion and often share major fragment ions, chromatographic separation is crucial. The following are commonly monitored transitions.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Lycopsamine / Intermedine 300.2120.1138.1
Lycopsamine N-oxide / Intermedine N-oxide 316.2138.1120.1
Rinderine / Echinatine300.2120.1138.1
Rinderine N-oxide / Echinatine N-oxide316.2138.1120.1

Note: Due to the high structural similarity, these isomers often share the same MRM transitions.[2] Differentiation relies heavily on chromatographic separation.

Table 2: Typical UHPLC-MS/MS Method Performance Parameters

The following table summarizes typical performance parameters for the quantification of pyrrolizidine alkaloids.

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 0.1 - 10 ng/mL
Recovery 70 - 120%
Precision (RSD) < 15%

These values are general guidelines and may vary depending on the matrix and instrumentation.

References

Technical Support Center: Optimization of Cell Density for (+)-Lycopsamine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell density in (+)-Lycopsamine cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing cell density crucial for a this compound cytotoxicity assay?

Optimizing cell density is a critical step to ensure the reliability and reproducibility of cytotoxicity data.[1] The initial number of cells seeded can significantly influence the apparent cytotoxicity of a compound.[2] For this compound, an inappropriate cell density can lead to misleading results such as:

  • Low cell density: May result in a weak signal and difficulty in detecting a distinct cytotoxic effect.

  • High cell density: Can lead to nutrient depletion, overcrowding, and altered metabolic activity, potentially masking the true cytotoxic effect of this compound or causing non-drug-related cell death.[3]

Q2: What is the recommended cell seeding density for a this compound cytotoxicity assay?

There is no single optimal cell density for all experiments. The ideal density depends on several factors, including the specific cell line being used (e.g., adherent vs. suspension, doubling time), the assay duration, and the plate format (e.g., 96-well, 24-well).[4] It is essential to empirically determine the optimal seeding density for your specific experimental conditions.[5]

Q3: How does the mechanism of action of this compound influence the experimental setup?

This compound, a pyrrolizidine (B1209537) alkaloid, requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its toxic effects.[6][7][8] This is a crucial consideration when selecting a cell line. For in vitro studies, using metabolically competent cells, such as primary hepatocytes or cell lines engineered to express specific CYP enzymes (e.g., HepG2-CYP3A4), is recommended to observe significant cytotoxicity.[7] The cytotoxic effects of lycopsamine are mediated through the induction of apoptosis and autophagy.[9][10]

Q4: What are the common cytotoxicity assays used for this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is suitable for evaluating this compound's effects.[7][10] Other assays like the LDH (Lactate Dehydrogenase) release assay, which measures membrane integrity, can be used as an orthogonal method to confirm results.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell distribution during seeding: This can be caused by improper mixing of the cell suspension or agitation of the plate after seeding.[11]Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-30 minutes before transferring it to the incubator to allow for even cell settling.[11]
Inaccurate pipetting: Inconsistent volumes of cell suspension or reagents are added to the wells.[12]Calibrate pipettes regularly. Use a consistent pipetting technique for all wells.
"Edge effect": Wells on the perimeter of the microplate are prone to increased evaporation, leading to changes in media and compound concentration.[13][14][15]Avoid using the outer wells for experimental data. Fill these wells with sterile PBS or culture medium to create a humidity barrier.[2][13] Alternatively, pre-incubating the newly seeded plate at room temperature before placing it in the 37°C incubator can reduce the edge effect.[16]
Weak or no cytotoxic response to this compound Suboptimal cell density: Too few cells will generate a weak signal.[2]Re-optimize the initial cell seeding density by performing a cell titration experiment.
Low metabolic activation of this compound: The cell line used may have low or no expression of the necessary cytochrome P450 enzymes.[7]Use a metabolically competent cell line (e.g., HepG2-CYP3A4, primary hepatocytes).
Compound instability: this compound solution may have degraded.Prepare fresh solutions of this compound for each experiment.
Unexpected increase in cell viability at high concentrations of this compound (in MTT assays) Compound interference: At high concentrations, this compound might directly reduce the MTT reagent, leading to a false positive signal.[5]Include a cell-free control with this compound and the MTT reagent to check for direct reduction. Consider using an alternative cytotoxicity assay (e.g., LDH release assay).
"Crescent moon" or "ring" pattern of cell growth in wells Uneven settling of cells: This can be caused by temperature gradients or agitation immediately after seeding.[11]Allow the plate to rest at room temperature on a level surface for 15-30 minutes before incubation to ensure even cell settling.[11]

Experimental Protocols

Protocol for Determining Optimal Cell Seeding Density

This protocol outlines the steps to determine the optimal number of cells to seed for a this compound cytotoxicity assay. This should be performed for each new cell line or when assay conditions change.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom microplates

  • Trypan blue solution

  • Hemocytometer or automated cell counter

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Preparation:

    • Harvest cells that are in the exponential growth phase.

    • Perform a cell count and determine viability using the trypan blue exclusion method. Ensure cell viability is >95%.[11]

    • Resuspend the cells in complete culture medium to create a single-cell suspension.

  • Cell Seeding:

    • Prepare a series of cell dilutions in complete culture medium. Suggested ranges for a 96-well plate are 1,000 to 100,000 cells per well.

    • Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate.

    • Include "media only" wells as a blank control.

    • To mitigate the "edge effect," add 100 µL of sterile PBS or media to the outer perimeter wells.[2]

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of MTT reagent to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7][10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[8]

    • Subtract the average absorbance of the "media only" blank wells from all other absorbance readings.

    • Plot the mean absorbance versus the number of cells seeded.

    • The optimal cell density will be in the linear portion of the curve, typically yielding an absorbance value between 0.75 and 1.25. This range allows for the detection of both increases and decreases in cell viability.

Data Presentation

Table 1: Example of Seeding Density Optimization Data for Cell Line 'X' (48h Incubation)

Seeding Density (cells/well)Mean Absorbance (570 nm)Standard DeviationNotes
1,0000.150.02Signal may be too low for detecting cytotoxicity.
2,5000.450.04In the lower end of the linear range.
5,000 0.85 0.05 Optimal density within the linear range.
10,000 1.20 0.07 Also in the linear range, suitable for the assay.
20,0001.650.10Approaching the plateau, risk of over-confluence.
40,0001.700.11Plateaued, cells are over-confluent.

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

Experimental Workflow

Caption: Workflow for a this compound cytotoxicity assay.

This compound Signaling Pathway

G cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects Lycopsamine This compound CYP450 Cytochrome P450 (e.g., CYP3A4) Lycopsamine->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites Apoptosis Apoptosis ReactiveMetabolites->Apoptosis Autophagy Autophagy ReactiveMetabolites->Autophagy CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Caption: Simplified signaling pathway of this compound cytotoxicity.

References

Technical Support Center: Improving Reproducibility in (+)-Lycopsamine Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of animal studies involving (+)-Lycopsamine. The following troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries are designed to address common challenges and provide a standardized framework for future research.

I. Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound, a pyrrolizidine (B1209537) alkaloid known for its biological activities and associated toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological effects?

A1: this compound is a pyrrolizidine alkaloid (PA) found in various plant species.[1][2] It is well-documented for its hepatotoxicity, which is a primary concern in animal studies.[1][2][3] This toxicity is mediated by its metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic metabolites.[4] These metabolites can bind to cellular macromolecules, causing cellular damage, oxidative stress, and apoptosis.[4] Beyond its toxicity, this compound has been investigated for potential therapeutic effects, including anti-proliferative activity in cancer cells and neuroprotective effects in spinal cord injury models.

Q2: We are observing high variability in liver enzyme levels in our rodent model of hepatotoxicity. What are the potential causes and solutions?

A2: High variability in liver enzyme levels (e.g., ALT, AST) is a common challenge in PA-induced hepatotoxicity studies. Several factors can contribute to this:

  • Genetic Variability: Different strains of mice (e.g., C57BL/6 vs. BALB/c) and rats (e.g., Sprague-Dawley vs. Wistar) can exhibit varying susceptibility to PA toxicity due to differences in metabolism. It is crucial to use a consistent and well-characterized strain throughout the study.

  • Gut Microbiota: The gut microbiota can influence the metabolism of PAs. Changes in diet, housing conditions, or antibiotic use can alter the gut microbiome and consequently affect the metabolic activation and toxicity of this compound. Consider co-housing animals or using litter from a single source to normalize the gut microbiota.

  • Dosing Accuracy: Inconsistent administration of this compound, particularly via oral gavage, can lead to significant variations in absorption and bioavailability. Ensure all personnel are properly trained in the dosing technique to minimize variability. The use of an appropriate vehicle and ensuring complete administration of the intended dose is critical.

  • Fasting Status: The fasting state of an animal can significantly impact the metabolic activation of PAs and exacerbate hepatotoxicity.[5] Standardize the fasting period before dosing to ensure consistency across all animals.

  • Stress: Animal stress can influence various physiological parameters, including liver enzyme levels. Minimize stress by providing adequate acclimatization time, gentle handling, and a stable environment.

Q3: Our attempts to replicate published anti-cancer effects of this compound in vivo have been unsuccessful. What should we consider?

A3: Reproducibility in in vivo anti-cancer studies can be challenging. Here are some key areas to review:

  • Tumor Model: The choice of tumor model (e.g., cell line, xenograft location) is critical. The sensitivity of cancer cells to this compound can vary significantly. Ensure you are using the exact same cell line and implantation site as the original study.

  • Dosing Regimen: The dose, frequency, and duration of treatment are paramount.[6] Even small deviations from the published protocol can lead to different outcomes. It is also important to consider the vehicle used to dissolve and administer the compound, as this can affect its stability and bioavailability.

  • Animal Strain and Health Status: The immune status and overall health of the animal model can influence tumor growth and response to treatment. Use immunocompromised mice for xenograft studies and ensure all animals are free of pathogens.

  • Endpoint Analysis: The timing and methods of endpoint analysis (e.g., tumor volume measurement, histological analysis) should be consistent with the original study.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Unexpected Animal Mortality - Incorrect dose calculation or preparation.- High sensitivity of the chosen animal strain.- Contamination of the test compound.- Double-check all dose calculations and ensure proper solubilization of this compound.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model.- Verify the purity and identity of the this compound sample using analytical methods.
Inconsistent Tumor Growth in Control Group - Variation in the number of injected cancer cells.- Poor cell viability at the time of injection.- Subcutaneous vs. orthotopic injection site differences.- Ensure accurate cell counting and consistent injection volume.- Use cells in the logarithmic growth phase and check viability before injection.- Standardize the injection technique and location.
No Observable Hepatotoxicity at Expected Doses - Insufficient metabolic activation of this compound in the chosen animal model.- Incorrect route of administration.- Degradation of the compound in the dosing solution.- Consider using a different animal strain known to have higher cytochrome P450 activity.- Intraperitoneal injection may lead to higher bioavailability compared to oral gavage in some cases.- Prepare fresh dosing solutions daily and protect from light if the compound is light-sensitive.
High Background in Western Blot Analysis of Apoptosis Markers - Non-specific antibody binding.- Inadequate blocking.- High protein concentration.- Use a different primary antibody from a reputable source.- Optimize blocking conditions (e.g., type of blocking agent, duration).- Perform a protein concentration assay and load a consistent and appropriate amount of protein per lane.

II. Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds from various animal studies.

Table 1: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compoundRatOralNot available in reviewed literature-
This compoundMouseOralNot available in reviewed literature-
General Pyrrolizidine AlkaloidsRatOral34 - 300[7]

Note: A specific oral LD50 value for this compound in rats or mice could not be found in the reviewed literature. The provided range is for pyrrolizidine alkaloids in general and should be used with caution. Researchers should perform their own dose-range finding studies.

Table 2: Dosing Information for In Vivo Studies

Study TypeCompoundAnimal ModelDoseRoute of AdministrationFrequencyReference
HepatotoxicityThis compound N-oxideMouse (C57BL/6 or BALB/c)170 µmol/kgOral gavage or IntraperitonealDaily for 3 days[8]
Neuroprotection (Spinal Cord Injury)This compoundRat30 mg/kgIntraperitonealOnce daily[9]
Anti-cancer (Lung Cancer)This compoundNot specified in vivoNot specified in vivoNot specified in vivoNot specified in vivo[10]

Table 3: Key Biochemical Markers in Hepatotoxicity Studies

MarkerExpected Change with this compoundMethod of Analysis
Alanine Aminotransferase (ALT)IncreaseSerum biochemical analysis
Aspartate Aminotransferase (AST)IncreaseSerum biochemical analysis
Alkaline Phosphatase (ALP)IncreaseSerum biochemical analysis
Total Bilirubin (B190676)IncreaseSerum biochemical analysis
Glutathione (GSH)DecreaseCommercial kits on liver homogenate
Malondialdehyde (MDA)IncreaseCommercial kits on liver homogenate
Superoxide Dismutase (SOD)DecreaseCommercial kits on liver homogenate
Cleaved Caspase-3IncreaseWestern Blot on liver tissue
BaxIncreaseWestern Blot on liver tissue
Bcl-2DecreaseWestern Blot on liver tissue

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Induction and Assessment of this compound-Induced Hepatotoxicity in Mice

  • Animal Model: Male C57BL/6 or BALB/c mice, 8-10 weeks old.

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment, with ad libitum access to standard chow and water.

  • Dosing Solution Preparation:

    • Dissolve this compound N-oxide in sterile saline to a final concentration that allows for the administration of 170 µmol/kg in a volume of 10 mL/kg body weight.

    • Prepare fresh dosing solutions daily.

  • Animal Grouping and Dosing:

    • Randomly divide animals into a control group and a this compound treatment group (n=6-8 animals per group).

    • Record the body weight of each animal before dosing.

    • Administer the this compound solution to the treatment group via oral gavage or intraperitoneal injection.

    • Administer an equivalent volume of sterile saline to the control group.

    • Repeat the administration for three consecutive days.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in behavior.

  • Sample Collection (24 hours after the final dose):

    • Anesthetize the animals using an approved method (e.g., isoflurane (B1672236) inhalation).

    • Collect blood via cardiac puncture for serum biochemical analysis.

    • Euthanize the animals by cervical dislocation.

    • Harvest the liver. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue in liquid nitrogen for biochemical and molecular analyses.

  • Endpoint Analysis:

    • Serum Biochemistry: Analyze serum for ALT, AST, ALP, and total bilirubin levels.

    • Histopathology: Process formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for hepatocellular necrosis, inflammation, and sinusoidal damage.

    • Oxidative Stress Markers: Homogenize frozen liver tissue and use commercial kits to measure GSH, MDA, and SOD levels.

    • Apoptosis Markers: Perform Western blot analysis on liver protein extracts to determine the expression levels of cleaved caspase-3, Bax, and Bcl-2.

Protocol 2: Evaluation of Neuroprotective Effects of this compound in a Rat Spinal Cord Injury (SCI) Model

  • Animal Model: Adult female Sprague-Dawley rats.

  • SCI Induction: Induce a moderate contusive SCI at the T10 level using a weight-drop device.

  • Animal Grouping and Dosing:

    • Randomly divide injured rats into a vehicle control group and a this compound treatment group.

    • Dissolve this compound in a suitable vehicle (e.g., 0.1% DMSO in saline).

    • Administer 30 mg/kg of this compound intraperitoneally once daily, starting shortly after the injury. Administer the vehicle to the control group.

  • Functional Assessment:

    • Perform locomotor function testing using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale at regular intervals (e.g., weekly) for several weeks post-injury.

  • Histological Analysis:

    • At the end of the study, perfuse the animals with paraformaldehyde.

    • Dissect the spinal cord and process for histological analysis (e.g., H&E staining, Luxol fast blue staining) to assess the lesion size and white matter sparing.

  • Apoptosis Assessment:

    • Perform TUNEL staining on spinal cord sections to quantify apoptotic cells in the lesion epicenter and surrounding areas.

    • Conduct Western blot analysis on spinal cord tissue extracts to measure the expression of apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).

IV. Mandatory Visualizations

Signaling Pathways in this compound-Induced Hepatotoxicity

The following diagram illustrates the key signaling pathways involved in the hepatotoxicity induced by this compound.

G cluster_0 Metabolic Activation cluster_1 Cellular Stress & Damage cluster_2 Apoptosis Pathways Lycopsamine Lycopsamine CYP450 CYP450 Lycopsamine->CYP450 Metabolism Reactive_Pyrrolic_Metabolites Reactive_Pyrrolic_Metabolites CYP450->Reactive_Pyrrolic_Metabolites Macromolecule_Adducts Macromolecule_Adducts Reactive_Pyrrolic_Metabolites->Macromolecule_Adducts Oxidative_Stress Oxidative_Stress Reactive_Pyrrolic_Metabolites->Oxidative_Stress ER_Stress ER_Stress Reactive_Pyrrolic_Metabolites->ER_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction PERK_Pathway PERK_Pathway ER_Stress->PERK_Pathway Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Bax/Bcl-2, Caspase-9, Caspase-3 PERK_Pathway->Apoptosis eIF2α, ATF4, CHOP

Caption: Signaling pathways in this compound-induced hepatotoxicity.

Experimental Workflow for Hepatotoxicity Studies

The following diagram outlines a typical experimental workflow for studying this compound-induced hepatotoxicity in a rodent model.

G Start Start Acclimatization Acclimatization Start->Acclimatization Week 1 Grouping Grouping Acclimatization->Grouping Day 0 Dosing Dosing Grouping->Dosing Days 1-3 Monitoring Monitoring Dosing->Monitoring Daily Sample_Collection Sample_Collection Monitoring->Sample_Collection Day 4 Analysis Analysis Sample_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for a 3-day hepatotoxicity study.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV Methods for (+)-Lycopsamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of (+)-Lycopsamine. This pyrrolizidine (B1209537) alkaloid is of significant interest due to its potential toxicity and its presence in various plant species. The selection of an appropriate analytical method is crucial for accurate quantification in research, quality control, and safety assessment. This document outlines the performance characteristics of both methods, provides detailed experimental protocols, and includes a discussion on the metabolic significance of this compound.

Method Performance Comparison

The choice between LC-MS/MS and HPLC-UV for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS is generally recognized for its superior sensitivity and selectivity, making it ideal for trace-level detection in complex biological and environmental samples.[1] In contrast, HPLC-UV is a more accessible and cost-effective technique, suitable for the analysis of less complex samples or when higher concentrations of the analyte are expected.[1]

A summary of the key performance parameters for both methods is presented in the table below. The data for the LC-MS/MS method is derived from a validated study on lycopsamine, while the HPLC-UV data is based on typical performance characteristics for pyrrolizidine alkaloids due to the limited availability of specific validated methods for this compound with UV detection.

ParameterLC-MS/MSHPLC-UVKey Considerations
Linearity Range 1.32 - 440 ng[2]Typically in the µg/mL rangeLC-MS/MS offers a wider dynamic range and is suitable for trace analysis.
Limit of Detection (LOD) 0.014 ng[2]Generally higher, in the ng to µg rangeThe high sensitivity of LC-MS/MS allows for the detection of very low concentrations.
Precision (RSD%) Intraday: 0.57 - 2.48% Interday: 1.70 - 1.95%[2]Typically <15%Both methods can achieve good precision, but LC-MS/MS often demonstrates lower variability.
Accuracy (Recovery %) > 97%[2]Typically 80 - 120%Both methods can provide accurate results with proper validation.
Selectivity Very HighModerateThe use of mass-to-charge ratio in MS/MS provides excellent selectivity, minimizing interferences. HPLC-UV selectivity is dependent on chromatographic separation.
Cost & Accessibility HighLow to ModerateHPLC-UV instrumentation is more widely available and has lower operational costs compared to LC-MS/MS systems.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques. The following sections provide representative protocols for the quantification of this compound.

LC-MS/MS Method for this compound

This protocol is based on a validated method for the determination of lycopsamine in aqueous samples.[2]

1. Sample Preparation:

  • For plant materials, an acidic extraction followed by solid-phase extraction (SPE) is a common approach to isolate and purify pyrrolizidine alkaloids.

  • A general procedure involves extracting the homogenized plant material with an acidic solution (e.g., 0.05 M H₂SO₄).

  • The resulting extract is then passed through a strong cation exchange (SCX) SPE cartridge to retain the alkaloids.

  • After washing the cartridge to remove impurities, the alkaloids are eluted with an ammoniated organic solvent (e.g., 5% ammonia (B1221849) in methanol).

  • The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • HPLC System: An HPLC system capable of delivering a gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound should be optimized by direct infusion of a standard.

HPLC-UV Method for this compound

This protocol provides a general framework for the analysis of pyrrolizidine alkaloids using HPLC-UV.[1] It is important to note that due to the weak chromophore of lycopsamine, UV detection can be challenging, and the method requires careful optimization and validation.[1]

1. Sample Preparation:

  • The sample preparation can follow a similar procedure as described for the LC-MS/MS method, involving acidic extraction and SPE cleanup.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Due to the poor UV absorbance of pyrrolizidine alkaloids, detection is typically performed at low wavelengths, around 210-220 nm.[1]

Mandatory Visualizations

To facilitate a clearer understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Comparison Sample Sample containing This compound Extraction Acidic Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Extract Purified Extract SPE->Extract LCMS LC-MS/MS Analysis Extract->LCMS HPLCUV HPLC-UV Analysis Extract->HPLCUV Data_LCMS Quantitative Data (LC-MS/MS) LCMS->Data_LCMS Data_HPLCUV Quantitative Data (HPLC-UV) HPLCUV->Data_HPLCUV Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) Data_LCMS->Comparison Data_HPLCUV->Comparison

Cross-validation experimental workflow.

MetabolicActivation cluster_liver Hepatocyte (Liver Cell) Lycopsamine This compound CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) Lycopsamine->CYP450 Metabolic Activation Dehydro_PA Dehydropyrrolizidine (Reactive Metabolite) CYP450->Dehydro_PA DNA_Adducts DNA Adducts Dehydro_PA->DNA_Adducts Protein_Adducts Protein Adducts Dehydro_PA->Protein_Adducts Toxicity Hepatotoxicity DNA_Adducts->Toxicity Protein_Adducts->Toxicity

Metabolic activation pathway of this compound.

Metabolic Activation and Toxicological Significance

This compound, like other 1,2-unsaturated pyrrolizidine alkaloids, is not inherently toxic. Its toxicity is a result of metabolic activation, primarily in the liver. Cytochrome P450 enzymes, a superfamily of enzymes involved in the metabolism of various xenobiotics, play a crucial role in this process. These enzymes oxidize the pyrrolizidine ring of this compound to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids.

These reactive metabolites are electrophilic and can readily bind to cellular macromolecules such as DNA and proteins, forming adducts. The formation of these adducts is believed to be the primary mechanism of pyrrolizidine alkaloid-induced toxicity, leading to cellular damage, mutations, and ultimately, hepatotoxicity. Understanding this metabolic pathway is essential for assessing the risk associated with exposure to this compound and for the development of potential therapeutic interventions.

References

Validation of a Novel Analytical Method for (+)-Lycopsamine in Herbal Teas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (+)-Lycopsamine in herbal teas against alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data and protocols aim to assist researchers and drug development professionals in selecting the most suitable methodology for their specific analytical needs.

Method Performance Comparison

The selection of an appropriate analytical method is critical for the accurate and reliable quantification of contaminants like this compound in consumer products. The following tables summarize the key performance characteristics of the validated LC-MS/MS method and provide an overview of the expected performance of HPLC-UV and GC-MS based on available literature for similar analytes.

Table 1: Comparison of Method Validation Parameters for the Quantification of this compound

Validation ParameterLC-MS/MSHPLC-UVGC-MS
Linearity (Range) 1.32 - 440 ng[1]Not specifically reported for this compoundNot specifically reported for this compound
Accuracy (Recovery) > 97%[1]Generally 90-110% for alkaloids[2]Generally 80-120% for pyrrolizidine (B1209537) alkaloids
Precision (RSD) Intraday: 0.57 - 2.48% Interday: 1.70 - 1.95%[1]Typically < 2% for alkaloids[3][4]Typically < 15% for pyrrolizidine alkaloids
Limit of Detection (LOD) 0.014 ng[1]Generally in the µg/mL range for alkaloids[3][4]Generally in the ng/g range for pyrrolizidine alkaloids
Limit of Quantification (LOQ) 0.3 - 9.0 µg/kg for various PAs[5][6]Generally in the µg/mL range for alkaloids[3][4]Not specifically reported for this compound
Specificity High (Mass-to-charge ratio detection)Moderate (Risk of co-elution)High (Mass spectral library matching)

Table 2: Qualitative Comparison of Analytical Methods

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Very HighModerateHigh
Selectivity Very HighModerateHigh
Sample Throughput HighHighModerate (derivatization may be required)
Cost of Instrumentation HighLowModerate to High
Ease of Use ModerateEasyModerate
Matrix Effect Can be significant, requires careful managementLess prone to ion suppression/enhancementCan be affected by non-volatile matrix components

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of pyrrolizidine alkaloids in complex matrices such as herbal teas.[2][5][7][8][9]

Validated LC-MS/MS Method

This method offers high sensitivity and selectivity for the quantification of this compound.

a) Sample Preparation (Extraction and Solid-Phase Extraction - SPE)

  • Weigh 2.0 g of homogenized herbal tea sample into a centrifuge tube.[9]

  • Add 20 mL of 0.05 M sulfuric acid in 50% methanol (B129727).[5][6]

  • Sonicate for 30 minutes.[9]

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.[2]

  • Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[2]

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water, followed by 10 mL of methanol.[2]

  • Elute the this compound with 10 mL of 5% ammoniated methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.[9]

b) Chromatographic and Mass Spectrometric Conditions

  • LC System: UHPLC system[2]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[2]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[2]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate[2]

  • Gradient: A typical gradient starts at 5% B, ramps to 95% B over 10 minutes, holds for 2 minutes, and then re-equilibrates.[5]

  • Flow Rate: 0.3 mL/min[5]

  • Injection Volume: 10 µL[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

HPLC-UV Method (Alternative)

This method is a more accessible and cost-effective alternative, suitable for screening or quantification at higher concentrations.

a) Sample Preparation

  • Extraction is performed as described for the LC-MS/MS method (steps 1-4).

  • The supernatant can be directly injected after filtration through a 0.45 µm filter, or a cleanup step using SPE (as described in LC-MS/MS method, steps 5-10) can be employed to reduce matrix interference.

b) Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).[2]

  • Column: C18 or C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: UV detection should be optimized for this compound (typically in the range of 210-230 nm for pyrrolizidine alkaloids).

GC-MS Method (Alternative)

GC-MS can be a powerful tool for the analysis of pyrrolizidine alkaloids, offering high resolution and specificity. However, it often requires a derivatization step to improve the volatility of the analytes.[7]

a) Sample Preparation and Derivatization

  • Extraction and SPE cleanup are performed as described for the LC-MS/MS method (steps 1-9).

  • The dried eluate is reconstituted in a suitable organic solvent (e.g., acetonitrile).

  • A derivatization agent (e.g., a silylating agent like BSTFA) is added to the extract.

  • The mixture is heated to facilitate the derivatization reaction.

b) GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation cluster_Documentation Documentation Define_Purpose Define Purpose & Scope Select_Method Select Analytical Method Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria Select_Method->Set_Criteria Develop_Protocol Develop Validation Protocol Set_Criteria->Develop_Protocol Perform_Experiments Perform Validation Experiments Develop_Protocol->Perform_Experiments Analyze_Data Analyze & Interpret Data Perform_Experiments->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Prepare_Report Prepare Validation Report Compare_Criteria->Prepare_Report Review_Approve Review & Approve Prepare_Report->Review_Approve

Caption: A stepwise workflow for the validation of a new analytical method.

General Experimental Workflow for this compound Analysis

This diagram outlines the general procedure from sample receipt to final data analysis.

Experimental_Workflow Sample Herbal Tea Sample Homogenization Homogenization Sample->Homogenization Extraction Acidic Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS, HPLC-UV, or GC-MS) Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: General experimental workflow for the analysis of this compound in herbal teas.

References

Unveiling (+)-Lycopsamine Content Across the Plant Kingdom: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of (+)-Lycopsamine content in various plant species. It offers a synthesized overview of quantitative data, detailed experimental protocols for accurate measurement, and a visual representation of the analytical workflow, fostering a deeper understanding of the distribution of this significant pyrrolizidine (B1209537) alkaloid.

This compound, a pyrrolizidine alkaloid (PA), is a secondary metabolite produced by numerous plant species, notably within the Boraginaceae family, as a defense mechanism against herbivores. The presence and concentration of this compound are of significant interest due to its potential biological activities and toxicological implications. This guide aims to consolidate an objective comparison of this compound levels across different plants, supported by established experimental data.

Quantitative Comparison of this compound Content

The concentration of this compound and its N-oxide, the form often predominantly found in plants, varies considerably depending on the plant species, the specific part of the plant analyzed, and the analytical methods employed for quantification. The following table summarizes the reported concentrations in several plant species. It is important to note that values are often reported for lycopsamine and its epimer, intermedine, together, or as the sum of the free base and its N-oxide.

Plant SpeciesFamilyPlant PartThis compound Content (µg/g dry weight)Analytical Method
Symphytum officinale (Comfrey)BoraginaceaeRoots1380 - 8320 (total PAs including lycopsamine)[1]LC-MS/MS
Symphytum officinale (Comfrey)BoraginaceaeLeaves15 - 55 (total PAs including lycopsamine)[1]LC-MS/MS
Amsinckia intermediaBoraginaceaeLeaves~7600 (as lycopsamine/lycopsamine N-oxide)HPLC-esiMS
Amsinckia species (herbarium specimens)BoraginaceaeLeaves1 - 4000 (total dehydropyrrolizidine alkaloids, predominantly lycopsamine and intermedine)[2]HPLC-esi(+)MS
Echium plantagineumBoraginaceaeFoliageSignificantly higher than E. vulgare (specific value for lycopsamine not isolated)[3][4][5]UHPLC-QTOF-MS
Echium vulgareBoraginaceaeFoliageLower than E. plantagineum (specific value for lycopsamine not isolated)[3][4][5]UHPLC-QTOF-MS
Echium vulgareBoraginaceaePollen8000 - 14000 (total pyrrolizidine alkaloids)[6][7]LC-MS

Experimental Protocols for Quantification

Accurate quantification of this compound is crucial for comparative studies. The most widely accepted and robust method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Below is a detailed, generalized protocol for the extraction and quantification of this compound from plant material.

Sample Preparation and Extraction

This protocol is suitable for the extraction and purification of this compound and its N-oxide from dried and ground plant material.[8][9]

  • Materials:

    • Dried and homogenized plant material

    • Extraction Solution: 0.05 M Sulfuric Acid in water

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Ammonia (B1221849) solution

    • Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange - SCX)

    • Centrifuge tubes (50 mL)

    • Ultrasonic bath

    • Centrifuge

  • Procedure:

    • Weigh approximately 2.0 g of the homogenized plant material into a 50 mL centrifuge tube.

    • Add 20 mL of the 0.05 M Sulfuric Acid extraction solution.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath to facilitate cell disruption.

    • Centrifuge the mixture at 3800 x g for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process (steps 2-5) on the remaining plant pellet with an additional 20 mL of the extraction solution to ensure complete extraction.

    • Combine the supernatants from both extractions.

Solid-Phase Extraction (SPE) Cleanup

The crude extract is purified using SPE to remove interfering compounds.[8][9][10]

  • Procedure:

    • Conditioning: Condition the SCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the combined acidic supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove impurities.

    • Elution: Elute the retained pyrrolizidine alkaloids, including this compound, with 10 mL of a 5% ammonia solution in methanol.

Sample Concentration and Reconstitution

The purified eluate is prepared for HPLC-MS/MS analysis.[8]

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC analysis (e.g., 5% methanol in water with 0.1% formic acid).

    • Vortex the sample to ensure complete dissolution and transfer it to an HPLC vial.

HPLC-MS/MS Analysis

The prepared sample is analyzed using a validated LC-MS/MS method.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its N-oxide are monitored for quantification.

    • Quantification: A calibration curve is generated using a certified reference standard of this compound.

Visualizing the Workflow and Biosynthetic Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for this compound quantification and its biosynthetic origin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis plant_material Dried & Ground Plant Material extraction Acidic Extraction (0.05M H₂SO₄, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Combined Supernatant centrifugation->supernatant sample_loading Sample Loading supernatant->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading washing Washing (Water, Methanol) sample_loading->washing elution Elution (5% NH₃ in Methanol) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_msms HPLC-MS/MS Quantification reconstitution->hplc_msms data Quantitative Data hplc_msms->data lycopsamine_biosynthesis cluster_pathway Biosynthesis of Lycopsamine-type PAs putrescine Putrescine homospermidine Homospermidine putrescine->homospermidine spermidine Spermidine spermidine->homospermidine trachelanthamidine Trachelanthamidine (Necine Base) homospermidine->trachelanthamidine Multiple Steps esterification Esterification with Viridifloric Acid trachelanthamidine->esterification lycopsamine This compound esterification->lycopsamine

References

A Comparative Guide to the Inter-laboratory Quantification of (+)-Lycopsamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pyrrolizidine (B1209537) alkaloids (PAs) such as (+)-Lycopsamine is crucial for safety assessment, quality control of herbal products, and toxicological studies. This guide provides an objective comparison of analytical performance for the quantification of lycopsamine, drawing upon data from proficiency testing and single-laboratory validation studies. Detailed experimental protocols are provided to support the interpretation of these findings.

Data Presentation: Quantitative Performance

The accurate quantification of this compound is often challenging due to the presence of isomers, such as intermedine, which can be difficult to separate chromatographically. Consequently, many studies and proficiency tests report the sum of these isomers. The data presented below includes results from an inter-laboratory proficiency test for the N-oxides of these isomers and typical performance characteristics from single-laboratory validation studies.

Table 1: Summary of Inter-Laboratory Proficiency Test Results for Intermedine N-oxide / Lycopsamine N-oxide in Black Tea [1]

ParameterValue
AnalyteSum of Intermedine N-oxide and Lycopsamine N-oxide
MatrixBlack Tea
Number of Participants35
Assigned Value (µg/kg)15.0
Standard Deviation for Proficiency Assessment (µg/kg)3.3
Robust Standard Deviation of Participant Results (µg/kg)3.8
Range of Reported Results (µg/kg)7.5 - 22.1
Number of Acceptable z-scores (z
Number of Questionable z-scores (2 <z
Number of Unsatisfactory z-scores (z

Note: Data is based on the EURL-PT-MP07 (2022) report. The assigned value is determined by the consensus of the participants' results.[1]

Table 2: Typical Method Performance Parameters for Pyrrolizidine Alkaloid Quantification

ParameterMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Pyrrolizidine AlkaloidsHoney, Milk, TeaUHPLC-MS/MS0.015 - 0.75 µg/kg0.05 - 2.5 µg/kg64.5 - 112.2[2]
This compound & othersPlants, HoneyLC-MS--82.1 - 108.2[3]
Pyrrolizidine AlkaloidsHoneyLC-MS/MS-< Minimum Requirements by German Federal Office80 - 120[4]
Pyrrolizidine AlkaloidsHerbal TeaLC-MS/MS-< Minimum Requirements by German Office70 - 85[4]

Experimental Protocols

The majority of laboratories participating in proficiency tests and conducting research on pyrrolizidine alkaloids utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[1]. The following is a representative methodology for the quantification of this compound.

1. Sample Preparation (Extraction and Clean-up)

Sample preparation is a critical step to ensure accurate quantification and to remove matrix interferences[1].

  • Extraction:

    • Weigh a homogenized sample (e.g., 1-2 g of tea or honey) into a centrifuge tube[2][4].

    • Add an acidic extraction solution (e.g., 10-20 mL of 0.05 M sulfuric acid or 2% formic acid in water)[2][4].

    • Shake or sonicate for a specified period (e.g., 15 minutes) to ensure efficient extraction[2].

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes[2].

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a strong cation exchange (SCX) SPE cartridge with methanol (B129727) and the acidic extraction solution[5].

    • Load the supernatant from the extraction step onto the SPE cartridge[5].

    • Wash the cartridge with deionized water and then methanol to remove interferences[5].

    • Elute the target analytes with an ammoniated methanol solution (e.g., 5% ammonia (B1221849) in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate, is common.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for PA analysis[1].

    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for quantification. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions[1]. For this compound (precursor ion m/z 300.18), characteristic product ions are monitored.

3. Quantification

  • Calibration: Quantification is typically performed using matrix-matched calibration standards to compensate for matrix effects[1].

  • Internal Standards: The use of isotopically labeled internal standards is recommended to correct for variations in extraction efficiency and instrument response[1].

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis sample Homogenized Sample extraction Acidic Extraction (e.g., 0.05M H₂SO₄) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SCX Cartridge) supernatant->spe elution Elution (Ammoniated Methanol) spe->elution drydown Evaporation & Reconstitution elution->drydown lcms LC-MS/MS Analysis (ESI+, MRM) drydown->lcms quant Quantification (Matrix-matched calibration) lcms->quant

Caption: General experimental workflow for the quantification of this compound.

interlab_comparison cluster_labs Participating Laboratories organizer Coordinating Body (e.g., EURL) sample_prep Preparation & Distribution of Test Material organizer->sample_prep lab1 Lab 1 sample_prep->lab1 lab2 Lab 2 sample_prep->lab2 lab_n Lab N sample_prep->lab_n analysis Analysis using In-house Methods results Submission of Results analysis->results evaluation Statistical Evaluation (z-scores, consensus value) results->evaluation report Final Report & Comparison evaluation->report

Caption: Workflow of an inter-laboratory comparison study.

References

A Comparative Guide to the In Vitro Anticancer Activity of (+)-Lycopsamine and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro anticancer activity of (+)-Lycopsamine with other selected pyrrolizidine (B1209537) alkaloids (PAs). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and visual representations of key cellular processes.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of this compound and other PAs has been evaluated in various cancer cell lines. While direct comparative IC50 values for a wide range of PAs on a single cell line are limited in publicly available literature, a study by Haas et al. (2023) provides a robust comparison of the half-maximal effective concentration (EC50) values in metabolically competent human liver cancer cells (HepG2-CYP3A4). The EC50 value is a measure of a compound's potency in inducing a specific effect and is a valuable metric for comparing cytotoxicity.

It is important to note that the cytotoxicity of PAs is dependent on their metabolic activation by cytochrome P450 enzymes.[1] Therefore, studies using metabolically competent cell lines, such as the HepG2-CYP3A4 line, provide a more physiologically relevant assessment of their potential anticancer activity.

Table 1: Comparative Cytotoxicity (EC50 in µM) of Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells after 72 hours of exposure [1]

Pyrrolizidine AlkaloidTypeEC50 (µM)
Lycopsamine Monoester> 500
IndicineMonoester> 500
EuropineMonoester200 - 500
Monocrotaline (B1676716)Cyclic Diester200 - 500
Heliotrine (B1673042)Monoester2 - 60
RiddelliineOpen Diester2 - 60
EchimidineOpen Diester2 - 60
Senecionine (B1681732)Cyclic Diester2 - 60
Seneciphylline (B43193)Cyclic Diester2 - 60
RetrorsineCyclic Diester2 - 60
Lasiocarpine (B1674526)Open Diester2 - 60

Data extracted from Haas et al., 2023.[1]

As indicated in the table, this compound, along with indicine, exhibited the lowest cytotoxic potential among the tested PAs in this specific cell model, with EC50 values exceeding the highest tested concentration.[1] In contrast, several other PAs, including both open and cyclic diesters, demonstrated significantly higher cytotoxicity.[1]

Another study provided a descending order of cytotoxicity for several PAs in CRL-2118 chicken hepatocytes, which also placed lycopsamine as one of the less cytotoxic compounds: lasiocarpine > seneciphylline > senecionine > heliotrine > riddelliine > monocrotaline > riddelliine-N-oxide > lycopsamine > intermedine (B191556) > lasiocarpine-N-oxide > senecionine-N-oxide.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of the anticancer activity of PAs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the PAs (e.g., this compound, and other PAs) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 or EC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of PAs for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[3][4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the stained cells by flow cytometry.[5][6]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Autophagy Detection (LC3-II Western Blot)

The conversion of LC3-I to LC3-II is a hallmark of autophagy. This assay quantifies the levels of these proteins.

Principle: During autophagy, the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation.

Procedure:

  • Cell Lysis: After treatment with PAs, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Analysis: Quantify the band intensities for LC3-I and LC3-II using densitometry software. Calculate the LC3-II/LC3-I ratio.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound in human lung cancer cells has been attributed to the induction of apoptosis and autophagy.[8] The following diagrams, generated using the DOT language, illustrate the general signaling pathways for these processes and a typical experimental workflow for cytotoxicity testing.

experimental_workflow start Seed Cancer Cells in 96-well Plate treat Treat with this compound and other PAs start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50/EC50 Values read->analyze

Caption: Experimental workflow for determining the in vitro cytotoxicity of PAs.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage This compound (Metabolically Activated) bax Bax/Bak Activation dna_damage->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General signaling pathways of apoptosis induction.

autophagy_pathway stimulus This compound Treatment beclin1 Beclin-1 Complex Activation stimulus->beclin1 autophagosome Autophagosome Formation (LC3-I to LC3-II Conversion) beclin1->autophagosome fusion Autophagosome-Lysosome Fusion autophagosome->fusion degradation Degradation of Cellular Components fusion->degradation recycling Cellular Recycling degradation->recycling

Caption: Key steps in the autophagy signaling pathway.

References

Validation of (+)-Lycopsamine as a Biomarker for Toxic Plant Ingestion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in toxicology and food safety, the accurate identification of biomarkers for toxic plant ingestion is paramount. This guide provides a comparative analysis of (+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid (PA), as a biomarker, alongside alternative biomarkers, with a focus on experimental data and validation protocols. Pyrrolizidine alkaloids are naturally occurring toxins found in numerous plant species, and their ingestion can lead to severe liver damage and other health issues.[1][2]

Comparative Analysis of Biomarkers for Pyrrolizidine Alkaloid Exposure

The direct measurement of a suspected toxin, such as this compound, is a primary approach for confirming exposure. However, mechanism-based biomarkers, which indicate a toxic effect has occurred, are often more clinically relevant. Pyrrolizidine alkaloids require metabolic activation in the liver to exert their toxicity, leading to the formation of reactive pyrrolic metabolites that bind to cellular macromolecules.[1][2] This process makes pyrrole-protein adducts, particularly those formed with hemoglobin, a strong alternative biomarker.[3]

Table 1: Comparison of this compound and Pyrrole-Protein Adducts as Biomarkers

FeatureThis compoundPyrrole-Protein Adducts
Biomarker Type Exposure Biomarker (Direct measurement of the toxin)Effect Biomarker (Indicates metabolic activation and binding to cellular targets)
Matrix Blood, Urine, Honey, Plant MaterialBlood (Serum, Plasma, Hemoglobin)
Specificity Specific to ingestion of plants containing this compound.Specific to exposure to toxic pyrrolizidine alkaloids that undergo metabolic activation.
Sensitivity Dependent on the analytical method, typically in the µg/kg range.[4]High sensitivity, as adducts can accumulate and persist.
Half-life Relatively short, reflecting recent exposure.Longer persistence, providing a wider window of detection.[3]
Clinical Relevance Confirms exposure but does not directly indicate toxicity.Directly related to the mechanism of toxicity and correlates with liver injury.[2][5]
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4]LC-MS/MS for cleaved pyrrole (B145914) derivatives or immunoassays.[1]

Experimental Protocols

Quantification of this compound in Biological and Food Matrices using UPLC-MS/MS

This protocol is adapted from validated methods for the analysis of pyrrolizidine alkaloids in various samples.[4][6][7]

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Extraction: Homogenize 1-5 g of the sample (e.g., honey, herbal tea) with an acidified aqueous solution.

  • Centrifugation: Centrifuge the mixture to separate solid debris.

  • SPE Cleanup:

    • Condition a strong cation exchange (SCX) SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the PAs, including this compound, with an ammoniated organic solvent.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

b. UPLC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is typically used.[4]

  • Mobile Phase: A gradient elution with a binary solvent system, such as water with formic acid and ammonium (B1175870) formate (B1220265) (A) and acetonitrile (B52724) with the same additives (B).[4]

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[4]

Table 2: Performance of a Validated UPLC-MS/MS Method for Pyrrolizidine Alkaloids

ParameterPerformance
Linearity (r²)> 0.995[6]
Limit of Detection (LOD)0.3 - 2.0 µg/kg[4][6]
Limit of Quantification (LOQ)1.0 - 6.0 µg/kg[4][6]
Recovery73.3% - 118.5%[4]
Precision (RSD)1.98% - 15.4%[4]
Quantification of Pyrrole-Protein Adducts in Blood Samples

This method allows for the quantification of DHP-protein adducts, which are a stable form of pyrrole-protein adducts.[1]

a. Sample Preparation and Adduct Cleavage

  • Protein Precipitation: Precipitate proteins from serum or plasma using an organic solvent.

  • Adduct Cleavage: Resuspend the protein pellet in acidic ethanol (B145695) containing silver nitrate (B79036) (AgNO₃) to cleave the thiol linkage of the pyrrole-protein adducts. This releases a stable derivative (7,9-di-C₂H₅O-DHP).

  • Extraction: Extract the resulting derivative using a suitable organic solvent.

  • Final Preparation: Evaporate the extract and reconstitute the residue for analysis.

b. HPLC-ESI-MS/MS Analysis

  • Internal Standard: An isotopically labeled internal standard (e.g., 7,9-di-C₂D₅O-DHP) is added to ensure accurate quantification.[1]

  • Chromatography: Use a suitable reversed-phase HPLC column.

  • Detection: Employ HPLC-ESI-MS/MS in multiple reaction monitoring (MRM) mode to quantify the specific derivative and its internal standard.[1]

Visualizations

Signaling Pathway of Pyrrolizidine Alkaloid Toxicity

PA Toxicity Pathway cluster_ingestion Ingestion cluster_metabolism Hepatic Metabolism cluster_adducts Adduct Formation cluster_toxicity Toxicity PA_Plant This compound in Plant PA Pyrrolizidine Alkaloid (this compound) PA_Plant->PA Ingestion Metabolites Reactive Pyrrolic Metabolites (DHP) PA->Metabolites Metabolic Activation CYP450 Cytochrome P450 CYP450->Metabolites Protein_Adducts Pyrrole-Protein Adducts Metabolites->Protein_Adducts DNA_Adducts Pyrrole-DNA Adducts Metabolites->DNA_Adducts Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity Carcinogenicity Carcinogenicity DNA_Adducts->Carcinogenicity

Caption: Metabolic activation of Pyrrolizidine Alkaloids leading to toxicity.

Experimental Workflow for Biomarker Validation

Biomarker Validation Workflow Start Sample Collection (Blood, Urine, Tissue) Extraction Analyte Extraction (SPE or Protein Precipitation) Start->Extraction Analysis LC-MS/MS Analysis (UPLC-MS/MS) Extraction->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification Validation Method Validation Quantification->Validation Linearity Linearity Validation->Linearity Parameters LOD_LOQ LOD & LOQ Validation->LOD_LOQ Precision Precision & Accuracy Validation->Precision Recovery Recovery Validation->Recovery End Validated Biomarker Data Linearity->End LOD_LOQ->End Precision->End Recovery->End

Caption: General workflow for the validation of an analytical method for biomarkers.

References

Comparative Analysis of Gene Expression Profiles Induced by (+)-Lycopsamine and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression profiles induced by (+)-Lycopsamine and other structurally related pyrrolizidine (B1209537) alkaloids (PAs). While direct comprehensive studies on the gene expression profile of this compound are limited, this document synthesizes available data on its biological effects and draws comparisons with well-studied PAs to provide insights into its potential mechanisms of action and toxicological profile.

Pyrrolizidine alkaloids are a large class of natural toxins produced by numerous plant species, known for their potential hepatotoxicity and genotoxicity.[1] Understanding the comparative effects of different PAs on gene expression is crucial for risk assessment and drug development.

Comparative Genotoxicity and Cytotoxicity

Recent studies have indicated that lycopsamine is among the less genotoxic PAs.[1] Its genotoxic potency is notably lower than that of cyclic diester PAs such as retrorsine (B1680556) and open diester PAs like riddelliine and lasiocarpine.[1] The N-oxide forms of PAs, including Lycopsamine N-oxide, are generally considered less toxic than their tertiary amine counterparts.[1] However, these N-oxides can be reduced back to the parent PA by intestinal microbiota and hepatic enzymes, potentially acting as a source of the genotoxic agent in vivo.[1]

The table below summarizes the benchmark dose (BMDL) values for the genotoxic potential of various PAs, where a lower BMDL value indicates higher genotoxic potency.

Pyrrolizidine AlkaloidγH2AX (BMDL₅₀ in µM)p53 (BMDL₁₀₀ in µM)
Lycopsamine >1000>1000
Retrorsine 0.040.03
Riddelliine 0.20.1
Lasiocarpine 0.30.2
Data from Haas et al. (2023) in metabolically competent human HepG2-CYP3A4 cells.[1]

A study on the combined cytotoxicity of intermedine (B191556) and lycopsamine on human hepatocytes (HepD cells) demonstrated that a mixture of these PAs at low concentrations had a more significant cytotoxic effect than individual PAs at the same low concentration.[2] This suggests a synergistic toxic effect.

Gene Expression Changes Induced by Pyrrolizidine Alkaloids

A study on riddelliine, a genotoxic PA, in the liver of Big Blue rats identified 919 differentially expressed genes.[3][4] These genes were primarily involved in:

  • Cancer

  • Cell death

  • Tissue development

  • Cellular movement

  • Tissue morphology

  • Cell-to-cell signaling and interaction

  • Cellular growth and proliferation

Another study comparing six structurally different PAs (echimidine, heliotrine, lasiocarpine, senecionine, senkirkine, and platyphylline) in rat lungs and liver found tissue-specific responses.[5] In the lungs, the predominant feature was an inflammatory response.[5] In contrast, the liver showed alterations in cell-cycle regulation and DNA damage response.[5][6] Notably, platyphylline, a 1,2-saturated PA, did not induce significant expression changes, highlighting the importance of the unsaturated necine base for toxicity.[6]

The table below summarizes the key functional categories of genes affected by different PAs in various tissues.

Pyrrolizidine Alkaloid(s)TissueKey Affected Biological Functions/PathwaysReference
RiddelliineRat LiverCancer, Cell Death, Tissue Development, Cellular Movement, Metabolism, Injury of Endothelial Cells[3][4]
Echimidine, Heliotrine, Lasiocarpine, Senecionine, SenkirkineRat LungsInflammatory Responses[5]
Echimidine, Heliotrine, Lasiocarpine, Senecionine, SenkirkineRat LiverCell-Cycle Regulation, DNA Damage Response[5][6]
Lasiocarpine, Riddelliine, SenkirkineHuman TK6 CellsApoptosis, Cell Cycle Arrest (G2/M), DNA Damage[7]
Intermedine & LycopsamineHuman HepatocytesMitochondrial Apoptosis, Endoplasmic Reticulum Stress[2]
Signaling Pathways

This compound has been shown to exert antiproliferative effects in A549 lung cancer cells by inducing autophagy and apoptosis and inhibiting IL-2 expression.[8] A study on the combined effects of intermedine and lycopsamine pointed to the involvement of the mitochondrial apoptosis pathway, characterized by the activation of Bax, caspase-9, and caspase-3, and the cleavage of PARP.[2] This was linked to a burst of intracellular reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, triggering the PERK/eIF2α/ATF4/CHOP apoptosis pathway.[2]

The metabolic activation of PAs by cytochrome P450 enzymes, particularly CYP3A4, is a critical step in their toxicity.[7] This activation leads to the formation of reactive metabolites that can cause DNA damage and trigger apoptosis.[7]

Below are diagrams illustrating the key signaling pathways involved.

PA_Metabolic_Activation_Toxicity cluster_0 Metabolic Activation cluster_1 Cellular Effects PA Pyrrolizidine Alkaloid (e.g., Lycopsamine) CYP3A4 CYP3A4 PA->CYP3A4 Metabolism Reactive_Metabolites Reactive Metabolites (e.g., DHP esters) CYP3A4->Reactive_Metabolites DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest

Caption: Metabolic activation of pyrrolizidine alkaloids and subsequent cellular toxicity.

Lycopsamine_Apoptosis_Pathway cluster_0 Intracellular Stress cluster_1 Mitochondrial Pathway Lycopsamine This compound ROS_Burst ROS Burst Lycopsamine->ROS_Burst ER_Stress ER Stress Lycopsamine->ER_Stress Bax Bax Activation ROS_Burst->Bax ER_Stress->Bax via PERK/eIF2α/ ATF4/CHOP Mitochondria Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

Whole-Genome Microarray Analysis (as adapted from studies on Riddelliine and other PAs)

This protocol outlines the general steps for analyzing gene expression changes using whole-genome microarrays, based on methodologies reported for riddelliine and other PAs.[3][4][5][6]

Microarray_Workflow Animal_Treatment 1. Animal Treatment (e.g., Rats gavaged with PA) Tissue_Collection 2. Tissue Collection (e.g., Liver, Lungs) Animal_Treatment->Tissue_Collection RNA_Extraction 3. Total RNA Extraction Tissue_Collection->RNA_Extraction RNA_QC 4. RNA Quality Control (e.g., Agilent Bioanalyzer) RNA_Extraction->RNA_QC cRNA_Synthesis 5. cRNA Synthesis & Labeling RNA_QC->cRNA_Synthesis Hybridization 6. Hybridization to Microarray cRNA_Synthesis->Hybridization Scanning 7. Microarray Scanning Hybridization->Scanning Data_Analysis 8. Data Analysis (Normalization, DEG identification) Scanning->Data_Analysis Pathway_Analysis 9. Pathway & Functional Analysis (e.g., Ingenuity Pathway Analysis) Data_Analysis->Pathway_Analysis

Caption: General workflow for microarray-based gene expression analysis.

1. Animal Treatment and Tissue Collection:

  • Animals: Big Blue transgenic rats (or other appropriate models).[3][4]

  • Treatment: Rats are treated with the specific PA (e.g., riddelliine at 1 mg/kg body weight, 5 days a week for 12 weeks) or a vehicle control via gavage.[3][4]

  • Tissue Harvesting: At the end of the treatment period, animals are euthanized, and target tissues (e.g., liver, lungs) are collected and stored appropriately (e.g., in RNAlater or flash-frozen in liquid nitrogen).[3][4][5][6]

2. RNA Extraction and Quality Control:

  • Total RNA is extracted from the tissue samples using a standard method (e.g., Trizol reagent or a commercial kit).

  • The quality and integrity of the extracted RNA are assessed using a spectrophotometer (for purity and concentration) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to check the RNA Integrity Number (RIN).

3. cRNA Synthesis, Labeling, and Hybridization:

  • High-quality RNA is used as a template for the synthesis of complementary RNA (cRNA).

  • During synthesis, the cRNA is labeled with a fluorescent dye (e.g., Cy3).

  • The labeled cRNA is then hybridized to a whole-genome microarray chip (e.g., Rat whole genome microarray) according to the manufacturer's protocol.[3][4]

4. Data Acquisition and Analysis:

  • The microarray slides are scanned to detect the fluorescent signals.

  • The raw data is processed, including background subtraction and normalization.

  • Differentially expressed genes (DEGs) are identified using statistical analysis, with specific cutoff criteria (e.g., fold change ≥ 2 and p-value < 0.01).[3][4]

  • The list of DEGs is then used for downstream bioinformatics analysis, such as pathway analysis (e.g., using Ingenuity Pathway Analysis) to identify significantly affected biological functions and signaling pathways.[3][4]

In Vitro Cytotoxicity and Apoptosis Assays (as adapted from studies on Intermedine and Lycopsamine)

This protocol describes methods to assess the cytotoxic and apoptotic effects of PAs on cell lines.[2]

1. Cell Culture and Treatment:

  • Cell Line: Human hepatocytes (e.g., HepD cells).[2]

  • Culture Conditions: Cells are maintained in an appropriate culture medium under standard conditions (37°C, 5% CO₂).

  • Treatment: Cells are treated with varying concentrations of the test PA(s) or a vehicle control for a specified duration.

2. Cytotoxicity Assays:

  • CCK-8 Assay: To assess cell viability. Cells are incubated with CCK-8 solution, and the absorbance is measured to determine the number of viable cells.[2]

  • Colony Formation Assay: To evaluate the long-term proliferative capacity of cells after treatment.[2]

  • Wound Healing Assay: To assess cell migration. A "wound" is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.[2]

3. Apoptosis Assays:

  • Annexin V/PI Staining: To detect early and late apoptotic cells by flow cytometry.[2]

  • Western Blot Analysis: To measure the expression levels of key apoptosis-related proteins, such as Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[2]

4. Reactive Oxygen Species (ROS) Measurement:

  • Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA, followed by analysis with a fluorescence microscope or flow cytometer.[2]

References

Evaluating the Specificity of Antibodies for (+)-Lycopsamine Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of (+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid with potential toxicity, is of paramount importance. This guide provides a comprehensive evaluation of antibody specificity for this compound, offering a comparative analysis of cross-reactivity with structurally similar alkaloids. The information presented herein is supported by experimental data to facilitate the selection of appropriate immunological tools for research and diagnostic applications.

Understanding the Challenge: Structural Similarity of Lycopsamine-Type Alkaloids

This compound belongs to the retronecine-type pyrrolizidine alkaloids (PAs), a class of natural toxins found in numerous plant species. A significant challenge in the development of specific immunoassays for this compound is the existence of several structurally related stereoisomers, including intermedine, uplandicine, and rinderine. These molecules share the same core structure and molecular formula but differ in the stereochemistry of the necine base or the necic acid moiety. This high degree of structural similarity can lead to antibody cross-reactivity, potentially compromising the accuracy of detection methods.

Comparative Analysis of Antibody Specificity

Currently, specific monoclonal or polyclonal antibodies exclusively for this compound with comprehensive, publicly available cross-reactivity data are limited. However, research into broader-specificity antibodies for lycopsamine-type PAs provides valuable insights into potential cross-reactivity profiles.

A notable development is a multiplex ELISA for the detection of various PAs, including those of the lycopsamine type. While this assay is not specific to this compound alone, the cross-reactivity data generated for the lycopsamine-type PA group offers a valuable reference for understanding how antibodies interact with these closely related structures.

Table 1: Cross-Reactivity of a Broad-Specificity Antibody for Lycopsamine-Type Pyrrolizidine Alkaloids

AnalyteChemical StructureRelative Cross-Reactivity (%)
This compound C₁₅H₂₅NO₅100
IntermedineC₁₅H₂₅NO₅High
UplandicineC₁₇H₂₇NO₇Moderate to High
RinderineC₁₅H₂₅NO₅Moderate to High

Note: The cross-reactivity data presented is based on a multiplex ELISA system and may not be representative of all available or future antibodies. "High" and "Moderate to High" are qualitative descriptors based on typical immunoassay performance for structurally related small molecules, as specific percentage values for each analogue were not detailed in the initial findings. Researchers should always consult the datasheet of a specific antibody for precise cross-reactivity information.

Experimental Protocols

The evaluation of antibody specificity and cross-reactivity is predominantly conducted using competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), and can be further characterized by techniques like Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the general steps for determining the cross-reactivity of an antibody against various pyrrolizidine alkaloids.

  • Antigen Coating: A conjugate of a lycopsamine-type hapten and a carrier protein (e.g., BSA or OVA) is coated onto the wells of a microtiter plate.

  • Blocking: Non-specific binding sites in the wells are blocked using a suitable blocking agent (e.g., BSA or non-fat dry milk solution).

  • Competitive Reaction: The antibody is pre-incubated with either the standard this compound or one of the competing analogues (intermedine, uplandicine, rinderine) at various concentrations. This mixture is then added to the antigen-coated wells.

  • Incubation: The plate is incubated to allow the antibody to bind to the coated antigen. The amount of antibody binding to the plate is inversely proportional to its affinity for the free analyte in the solution.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a microplate reader. The concentration of each analyte that causes 50% inhibition of the antibody binding (IC50) is determined.

  • Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula: (IC50 of this compound / IC50 of competing analogue) x 100%

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that can provide detailed information on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.

  • Immobilization: The antibody is immobilized on the surface of a sensor chip.

  • Analyte Injection: Solutions containing this compound or its analogues at various concentrations are flowed over the sensor chip surface.

  • Binding Measurement: The binding of the analyte to the immobilized antibody is detected in real-time as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).

  • Kinetic Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgram data. A lower KD value indicates a higher binding affinity. By comparing the KD values for this compound and its analogues, a quantitative measure of specificity can be obtained.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows.

ELISA_Workflow cluster_coating Antigen Coating & Blocking cluster_competition Competitive Reaction cluster_detection Detection A Coat plate with Lycopsamine-conjugate B Block non-specific sites A->B D Add mixture to coated plate B->D C Pre-incubate Antibody with This compound or Analogue C->D E Add Enzyme-conjugated Secondary Antibody D->E F Add Substrate E->F G Measure Absorbance F->G

Figure 1. Experimental workflow for competitive ELISA.

SPR_Workflow A Immobilize Antibody on Sensor Chip B Inject this compound or Analogue Solution A->B C Real-time Monitoring of Binding (RU) B->C D Calculate Kinetic Parameters (ka, kd, KD) C->D

Figure 2. Workflow for Surface Plasmon Resonance analysis.

Conclusion

The evaluation of antibody specificity is a critical step in the development of reliable immunoassays for this compound. Due to the high structural similarity among lycopsamine-type alkaloids, cross-reactivity is a significant consideration. While highly specific commercial antibodies for this compound are not yet widely documented, the existing data from broader-specificity assays indicate a high potential for cross-reactivity with intermedine, uplandicine, and rinderine. Researchers should meticulously validate any antibody intended for this compound detection using rigorous methods such as competitive ELISA and SPR to fully characterize its cross-reactivity profile and ensure the accuracy and reliability of their results.

Comparative Analysis of (+)-Lycopsamine Toxicity Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the cytotoxic effects of (+)-Lycopsamine, a naturally occurring pyrrolizidine (B1209537) alkaloid (PA), across different human cell lines. The content is tailored for researchers, scientists, and professionals in drug development, offering a summary of quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms of toxicity.

Pyrrolizidine alkaloids are plant-derived toxins that pose a significant health risk due to their potential hepatotoxicity and genotoxicity.[1] this compound and its N-oxide are commonly found in various plant species, including those used in herbal remedies and teas, leading to concerns about food and medicine contamination.[2][3] The toxicity of these compounds is complex, primarily stemming from their metabolic activation in the liver.[4][5]

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound vary significantly depending on the cell line, particularly its metabolic capacity. The following table summarizes the observed toxicity in several key human cell lines.

Cell LineCell TypeAssayConcentration / EndpointKey FindingsReference
HepG2-CYP3A4 Human Liver Carcinoma (Metabolically Competent)CytotoxicityNot DeterminedWeak cytotoxicity observed; specific EC50 values could not be determined even after 72 hours of exposure, highlighting dependence on metabolic activation.[6]
Primary Human Hepatocytes Normal Human Liver CellsCytotoxicityNot DeterminedSimilar to HepG2-CYP3A4, the parent compound showed weak cytotoxic effects.[6]
HepD Differentiated Human HepatocytesCCK-875 µg/mLTreatment with this compound alone resulted in a cell viability of 47.0%.[7]
CCK-8100 µg/mLCell viability decreased to 23.5% with this compound treatment alone. A mixture with Intermedine was more cytotoxic.[7]
A549 Human Lung CarcinomaMTTDose-dependentThis compound significantly reduced the proliferation rate of A549 cells in a dose-dependent manner.[8]
MRC5 Normal Human Lung FibroblastMTTNot SpecifiedUsed as a normal cell line control in a study against A549 lung cancer cells.[8]
HepG2-CYP3A4 Human Liver Carcinoma (Metabolically Competent)Genotoxicity (BMDL)BMDL₅₀: >1000 µM (γH2AX)This compound is considered one of the least genotoxic PAs, with a significantly lower potency than cyclic diester PAs like retrorsine.[1]
Primary Human Hepatocytes Normal Human Liver CellsGenotoxicity (BMDL)No significant responseA reliable BMDL could not be determined, indicating weak genotoxic effects at the tested concentrations.[1]
CYP3A4-overexpressing HepG2 clone 9 Human Liver CarcinomaTranscriptomicsUp to 300 µMDid not significantly affect cell cycle or DNA damage regulation pathways.[9]

Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. EC50 is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time. BMDL (Lower Confidence Limit of the Benchmark Dose) represents the dose at which a predetermined benchmark response is observed; a lower value indicates higher potency.[1][2]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of cytotoxicity. The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

  • Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.[6][10]

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle-only control group.[4][10]

  • Incubation: Incubate the plates for a specified period, typically ranging from 24 to 72 hours, depending on the experimental design.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[2][10]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150-200 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[6][10]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490 nm or 570 nm.[4][10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.[4]

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B C Treatment with This compound B->C D Incubation (24-72 hours) C->D E Add MTT Solution D->E F Incubation (3-4 hours) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance G->H I Data Analysis (IC50 Calculation) H->I

Workflow for an in vitro cytotoxicity MTT assay.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is not direct but requires metabolic activation, which initiates a cascade of cellular events leading to cell damage and death.[4][6]

1. Metabolic Activation

This compound itself is relatively non-toxic.[2] In the liver, cytochrome P450 enzymes, particularly CYP3A4, convert it into highly reactive electrophilic metabolites (pyrrolic esters).[4][6] These metabolites can then covalently bind to cellular macromolecules like DNA and proteins, forming adducts. This process is the critical initiating step for its toxic effects.[4]

G cluster_activation Metabolic Activation of this compound Lyc This compound (Relatively Inert) Metabolites Reactive Pyrrolic Metabolites Lyc->Metabolites Metabolic Activation (CYP3A4 in Liver) Adducts Macromolecular Adducts Metabolites->Adducts Covalent Binding Macro Cellular Macromolecules (DNA, Proteins) Macro->Adducts Damage Cytotoxicity & Genotoxicity Adducts->Damage

Metabolic activation pathway of this compound.

2. Induction of Apoptosis and ER Stress

Once activated, the metabolites of this compound can trigger cell death through apoptosis. Studies on this compound and the structurally similar PA, intermedine, have highlighted the role of endoplasmic reticulum (ER) stress.[2][11] The accumulation of unfolded proteins due to macromolecular damage can activate the unfolded protein response (UPR), specifically the PERK/eIF2α/ATF4/CHOP signaling pathway, which ultimately leads to apoptosis.[2][10] In lung cancer cells, this compound-induced apoptosis is also associated with an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[8]

G cluster_pathway ER Stress-Mediated Apoptosis Pathway Metabolites Reactive Metabolites of this compound ER_Stress Endoplasmic Reticulum (ER) Stress Metabolites->ER_Stress PERK PERK Activation ER_Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

PERK/eIF2α/ATF4/CHOP signaling pathway.

3. Autophagy and Cell Cycle Arrest

In addition to apoptosis, this compound has been shown to induce autophagy in A549 lung cancer cells, as evidenced by the increased expression of pro-autophagy proteins such as LC3-I, LC3-II, and Beclin-1.[8] Furthermore, the compound was found to inhibit cell cycle progression, causing an arrest at the G2/M checkpoint in these cells.[8] These findings suggest that the anti-proliferative effects of this compound in certain cancer cells are multifaceted, involving the simultaneous activation of multiple cell death and cell cycle control pathways.

References

A Comparative Guide to the Extraction of (+)-Lycopsamine from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of (+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid of toxicological interest, from soil matrices. The selection of an appropriate extraction method is critical for accurate quantification and subsequent toxicological assessment. This document outlines and compares prevalent techniques, offering supporting data and detailed experimental protocols to aid in methodological selection and implementation.

Comparison of Extraction Method Performance

The efficiency and practicality of an extraction method are determined by several key performance indicators. The following table summarizes these metrics for three common techniques applied to the extraction of pyrrolizidine alkaloids, including this compound, from complex matrices. While data specifically for this compound in soil is limited, the presented data from similar matrices like honey and plant material provide a valuable benchmark.

Method Typical Recovery Rate (%) Limit of Detection (LOD) Extraction Time Solvent Consumption Key Advantages Key Disadvantages
Ultrasound-Assisted Extraction (UAE) coupled with Solid-Phase Extraction (SPE) 70-1000.1 - 7.5 µg/kg[1]15 - 60 min (ultrasonication)[2] + SPE timeModerateHigh throughput potential, effective for cell wall disruption[3]Requires post-extraction cleanup (SPE), potential for analyte degradation with excessive sonication[4]
Solid-Phase Extraction (SPE) 80 - 105Analyte and matrix dependentVariable (depends on sample loading and elution)Low to ModerateHigh selectivity, good for sample cleanup and concentrationCan be laborious, potential for cartridge clogging with complex matrices[5]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) 73 - 105[1]0.1 - 7.5 µg/kg[1]~1 hourLowFast, simple, and cost-effective, requires minimal glassware[6]Matrix effects can be significant, may require optimization for specific soil types[7]

Experimental Workflow

The general workflow for the extraction and analysis of this compound from soil samples involves several key stages, from sample preparation to final quantification.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Soil_Sample Soil Sample Collection Drying Air or Freeze Drying Soil_Sample->Drying Sieving Sieving (<2mm) Drying->Sieving Homogenization Homogenization Sieving->Homogenization Extraction Choice of Extraction: - UAE - QuEChERS Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: General experimental workflow for the extraction and analysis of this compound from soil.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for pyrrolizidine alkaloids and may require optimization for specific soil types and analytical instrumentation.

Ultrasound-Assisted Extraction (UAE) followed by Solid-Phase Extraction (SPE)

This method utilizes ultrasonic waves to enhance the extraction efficiency, followed by a cleanup and concentration step using SPE.

a. Sample Preparation:

  • Air-dry or freeze-dry the soil samples to a constant weight.

  • Sieve the dried soil through a 2 mm mesh to remove large debris.

  • Homogenize the sieved soil to ensure uniformity.

b. Ultrasound-Assisted Extraction:

  • Weigh approximately 5 g of the prepared soil into a centrifuge tube.

  • Add 20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol (B129727)/water).[8]

  • Vortex the mixture for 1 minute to ensure complete wetting of the soil.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[8]

  • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[8]

  • Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.

  • Combine the supernatants from both extractions. This is the crude extract.[8]

c. Solid-Phase Extraction (SPE) Cleanup:

  • Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Loading: Load the crude extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge sequentially with 10 mL of deionized water and 10 mL of methanol to remove impurities.

  • Elution: Elute the retained this compound and other PAs with 10 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps.[6]

a. Sample Preparation:

  • Follow the same sample preparation steps as for UAE (drying, sieving, and homogenization).

b. Extraction and Partitioning:

  • Weigh 5 g of the prepared soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Add a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes. The upper layer is the acetonitrile extract.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the acetonitrile extract to a 15 mL centrifuge tube containing a d-SPE cleanup mixture (e.g., primary secondary amine (PSA) sorbent and magnesium sulfate).

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

  • The supernatant is the cleaned extract.

d. Final Preparation:

  • Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The extraction process is fundamentally a series of physical and chemical steps designed to isolate the target analyte from the complex soil matrix. The following diagram illustrates the logical relationships in this process.

Extraction_Principles cluster_matrix Soil Matrix cluster_process Extraction Process cluster_result Result Soil_Matrix Soil Particles (Organic & Inorganic Matter) Solvent_Penetration Solvent Penetration & Analyte Solubilization Soil_Matrix->Solvent_Penetration Lycopsamine_Bound This compound (Adsorbed/Bound) Lycopsamine_Bound->Solvent_Penetration Matrix_Disruption Matrix Disruption (e.g., Sonication) Solvent_Penetration->Matrix_Disruption Phase_Separation Phase Separation (Liquid-Solid) Matrix_Disruption->Phase_Separation Lycopsamine_Extract This compound in Solution Phase_Separation->Lycopsamine_Extract

Caption: Logical flow of the solid-liquid extraction process for this compound from soil.

References

Validating the Effect of (+)-Lycopsamine on Mitochondrial Membrane Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of (+)-Lycopsamine on mitochondrial membrane potential, presenting supporting experimental data and methodologies. The information is intended to assist researchers in evaluating the potential of this compound as a modulator of mitochondrial function.

Executive Summary

This compound, a pyrrolizidine (B1209537) alkaloid, has been investigated for its cytotoxic effects, with evidence pointing towards the induction of apoptosis. A key event in the intrinsic apoptotic pathway is the permeabilization of the mitochondrial outer membrane and the subsequent disruption of the mitochondrial membrane potential (ΔΨm). This guide summarizes the available data on the impact of this compound on ΔΨm, compares its effects with other known modulators, and provides detailed experimental protocols for validation.

Comparison of this compound and Other Mitochondrial Membrane Potential Modulators

Current research indicates that a mixture containing Lycopsamine and a structurally similar pyrrolizidine alkaloid, Intermedine, induces a dose-dependent decrease in mitochondrial membrane potential in human hepatocyte (HepD) cells[1][2]. While data for this compound alone is not available, the study on the mixture provides valuable insights. The effects are compared here with well-characterized compounds known to modulate ΔΨm.

Compound/TreatmentMechanism of ActionEffect on ΔΨmCell TypeAssayQuantitative Data (Red/Green Fluorescence Ratio)Reference
This compound & Intermedine Mixture Induces apoptosis via the intrinsic pathwayDepolarization HepDJC-1Dose-dependent decrease[1][2]
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) Protonophore (Uncoupler)Depolarization VariousJC-1, TMRM/TMRESignificant decrease[3][4]
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) Protonophore (Uncoupler)Depolarization VariousJC-1, TMRM/TMRESignificant decrease[4][5]
Oligomycin A ATP synthase inhibitorHyperpolarizationVariousTMRM/TMREIncreaseN/A
Resveratrol Modulates mitochondrial biogenesis and functionCan cause depolarization at high concentrationsVariousN/AN/AN/A
Quercetin Can uncouple oxidative phosphorylationDepolarizationVariousN/AN/AN/A
Curcumin Induces mitochondrial permeability transitionDepolarizationVariousN/AN/AN/A

Experimental Protocols

Accurate assessment of mitochondrial membrane potential is crucial for validating the effects of this compound. The following are detailed protocols for the most common assays.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to determine mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization[3][4][6][7].

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • JC-1 dye solution

  • CCCP or FCCP (positive control for depolarization)

  • DMSO (vehicle control)

  • Fluorescence microscope or plate reader with appropriate filters (for green and red fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis or plates with glass coverslips for microscopy) and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for depolarization (e.g., 50 µM CCCP for 30 minutes)[3].

  • JC-1 Staining:

    • Prepare a fresh JC-1 staining solution at the desired concentration (typically 1-10 µg/mL) in pre-warmed complete culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Remove the staining solution and wash the cells twice with warm PBS.

    • Add fresh pre-warmed culture medium or PBS to the wells.

  • Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope. Capture images using filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate wavelengths for green (emission ~525 nm) and red (emission ~590 nm) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each condition. A decrease in this ratio compared to the vehicle control indicates mitochondrial depolarization.

TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. The fluorescence intensity of these dyes is proportional to the ΔΨm. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • TMRM or TMRE dye solution

  • CCCP or FCCP (positive control for depolarization)

  • DMSO (vehicle control)

  • Fluorescence microscope or plate reader with appropriate filters (e.g., TRITC)

Procedure:

  • Cell Seeding: Seed cells as described for the JC-1 assay.

  • Treatment: Treat cells with this compound, vehicle control, and positive control as described previously.

  • TMRM/TMRE Staining:

    • Prepare a fresh TMRM or TMRE staining solution at the desired concentration (typically 20-100 nM) in pre-warmed complete culture medium.

    • Remove the treatment medium and add the TMRM/TMRE staining solution.

    • Incubate for 20-30 minutes at 37°C in the dark.

  • Washing (Optional but Recommended):

    • Remove the staining solution and wash the cells gently with warm PBS to reduce background fluorescence.

    • Add fresh pre-warmed culture medium or PBS.

  • Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with a TRITC filter set.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~548/573 nm for TMRM).

  • Data Analysis: Quantify the fluorescence intensity for each condition. A decrease in fluorescence intensity compared to the vehicle control indicates mitochondrial depolarization.

Signaling Pathways and Visualizations

This compound is believed to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and subsequent permeabilization of the mitochondrial outer membrane[8].

Experimental Workflow for Assessing Mitochondrial Membrane Potential

The following diagram illustrates a typical workflow for investigating the effect of a compound like this compound on mitochondrial membrane potential.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding add_lycopsamine This compound cell_seeding->add_lycopsamine add_vehicle Vehicle Control cell_seeding->add_vehicle add_positive Positive Control (e.g., CCCP) cell_seeding->add_positive jc1_stain JC-1 Staining add_lycopsamine->jc1_stain tmrm_stain TMRM/TMRE Staining add_lycopsamine->tmrm_stain add_vehicle->jc1_stain add_vehicle->tmrm_stain add_positive->jc1_stain add_positive->tmrm_stain microscopy Fluorescence Microscopy jc1_stain->microscopy plate_reader Fluorescence Plate Reader jc1_stain->plate_reader tmrm_stain->microscopy tmrm_stain->plate_reader

Caption: Workflow for assessing mitochondrial membrane potential.

Signaling Pathway of this compound-Induced Mitochondrial Depolarization

Based on current understanding, this compound likely initiates a signaling cascade that converges on the mitochondria to induce apoptosis. A key regulatory step is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family[8]. An increased Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane, leading to the dissipation of ΔΨm and the release of pro-apoptotic factors like cytochrome c.

signaling_pathway lycopsamine This compound cellular_stress Cellular Stress lycopsamine->cellular_stress bax Bax (Pro-apoptotic) cellular_stress->bax activates bcl2 Bcl-2 (Anti-apoptotic) cellular_stress->bcl2 inhibits momp Mitochondrial Outer Membrane Permeabilization bax->momp promotes bcl2->momp inhibits delta_psi_m ΔΨm Depolarization momp->delta_psi_m cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosis Apoptosis delta_psi_m->apoptosis caspase_activation Caspase Activation cytochrome_c->caspase_activation caspase_activation->apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Conclusion

The available evidence suggests that this compound, likely in a manner similar to other pyrrolizidine alkaloids, can induce mitochondrial membrane depolarization as a key step in initiating apoptosis. Further research focusing on the effects of isolated this compound is necessary to fully elucidate its specific mechanism and potency. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate and expand upon these findings.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (+)-Lycopsamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like (+)-Lycopsamine are paramount to ensuring laboratory safety and environmental protection. This compound, a pyrrolizidine (B1209537) alkaloid, is classified as an acutely toxic substance, demanding rigorous disposal procedures. This guide provides essential, step-by-step instructions for its proper disposal.

Immediate Safety and Handling Precautions

Due to its high toxicity, all materials contaminated with this compound must be treated as hazardous waste. Direct disposal into sanitary sewers or landfills is strictly prohibited.[1] The primary route of disposal is through a certified hazardous waste management service.

Key Hazards:

  • Acute Toxicity: Fatal if swallowed, in contact with skin, or inhaled.[2][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Before handling this compound or its waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A lab coat

  • A properly fitted respirator if there is a risk of aerosolization or if handling the powder form.

Quantitative Safety Data

A summary of the key safety information for this compound and related compounds is presented below.

PropertyValueSource
Molecular Formula C₁₅H₂₅NO₅PubChem[2]
GHS Hazard Statements H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledPubChem[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP501: Dispose of contents/container to an approved waste disposal plantBenchChem[1]

Step-by-Step Disposal Protocol

As there are no established and validated protocols for the in-laboratory chemical neutralization of this compound, all waste containing this compound must be collected and disposed of as hazardous chemical waste.[1]

Step 1: Waste Segregation and Collection

  • Identify Waste Streams: All materials that have come into contact with this compound are to be considered hazardous waste. This includes:

    • Pure this compound (solid or in solution)

    • Contaminated labware (e.g., vials, pipettes, flasks)

    • Contaminated consumables (e.g., gloves, bench paper, weighing boats)

    • Solvent rinses of contaminated labware.

  • Use Designated Waste Containers:

    • Collect solid waste in a clearly labeled, sealable, and puncture-resistant container.

    • Collect liquid waste in a compatible, leak-proof container. Ensure the container is properly vented if necessary.

    • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., skull and crossbones).

Step 2: Storage of Hazardous Waste

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

Step 3: Arranging for Disposal

  • Contact a Certified Waste Disposal Service: Do not attempt to dispose of this compound waste through regular channels. Engage a licensed professional waste disposal service that is qualified to handle highly toxic chemical waste.[4][5]

  • Provide Full Disclosure: Inform the waste disposal company of the exact nature of the waste, including the presence of this compound and any other chemicals present in the waste stream.

  • Follow Transportation Guidelines: Adhere to all institutional, local, and national regulations for the packaging and transportation of hazardous waste.

Step 4: Decontamination of Work Areas

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Use a suitable decontaminating agent (e.g., a solution of detergent and water, followed by a solvent rinse like ethanol (B145695) or methanol, depending on the surface).

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) as hazardous waste.

Step 5: Disposal of Empty Containers

  • Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[6]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[6][7]

  • After triple-rinsing, the container can be managed as non-hazardous waste, but labels should be defaced or removed to prevent misuse.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe identify_waste Identify Waste Streams (Solid, Liquid, Consumables) segregate_waste Segregate Waste into Designated Labeled Containers identify_waste->segregate_waste storage Store in Secure, Ventilated Area with Secondary Containment segregate_waste->storage ppe->identify_waste contact_vendor Contact Certified Hazardous Waste Disposal Service storage->contact_vendor documentation Complete Waste Manifest and Documentation contact_vendor->documentation pickup Schedule and Prepare for Waste Pickup documentation->pickup decontaminate Decontaminate Work Area and Equipment pickup->decontaminate empty_containers Handle Empty Containers pickup->empty_containers end End: Proper Disposal Complete pickup->end Final Manifest Signed collect_decon_waste Collect Decontamination Materials as Hazardous Waste decontaminate->collect_decon_waste collect_decon_waste->segregate_waste triple_rinse Triple-Rinse Container empty_containers->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate->segregate_waste dispose_container->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Lycopsamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of (+)-Lycopsamine, a pyrrolizidine (B1209537) alkaloid. Adherence to these procedures is critical for ensuring personnel safety and preventing environmental contamination in research and drug development settings.

This compound and its N-oxide are classified as hazardous substances with significant health risks.[1] Hazards include acute oral and dermal toxicity, with the potential to be fatal if swallowed or in contact with skin.[2][3] As a class, pyrrolizidine alkaloids are also associated with potential hepatotoxicity and carcinogenicity.[4] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): A Quantitative Overview

To mitigate exposure risks, specific PPE is required when handling this compound. The following table summarizes the necessary equipment, its specifications, and purpose.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shields or safety glasses with side shields.[1][5]Protects eyes from splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and absorption.[1]
Body Protection Impervious clothing, such as a lab coat or a one-piece coverall.[1][5][6]Protects skin from accidental spills.[1]
Respiratory Protection A suitable NIOSH/MSHA-approved respirator should be worn, especially when handling the powder form to avoid inhalation of dust and aerosols.[1][5]Required for high airborne contaminant concentrations or if irritation is experienced.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting, from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.[1]

  • Gather Materials: Assemble all necessary PPE, handling equipment, and waste disposal containers before commencing the experiment.

2. Handling Procedures:

  • Avoid Contamination: Do not eat, drink, or smoke in the designated handling area.[1]

  • Prevent Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing.[1]

  • Minimize Dust and Aerosols: Be particularly careful to avoid the formation of dust and aerosols when working with the solid form of this compound.[1]

  • Container Management: Keep the container tightly sealed when not in use.[1]

3. Storage:

  • Conditions: Store this compound in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1] The recommended storage temperature is -20°C.[5]

  • Moisture: Protect from moisture as it may form explosive peroxides.[5]

4. Spill Management:

  • Containment: In the event of a spill, prevent further leakage if it is safe to do so.[5]

  • Cleanup: For powder spills, cover with a plastic sheet or tarp to minimize spreading.[5] Use personal protective equipment and take up the spill mechanically, placing it in appropriate containers for disposal.[5] Clean the contaminated surface thoroughly.[5]

5. Disposal Plan:

  • Hazardous Waste: All waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[1]

  • Waste Collection: Collect all contaminated materials in a designated and clearly labeled hazardous waste container.[1]

  • Disposal Procedures: Dispose of the waste in sealed containers at a licensed waste disposal site.[7] Follow all local, regional, and national regulations for hazardous waste disposal.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.

G cluster_prep 1. Preparation & Controls cluster_handling 2. Handling this compound cluster_storage 3. Storage cluster_disposal 4. Decontamination & Disposal prep1 Work in Fume Hood prep2 Verify Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 spill Spill Occurs? handle1->spill store1 Seal Container Tightly handle2->store1 Post-Experiment decon1 Clean Work Area handle2->decon1 Post-Experiment handle2->spill store2 Store at -20°C store1->store2 decon2 Collect Contaminated Materials decon1->decon2 decon3 Dispose as Hazardous Waste decon2->decon3 spill_response Spill Response Protocol spill->spill_response Yes spill_response->decon2 After Cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Lycopsamine
Reactant of Route 2
Reactant of Route 2
(+)-Lycopsamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。